molecular formula C5H12N2 B152721 2-Methylpiperazine CAS No. 109-07-9

2-Methylpiperazine

Numéro de catalogue: B152721
Numéro CAS: 109-07-9
Poids moléculaire: 100.16 g/mol
Clé InChI: JOMNTHCQHJPVAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.34 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTHCQHJPVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021900
Record name 2-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-07-9
Record name 2-Methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LWN1061P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methylpiperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 109-07-9) is a cyclic diamine that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals.[1][2][3] Its structural features, including a chiral center and two nitrogen atoms with differing basicity, impart unique chemical properties that are leveraged in drug design and complex organic synthesis.[4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, intended for professionals in research and development.

Chemical Structure and Identification

This compound is a heterocyclic amine featuring a six-membered piperazine ring with a methyl group substituent at the second position.[4][5] This substitution creates a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-2-methylpiperazine, or as a racemic mixture.[6]

Chemical Structure of this compound N1 NH C2 CH-CH₃ N1->C2 C3 CH₂ C2->C3 N4 NH C3->N4 C5 CH₂ N4->C5 C6 CH₂ C5->C6 C6->N1

Caption: 2D structure of this compound.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[7]
CAS Number 109-07-9[5][8]
Molecular Formula C₅H₁₂N₂[5][8][9]
SMILES CC1CNCCN1[5][7]
InChI InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[5][7][8]

| InChIKey | JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][7][8][10] |

Physicochemical Properties

This compound is typically a white to yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][4][5][11] It possesses a characteristic amine-like odor.[1][4][12] Its stability is generally good under normal storage conditions in closed containers, though it is sensitive to air and moisture.[5][13]

Table 2: General Physicochemical Data

Property Value Source(s)
Molecular Weight 100.16 g/mol [4][7][14]
Appearance White to yellow crystalline powder, crystals, and/or chunks [1][5][9][11]
Melting Point 61-63 °C [4][9][11][12]
Boiling Point 153-155 °C [4][9][11][12]
Density 0.817 - 0.845 g/cm³ [9][12]
Flash Point 45.1 °C to 65 °C (149 °F) [4][6][9][12]
Vapor Pressure 0.008 mmHg at 25 °C [9][12]

| Refractive Index | ~1.4378 - 1.459 |[9][12] |

Table 3: Solubility and Partitioning

Property Value Source(s)
Water Solubility 78 g/100 mL (at 25 °C); 435 g/L [4][5][10][12]
Other Solvents Soluble in acetone and ethanol [5][12]
logP -0.4 [7][14]
pKa₁ 5.35 - 5.62 [5][9][12][15]
pKa₂ 9.60 - 9.73 [5][9][12][15]

| pH | 11-12 (50 g/L in H₂O) |[5][11][12] |

pKa_States Diprotonated Diprotonated Cation (pH < 5.6) Monoprotonated Monoprotonated Cation (pH 5.6 - 9.6) Diprotonated->Monoprotonated pKa₁ ≈ 5.6 Neutral Neutral Species (pH > 9.6) Monoprotonated->Neutral pKa₂ ≈ 9.6

Caption: Protonation states of this compound at different pH ranges.

Experimental Protocols

Synthesis

Method 1: Debenzylation of 1-Benzyl-3-methylpiperazine A common route involves the catalytic hydrogenation of a benzyl-protected precursor.[16]

  • Reaction: A flask is loaded with 1-benzyl-3-methylpiperazine, water, and a 5% Palladium on carbon (Pd/C) catalyst.

  • Conditions: The mixture is stirred at approximately 40°C for several hours under a hydrogen atmosphere.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the catalyst is filtered off, and the this compound product is isolated from the aqueous solution. The yield is typically quantitative.[16]

synthesis_workflow start Start: 1-Benzyl-3-methylpiperazine, Water, 5% Pd/C Catalyst reaction Reaction Vessel: Stir at 40°C under H₂ atmosphere for ~6 hrs start->reaction monitoring Monitor reaction progress via GC reaction->monitoring monitoring->reaction Incomplete filtration Filter to remove Pd/C catalyst monitoring->filtration Complete isolation Isolate product from filtrate (e.g., distillation) filtration->isolation product End: this compound isolation->product

Caption: Workflow for synthesis via catalytic hydrogenation.

Method 2: Optical Resolution of Racemic this compound To obtain specific enantiomers, chemical resolution is employed.

  • Resolving Agent: D-(-)-tartaric acid is added to a solution of racemic (±)-2-methylpiperazine.

  • Crystallization: The mixture is heated to dissolve the components, then cooled, often with the addition of a solvent like ethanol, to induce crystallization of one diastereomeric salt (e.g., (S)-(+)-2-methylpiperazine-D-tartrate).

  • Separation: The crystallized salt is separated by filtration.

  • Liberation: The free base is liberated from the salt by treatment with a strong base, followed by extraction or distillation to yield the enantiomerically enriched this compound.[17] The other enantiomer can be recovered from the mother liquor.[17]

Purification

This compound is hygroscopic and can be purified by standard laboratory techniques.[5][9][11]

  • Distillation: Fractional distillation is an effective method for removing non-volatile impurities and residual solvents. The boiling point is approximately 155°C at atmospheric pressure.[9][11]

  • Zone Melting: For achieving very high purity, zone melting can be employed.[9][11] This technique involves passing a narrow molten zone along a solid charge of the material, causing impurities to segregate at one end.

Analytical Characterization

Multiple analytical methods are used to confirm the identity, purity, and structure of this compound.

  • Gas Chromatography (GC): Used to determine purity and quantify related substances. A typical method might use a (50%-Phenyl)-methylpolysiloxane capillary column with a Flame Ionization Detector (FID).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Spectra in CDCl₃ show characteristic shifts for the methyl group protons (~1.0 ppm), the N-H protons, and the various methylene (CH₂) and methine (CH) protons on the piperazine ring.[19]

    • ¹³C NMR: Shows distinct signals for the five carbon atoms in the molecule, confirming the carbon skeleton.[20]

  • Infrared (IR) Spectroscopy: IR spectra display characteristic absorption bands for N-H stretching, C-H stretching, and N-H bending vibrations, confirming the presence of the amine functional groups.[7]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides the molecular weight (m/z of the molecular ion) and a characteristic fragmentation pattern that serves as a fingerprint for identification.[7]

Reactivity, Stability, and Handling

Reactivity: this compound exhibits the typical reactivity of a secondary amine.[2] The two nitrogen atoms are nucleophilic and basic, allowing them to participate in a wide range of reactions, such as N-alkylation, N-acylation, and condensation reactions. It is a key intermediate in the synthesis of pharmaceuticals like the antibiotic Lomefloxacin.[1][4][21]

Stability and Storage: The compound is stable under normal conditions but is hygroscopic and air-sensitive.[5][10][12][13][22] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[5][10][23] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][22][24]

Safety and Handling: this compound is classified as a flammable solid and causes skin and serious eye irritation.[5][7][14][23] It may also cause respiratory irritation.[14][23]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.[6]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][22][23] Use non-sparking tools and ensure adequate ventilation.[23] Avoid breathing dust and prevent contact with skin and eyes.[23]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13][23]

    • Inhalation: Move the person to fresh air.[13][23]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink water.[13] In all cases of exposure, seek medical attention.[13][22]

References

An In-depth Technical Guide to the Synthesis of 2-Methylpiperazine from N-(β-hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylpiperazine, a valuable heterocyclic compound, from the starting material N-(β-hydroxypropyl)ethylenediamine. This compound serves as a crucial intermediate in the pharmaceutical and specialty chemical industries, finding applications in the synthesis of anticancer drugs, antiviral agents, and corrosion inhibitors. This document details two primary synthetic methodologies: a photocatalytic route and a classical catalytic cyclodehydration pathway. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to facilitate replication and further development by researchers in the field.

Synthesis of the Starting Material: N-(β-hydroxypropyl)ethylenediamine

The precursor, N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA), is synthesized via the reaction of ethylenediamine with 1,2-propylene oxide.

Experimental Protocol

In a 5-liter, 3-necked flask equipped with a mechanical stirrer and a reflux condenser, 544 g of ethylenediamine is dissolved in 2 liters of methanol. The solution is maintained at a temperature of 40–50 °C using a water bath. To this solution, 342 g of 1,2-propylene oxide is added dropwise through a separating funnel over a period of three hours. After the addition is complete, the reaction mixture is subjected to fractional distillation to yield N-(β-hydroxypropyl)ethylenediamine as a transparent, slightly viscous liquid with a mild ammoniacal odor.

Synthesis of this compound

This section outlines two distinct methods for the synthesis of this compound from N-(β-hydroxypropyl)ethylenediamine.

Method 1: Photocatalytic Synthesis

This modern approach utilizes a semiconductor-zeolite composite catalyst under UV irradiation to facilitate the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine. This method offers an environmentally friendly alternative, proceeding at ambient temperatures.

G cluster_start Starting Material cluster_process Photocatalytic Reaction cluster_product Product N-(β-hydroxypropyl)ethylenediamine N-(β-hydroxypropyl)ethylenediamine UV_Irradiation UV Irradiation (250W Hg Lamp) N-(β-hydroxypropyl)ethylenediamine->UV_Irradiation Acetonitrile Suspension This compound This compound UV_Irradiation->this compound Intramolecular Cyclization Catalyst Semiconductor-Zeolite Catalyst (e.g., 5 wt% TiO2-Hβ) Catalyst->UV_Irradiation Oxygen Molecular Oxygen Oxygen->UV_Irradiation G start Start prep_solution Prepare Solution: 0.1 mmol N-β-HPEDA in 20 ml Acetonitrile start->prep_solution add_catalyst Add 100 mg Catalyst prep_solution->add_catalyst setup_reaction Setup in Quartz Reactor with Stirring (1200 rpm) add_catalyst->setup_reaction irradiation Irradiate with 250W Hg Lamp for 12h under O₂ Flow setup_reaction->irradiation monitoring Monitor by TLC irradiation->monitoring monitoring->irradiation Incomplete isolation Isolate Product by Column Chromatography monitoring->isolation Complete end End isolation->end

2-Methylpiperazine CAS number 109-07-9 details

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methylpiperazine (CAS: 109-07-9)

Abstract

This compound (CAS No. 109-07-9) is a cyclic secondary amine that serves as a pivotal structural motif and versatile building block in modern chemistry. Its unique physicochemical properties, including enhanced solubility and reactivity, make it an indispensable intermediate in the synthesis of a wide array of fine chemicals.[1] In the pharmaceutical sector, it is a cornerstone for the development of active pharmaceutical ingredients (APIs), including antidepressants, antivirals, antibiotics, and antipsychotics.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, spectral data, synthesis protocols, key applications in drug discovery, and safety information into a single resource for laboratory and development professionals.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid, characterized as being hygroscopic and air-sensitive.[3][5][6] It possesses a typical amine odor and is highly soluble in water and other organic solvents like acetone.[7][8][9]

Table 1.1: General Identifiers for this compound
IdentifierValue
CAS Number 109-07-9
IUPAC Name This compound[10]
Molecular Formula C₅H₁₂N₂[5]
Molecular Weight 100.16 g/mol [10]
Canonical SMILES CC1CNCCN1[10][11]
InChI InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[10]
InChIKey JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][10]
EC Number 203-644-2
Beilstein Registry No. 383566
Table 1.2: Physicochemical Properties of this compound
PropertyValueSource(s)
Appearance White to yellow crystalline powder and chunks[3][5]
Melting Point 61-63 °C[5][7]
Boiling Point 155 °C at 763 mmHg[5][7]
Density 0.817 g/cm³[5][7]
Water Solubility 78 g/100 mL at 25 °C[5][7][8]
pKa (at 25 °C) pK₁: 5.62, pK₂: 9.60[3][5]
Flash Point 65 °C (149 °F) - closed cup[5][12]
pH 11-12 (50g/L in H₂O)[3][5]
Table 1.3: Thermodynamic Properties of this compound
PropertyValueUnitSource(s)
Enthalpy of Fusion (ΔfusH°) 19.72kJ/mol[11]
Enthalpy of Vaporization (ΔvapH°) 42.02kJ/mol[11]
Enthalpy of Formation (Gas, ΔfH°gas) -16.59kJ/mol[11]
Gibbs Free Energy of Formation (ΔfG°) 191.09kJ/mol[11]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available across various public and commercial databases.[10][13]

Table 2.1: Key Spectroscopic Data for this compound
TechniqueData Highlights
¹H NMR Spectra available from multiple sources (e.g., 90 MHz and 400 MHz in CDCl₃). Characteristic shifts correspond to the methyl group proton and the protons on the piperazine ring.[10][14]
¹³C NMR Spectra available, showing distinct signals for the carbon atoms of the piperazine ring and the methyl group.[10][13]
Mass Spectrometry (GC-MS) Mass spectra are well-documented in databases such as the NIST Mass Spectrometry Data Center.[10]
Infrared (IR) Spectroscopy FTIR spectra (e.g., using a Mull technique) are available for structural confirmation.[10]

Synthesis and Purification Protocols

Several synthetic routes to this compound have been developed, ranging from classical organic reactions to modern photocatalytic methods. The choice of method often depends on the desired stereochemistry, scale, and environmental considerations.

Experimental Protocol 3.1: Synthesis of Enantiomerically Pure (R)- or (S)-2-Methylpiperazine

This method provides multigram quantities of the desired enantiomer, which is crucial for the synthesis of chiral pharmaceuticals like quinolone antibacterials.[15] The workflow involves creating a diketopiperazine intermediate, which is then reduced.[15]

Methodology:

  • Peptide Coupling: Couple N-Boc-alanine (either R or S enantiomer) with ethyl N-benzylglycinate to yield the dipeptide.[15]

  • Cyclization: Without purification, remove the Boc protecting group using HCl gas in an appropriate solvent (e.g., CH₂Cl₂). Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) to induce cyclization, forming the N-benzyl diketopiperazine.[15]

  • Reduction: Reduce the diketopiperazine intermediate to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent such as tetrahydrofuran (THF).[15]

  • Deprotection: Remove the N-benzyl group via catalytic hydrogenation. Dissolve the N-benzyl-2-methylpiperazine in methanol, add a palladium on carbon (Pd/C) catalyst, and shake the mixture under hydrogen pressure (e.g., 50 psig) until the reaction is complete.[15]

  • Isolation: Filter the catalyst and evaporate the solvent. The resulting product, (R)- or (S)-2-methylpiperazine, can be further purified if necessary.[15]

G A N-Boc-Alanine (R or S) B Dipeptide Intermediate A->B Step 1 C N-Benzyl Diketopiperazine B->C Step 2 D N-Benzyl-2-methyl- piperazine C->D Step 3 E (R)- or (S)-2-Methyl- piperazine D->E Step 4 R1 Ethyl N-benzylglycinate, Peptide Coupling R1->A R2 1. HCl gas 2. NaHCO₃ R2->B R3 LiAlH₄ in THF R3->C R4 H₂, Pd/C in Methanol R4->D

Diagram 3.1: Synthesis workflow for enantiopure this compound.
Experimental Protocol 3.2: Photocatalytic Synthesis

This novel method provides an eco-friendly, one-step synthesis from N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) at ambient temperature.

Methodology:

  • Catalyst Preparation: Prepare a semiconductor–zeolite composite catalyst by mechanically mixing a semiconductor (e.g., 5 wt% TiO₂) with a zeolite (e.g., Hβ).

  • Reaction Setup: Place a non-aqueous solution (e.g., 20 mL acetonitrile) of N-β-HPEDA (0.1 mmol) and the catalyst (100 mg) into a quartz photoreactor.

  • Irradiation: While stirring vigorously (1200 rpm), irradiate the suspension with a high-pressure mercury lamp (e.g., 250 W) for 12 hours. Maintain a constant stream of molecular oxygen (20 mL/h) throughout the reaction.

  • Monitoring and Isolation: Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, isolate the product, this compound, via column chromatography.

  • Confirmation: Confirm the product's identity using standard analytical techniques (¹H-NMR, EI-MS, C, H, N analysis).

Purification Methods

For general use, this compound can be purified by distillation.[5][16] For achieving high purity, zone melting is an effective technique.[5][16] For optically active forms, a common method involves crystallization from a suitable solvent system, such as toluene or cyclopentyl methyl ether, after removing water azeotropically.[17]

Applications in Research and Drug Development

This compound is a privileged scaffold in medicinal chemistry, primarily due to the favorable pharmacokinetic properties the piperazine ring imparts to molecules.[1][4] It is a key building block in drugs targeting the central nervous system and in various anti-infective agents.[1][4][15]

Role as a Synthon in Drug Discovery

The this compound moiety is incorporated into drug candidates to enhance properties such as:

  • Aqueous Solubility: The basic nitrogen atoms improve solubility and allow for salt formation.[1]

  • Receptor Binding: The defined stereochemistry and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[1][18]

  • Bioavailability: Its properties can enhance absorption and distribution profiles.[2]

Notable drug classes synthesized using this compound include quinolone antibiotics (e.g., lomefloxacin), antidepressants, and antipsychotics.[1][4][8][9]

Inhibition of the β-catenin/Tcf4 Signaling Pathway

This compound is used as a reagent in the synthesis of diaminoquinazolines, which have been identified as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) signaling pathway.[5][8] This pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Inhibition of this pathway is a key strategy in oncology drug development.

G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_nuc DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_p β-catenin (phosphorylated) DestructionComplex->BetaCatenin_p phosphorylates Proteasome Proteasome BetaCatenin_p->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates Dsh->DestructionComplex inhibits BetaCatenin_free β-catenin (stable) Nucleus Nucleus BetaCatenin_free->Nucleus translocates to Tcf4 Tcf4 TargetGenes Target Gene Transcription Tcf4->TargetGenes activates BetaCatenin_nuc β-catenin BetaCatenin_nuc->Tcf4 binds Inhibitor Inhibitor (derived from This compound) Inhibitor->Tcf4 blocks binding

Diagram 4.1: Simplified Wnt/β-catenin signaling pathway and point of inhibition.
Experimental Protocol 4.1: General Methodology for a Luciferase Reporter Assay

To screen for inhibitors of the β-catenin/Tcf4 pathway, a common in vitro method is the luciferase reporter assay. This protocol provides a general workflow.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

  • Transfection: Co-transfect the cells with two plasmids: one containing a Tcf4-responsive promoter upstream of a firefly luciferase gene (e.g., TOPFlash plasmid) and a second plasmid constitutively expressing Renilla luciferase (for normalization).

  • Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (Wnt ligand) to stimulate the pathway.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ values for compounds that inhibit the Wnt-stimulated signal.

G A 1. Cell Seeding (e.g., HEK293T cells) B 2. Co-transfection (TOPFlash + Renilla plasmids) A->B C 3. Compound Treatment (Varying concentrations + Wnt ligand) B->C D 4. Incubation (18-24 hours) C->D E 5. Cell Lysis (Release luciferases) D->E F 6. Dual-Luciferase Assay (Measure luminescence) E->F G 7. Data Analysis (Normalize data, calculate IC₅₀) F->G

Diagram 4.2: Experimental workflow for a luciferase reporter assay.

Safety and Handling

This compound is a flammable solid and causes severe skin and eye irritation.[10][19] Strict adherence to safety protocols is mandatory.

Table 5.1: GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard Pictograms GHS02, GHS05Flame, Corrosion
Signal Word Danger
Hazard Statements H228Flammable solid[10]
H314Causes severe skin burns and eye damage[10]
Precautionary Statements P210Keep away from heat, sparks, open flames. No smoking.[19][20]
P260Do not breathe dust.[20]
P280Wear protective gloves/clothing/eye protection/face protection.[19][20]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[20]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20]
P310Immediately call a POISON CENTER or doctor.[20]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[19][20]

Handling and Storage:

  • Handle in a well-ventilated area and avoid creating dust.[19][21]

  • Use non-sparking tools and ground equipment to prevent electrostatic discharge.[19][21]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[12][19][20] The material is hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[3][5][20]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[12][19]

  • Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12][19]

Conclusion

This compound is a fundamentally important heterocyclic compound with broad utility across chemical and pharmaceutical industries. Its well-defined chemical properties, versatile reactivity, and the favorable characteristics it imparts to larger molecules ensure its continued relevance as a high-value building block. For professionals in drug discovery and development, a thorough understanding of its synthesis, handling, and application in modulating biological pathways is essential for leveraging its full potential in creating next-generation therapeutics.

References

A Technical Guide to the Physical Properties of 2-Methylpiperazine: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 2-Methylpiperazine, a crucial intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the determination of these fundamental physical properties.

Core Physical Properties of this compound

This compound, with the CAS number 109-07-9, is a heterocyclic amine that presents as a white to yellow crystalline powder or chunks.[1] It is recognized for its hygroscopic nature and a characteristic amine odor.[1] This compound is highly soluble in water and also shows solubility in organic solvents such as acetone.[1][2]

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition typically occurs over a narrow range. The reported melting point of this compound varies slightly across different sources, which can be attributed to differences in purity and experimental conditions.

Melting Point (°C)Reference
64Tokyo Chemical Industry[3]
61-63ChemBK[4], ChemicalBook[5], Sigma-Aldrich[6]
62Stenutz[7]
63-67Chem-Impex[8]
62-66Fisher Scientific[9]
-10Guidechem[2]

Note: The value of -10°C appears to be an outlier and may refer to a different isomer or an impure sample.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the transition from a liquid to a gaseous state. The boiling point is sensitive to pressure, and it is standard practice to report the pressure at which the measurement was taken.

Boiling Point (°C)Pressure (mmHg)Reference
153Not SpecifiedTokyo Chemical Industry[3], Stenutz[7], Chem-Impex[8]
133-134Not SpecifiedGuidechem[2]
155763ChemBK[4], ChemicalBook[5], Sigma-Aldrich[6]
155-156Not SpecifiedFisher Scientific[9]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is critical for compound identification and purity assessment.[10] The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (sealed at one end)[10]

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[11]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

  • Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point.[10]

  • Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[12][13]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[10][13] For a pure substance, this range should be narrow (0.5-1°C).[10]

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[14]

Apparatus:

  • Small test tube or fusion tube[15]

  • Capillary tube (sealed at one end)[15]

  • Thermometer[16]

  • Heating bath (e.g., Thiele tube with oil or a heating block)[14][15]

  • Rubber band or thread to attach the tube to the thermometer[15]

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into the small test tube.[17]

  • Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[17]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[15]

  • Heating: Immerse the assembly into the heating bath. Heat the bath gently.[14][15]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[14][15]

  • Cooling and Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[14][15]

Logical Workflow for Physical Property Analysis

The following diagram illustrates a standardized workflow for the determination and reporting of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Dry the Sample A->B C Prepare Capillary Sample B->C F Prepare Micro-reflux Setup B->F D Perform Rapid Scan for Approximate Melting Point C->D E Perform Slow Scan for Accurate Melting Range D->E I Record Melting Range and Boiling Point E->I G Heat and Observe Bubble Stream F->G H Cool and Record Boiling Point G->H H->I J Compare with Literature Values I->J K Assess Purity J->K L Final Report Generation K->L

Workflow for Physical Property Determination

This comprehensive guide provides the necessary data and methodologies for the accurate assessment of the melting and boiling points of this compound. Adherence to these protocols will ensure reliable and reproducible results for researchers and professionals in the field.

References

A Comprehensive Technical Guide to the Solubility of 2-Methylpiperazine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Methylpiperazine, a crucial building block in the synthesis of numerous pharmaceuticals. Understanding its solubility in various solvents is paramount for process development, formulation design, and ensuring the efficacy and safety of final drug products. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in laboratory practices.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been investigated in aqueous and various organic solvent systems. The following tables summarize the available data to facilitate comparison. It is important to note that while quantitative data for water solubility is available, information on its solubility in many common organic solvents is primarily qualitative.

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility ( g/100 mL)Reference
2578[1]
Not Specified43.5 (435 g/L)[2]
Table 2: Qualitative Solubility of this compound in Organic Solvents
Solvent ClassSolventSolubilityReference
Alcohols EthanolSoluble[1]
MethanolNo specific data found
PropanolNo specific data found
Ketones AcetoneSoluble[1]
ButanoneNo specific data found
Esters Ethyl AcetateNo specific data found
Hydrocarbons HeptaneNo specific data found
TolueneNo specific data found
XyleneNo specific data found
Ethers Diethyl EtherPoorly soluble (for piperazine)[3]

Note: The solubility of the parent compound, piperazine, is included for diethyl ether to provide a potential indicator of this compound's behavior in this solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for a wide range of chemical and pharmaceutical processes. The following are detailed methodologies for key experiments that can be employed to ascertain the solubility of this compound.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[4][5] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[4][5]

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume or weight of the supernatant using a calibrated pipette.

    • Filter the collected supernatant through a pre-weighed syringe filter to remove any undissolved particles. The filter should be compatible with the solvent being used.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or watch glass.

    • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure the oven is well-ventilated.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for determining the concentration of a solute in a solution with high accuracy and precision. This method is particularly useful for measuring solubility in complex mixtures or when only small sample volumes are available. The following protocol is adapted from a method for analyzing this compound as an impurity.[6]

Materials:

  • This compound

  • Solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • HPLC column (e.g., C18 reverse-phase column)

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer)

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the gravimetric method (Section 2.1, step 1).

  • Sample Preparation for HPLC Analysis:

    • After reaching equilibrium, filter the supernatant through a syringe filter.

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • HPLC Analysis of the Sample:

    • Inject the diluted sample solution into the HPLC system under the same chromatographic conditions used for the standards.

    • Record the peak area corresponding to this compound.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Spectroscopic Method

UV-Vis spectroscopy can be a rapid and straightforward method for determining solubility, provided the solute has a chromophore that absorbs in a spectral region where the solvent is transparent.

Materials:

  • This compound

  • Solvent of interest (must be UV-transparent in the analytical wavelength range)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound at a constant temperature as described in the gravimetric method (Section 2.1, step 1).

    • Filter the supernatant to remove any undissolved solid.

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility in the saturated solution by applying the dilution factor.

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process, the following diagram illustrates a typical workflow for determining the solubility of a solid compound using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation and Result start Start add_excess Add excess this compound to solvent in a sealed container start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw a known volume/weight of the supernatant settle->withdraw filter Filter through a pre-weighed 0.22 µm syringe filter withdraw->filter transfer Transfer filtrate to a pre-weighed evaporating dish filter->transfer evaporate Evaporate solvent in an oven transfer->evaporate cool_weigh Cool in a desiccator and weigh evaporate->cool_weigh constant_weight Repeat drying and weighing until constant weight is achieved cool_weigh->constant_weight calculate Calculate solubility (mass of residue / volume of filtrate) constant_weight->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

References

The Ascendant Role of 2-Methylpiperazine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to introduce a chiral center and modulate basicity, have made it a valuable building block in the design of novel drugs targeting a range of diseases. This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, potential applications in oncology, virology, and neuroscience, and the experimental methodologies used for their evaluation.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of the this compound core and de novo synthesis of the substituted ring system.

General Synthetic Routes

A common and versatile method for the synthesis of N-substituted this compound derivatives involves the direct alkylation or acylation of this compound. The differential reactivity of the two nitrogen atoms—one secondary and one tertiary in a mono-N-substituted precursor—allows for regioselective functionalization.

Another prevalent strategy is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives. This method is particularly useful for introducing a wide variety of substituents at the nitrogen atoms.

More complex derivatives can be synthesized through multi-step sequences, often involving the use of protecting groups to ensure regioselectivity. For instance, one nitrogen of the piperazine ring can be protected (e.g., with a Boc group), allowing for selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction at the first nitrogen.

II. Potential Therapeutic Applications

This compound derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, virology, and the treatment of central nervous system (CNS) disorders.

A. Anticancer Activity

Several this compound derivatives have exhibited potent anticancer activity against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
A-11 A-549 (Lung)5.71EGFR Inhibition[1]
HCT-116 (Colon)4.26[1]
MIAPaCa-2 (Pancreatic)31.36[1]
Gefitinib A-549 (Lung)16.56EGFR Inhibition[1]
HCT-116 (Colon)10.51[1]
MIAPaCa-2 (Pancreatic)49.50[1]
Vindoline Derivative 23 MDA-MB-468 (Breast)1.00Tubulin Inhibition[2]
Vindoline Derivative 25 HOP-92 (Lung)1.35Tubulin Inhibition[2]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and invasion. This compound derivatives that inhibit EGFR block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Methylpiperazine This compound Derivative Methylpiperazine->P_EGFR Inhibits

EGFR Signaling Pathway and Inhibition.

B. Antiviral Activity

The this compound scaffold is also present in compounds with significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). These derivatives often act as entry inhibitors, preventing the virus from entering host cells. A key target in this context is the C-C chemokine receptor type 5 (CCR5), a co-receptor that HIV uses to gain entry into T-cells.

Table 2: Antiviral Activity of Representative this compound Derivatives

Compound IDVirus/StrainEC50 (µM)Target/Mechanism of ActionReference
Derivative 29 HIV-1 (Wild-type)0.030Non-nucleoside Reverse Transcriptase Inhibitor[3]
HIV-1 (K103N/Y181C)≥ 1.2[3]
GD-9 SARS-CoV-22.64Main Protease (Mpro) Inhibitor
Remdesivir SARS-CoV-22.27RNA-dependent RNA Polymerase Inhibitor
Maraviroc HIV-10.0055 (IC50)CCR5 Antagonist[3]

HIV-1 enters host cells by binding to the CD4 receptor and a co-receptor, most commonly CCR5 or CXCR4. The viral envelope glycoprotein gp120 interacts with CD4, which induces a conformational change in gp120, allowing it to bind to the co-receptor. This co-receptor binding triggers a further conformational change in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell. This compound derivatives that act as CCR5 antagonists bind to the CCR5 receptor, preventing its interaction with gp120 and thereby blocking viral entry.

CCR5_HIV_Entry cluster_virus HIV-1 HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor gp120->CCR5 Binds CD4->gp120 Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Triggers Methylpiperazine This compound Derivative Methylpiperazine->CCR5 Blocks

CCR5-Mediated HIV Entry and Inhibition.

C. Central Nervous System (CNS) Activity

The versatility of the this compound scaffold has also been exploited in the development of CNS-active agents. These derivatives have shown affinity for various neurotransmitter receptors, including serotonin (5-HT) receptors, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

Table 3: CNS Activity of Representative this compound Derivatives

Compound IDReceptorKi (nM)ActivityReference
Compound 8 5-HT1A1.2Ligand
Compound 10 5-HT1A21.3Ligand
(piperazin-2-yl)methanol derivative 3d σ112.4High Affinity

Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are the targets of a variety of pharmacological agents. The 5-HT1A receptor, for instance, is a GPCR that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of second messenger systems influences neuronal excitability and neurotransmitter release. This compound derivatives can act as agonists or antagonists at these receptors, thereby modulating serotonergic neurotransmission and exerting therapeutic effects in CNS disorders.

Serotonin_Signaling Serotonin Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Binds G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Methylpiperazine This compound Derivative Methylpiperazine->HT1A_Receptor Modulates

Serotonin 5-HT1A Receptor Signaling.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their activity.

A. Synthesis of a Representative this compound Derivative

Synthesis of 1-(4-chlorobenzhydryl)-2-methylpiperazine

This protocol describes the synthesis of a this compound derivative via nucleophilic substitution.

Materials:

  • This compound

  • 1-Chloro-4-(chlorophenylmethyl)benzene

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Butanone

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol/ammonium hydroxide mixture)

Procedure:

  • A mixture of 1-chloro-4-(chlorophenylmethyl)benzene (1.0 eq), this compound (4.0 eq), anhydrous K2CO3 (1.0 eq), and KI (1.0 eq) in butanone is refluxed under a nitrogen atmosphere for 18 hours.

  • The reaction mixture is cooled to room temperature and filtered.

  • The solvent is removed from the filtrate under reduced pressure.

  • The residue is dissolved in CH2Cl2 and washed with water.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., CH2Cl2:CH3OH:NH4OH 90:10:0.5) to afford the desired product.

B. Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A-549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western blotting is used to detect specific proteins in a sample. This can be used to assess the effect of this compound derivatives on the expression or phosphorylation of target proteins (e.g., EGFR, Akt).

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A)

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • This compound derivatives at various concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the this compound derivative in a 96-well plate.

  • After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

IV. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow cluster_invitro cluster_invivo Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Binding Receptor Binding Assays (e.g., Radioligand Binding) InVivo In Vivo Studies (Animal Models) Cytotoxicity->InVivo Mechanism->InVivo Binding->InVivo Efficacy Efficacy Studies Toxicity Toxicity and Pharmacokinetic Studies Lead Lead Optimization Efficacy->Lead Toxicity->Lead

General Experimental Workflow.

V. Conclusion

This compound derivatives represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer, viral infections, and CNS disorders highlights the value of this scaffold in drug discovery. The synthetic and experimental methodologies outlined in this guide provide a framework for the continued exploration and optimization of this compound-based drug candidates. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.

References

The Biological Activity of 2-Methylpiperazine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 2-methylpiperazine and its diverse analogs. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a methyl group at the 2-position, along with further derivatization, has led to the discovery of compounds with significant therapeutic potential across various disease areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities, primarily centered on their interactions with the central nervous system (CNS), their efficacy as anticancer agents, and their antimicrobial properties.

  • Central Nervous System Activity: The piperazine moiety is a common structural feature in many CNS-active drugs.[1] Analogs of this compound have been investigated for their potential as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.[2][3] Their mechanism of action often involves the modulation of neurotransmitter systems, including serotonin and dopamine pathways, and inhibition of enzymes such as monoamine oxidase (MAO).[3][]

  • Anticancer Activity: A significant body of research has focused on the development of this compound analogs as anticancer agents.[5][6] These compounds have shown cytotoxicity against a range of cancer cell lines, including lung, colon, breast, and pancreatic cancers.[5][7] One of the key mechanisms of action for some of these analogs is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]

  • Antimicrobial Activity: Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10][11] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[9][12] The incorporation of the this compound scaffold into other heterocyclic systems, such as pyrimidines, has been a successful strategy in developing novel antimicrobial agents.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various this compound analogs, providing a comparative overview of their potency.

Anticancer Activity
Compound/Analog ClassCell LineAssay TypeActivity (GI₅₀/IC₅₀ in µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast Cancer)Growth Inhibition1.00[13][14]
Vindoline-piperazine conjugate 25 HOP-92 (Non-Small Cell Lung Cancer)Growth Inhibition1.35[13][14]
Vindoline-piperazine conjugate 20 CHO (Non-tumor)Cell Viability2.54[3][13]
Vindoline-piperazine conjugate 23 CHO (Non-tumor)Cell Viability10.8[3][13]
Vindoline-piperazine conjugate 25 CHO (Non-tumor)Cell Viability6.64[3][13]
N-Ethyl-Piperazinyl-Amide of C2-Substituted Oleanonic Acid 4 Human Tumor Cell Lines (Average)Growth Inhibition1.03[15]
N-Ethyl-Piperazinyl-Amide of C2-Substituted Ursonic Acid 6 Human Tumor Cell Lines (Average)Growth Inhibition1.52[15]
4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazine 32 MCF7 (Breast Cancer)Cytotoxicity2.7[16]
Thiouracil amide derivative with piperazineMCF7 (Breast Cancer)Cytotoxicity18.23 - 100[16]
Piperazine-containing derivative 29 HCT-116 (Colon Cancer)Cytotoxicity3.0[17]
Piperazine-containing derivative 29 Colo-205 (Colon Cancer)Cytotoxicity1.0[17]
Antimicrobial Activity
Compound/Analog ClassMicroorganismActivity (MIC in µg/mL)Reference
Pyrimidine-piperazine derivatives (4b, 4d, 5a, 5b )Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-AGood activity at 40[2][9][18]
Pyrimidine-piperazine derivatives (4a, 4d, 4e, 5c, 5e )Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicansSignificant activity at 40[2][9]
Sparfloxacin and Gatifloxacin piperazine derivativesGram-positive bacteria1 - 5[19]
N,N′-Bis(1,3,4-thiadiazole) piperazine derivative 6c E. coli8
N,N′-Bis(1,3,4-thiadiazole) piperazine derivatives 4, 6c, 6d S. aureus16
N,N′-Bis(1,3,4-thiadiazole) piperazine derivatives 6d, 7b B. subtilis16
Mannich bases with piperazine moiety (5, 7 )M. luteus, B. subtilis, B. cereus125 - 500[12]
Mannich base with 4-nitrophenyl piperazine moiety (8 )S. aureus, B. cereus, E. coli, K. pneumoniae125 - 500[12]
Central Nervous System Activity
Compound/Analog ClassTargetAssay TypeActivity (IC₅₀/Kᵢ in µM)Reference
N-methyl-piperazine chalcone 2k MAO-BInhibitionIC₅₀: 0.71[]
N-methyl-piperazine chalcone 2k MAO-BInhibitionKᵢ: 0.21[]
N-methyl-piperazine chalcone 2n MAO-BInhibitionIC₅₀: 1.11[]
N-methyl-piperazine chalcone 2n MAO-BInhibitionKᵢ: 0.28[]
N-methyl-piperazine chalcone 2k AChEInhibitionIC₅₀: 8.10[]
N-methyl-piperazine chalcone 2n AChEInhibitionIC₅₀: 4.32[]
MethylpiperateMAO-BInhibitionIC₅₀: 1.6
MethylpiperateMAO-AInhibitionIC₅₀: 27.1
MethylpiperateMAO-BInhibitionKᵢ: 1.3
MethylpiperateMAO-AInhibitionKᵢ: 23.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound analog test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compounds B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (3-4h) E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 values H->I

Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound analog test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analog in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plates A->C B Prepare standardized microbial inoculum B->C D Incubate plates (18-24h) C->D E Determine MIC (visual/OD reading) D->E

Experimental workflow for broth microdilution MIC testing.
Radioligand Binding Assay for CNS Receptor Affinity

Radioligand binding assays are used to quantify the affinity of a ligand (in this case, a this compound analog) for a specific receptor.[11] This protocol describes a competitive binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-labeled standard antagonist)

  • This compound analog test compounds (unlabeled)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Incubate membranes, radioligand & test compound B Separate bound/free ligand via filtration A->B C Wash filters to remove non-specific binding B->C D Measure radioactivity with scintillation counter C->D E Calculate IC50 and Ki values D->E

Workflow for a competitive radioligand binding assay.

Signaling Pathways

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate two key pathways modulated by these compounds.

Inhibition of the EGFR Signaling Pathway

Several this compound derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by a this compound analog.
Competitive Inhibition of Monoamine Oxidase (MAO)

Certain this compound analogs act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding and thereby increasing the levels of these neurotransmitters in the brain. This mechanism is the basis for the antidepressant effects of many MAO inhibitors.

MAO_Inhibition cluster_enzyme MAO Enzyme MAO MAO Active Site Product Oxidized Product MAO->Product Catalyzes Substrate Monoamine Substrate Substrate->MAO Binds Inhibitor This compound Analog Inhibitor->MAO Competitively Inhibits

Competitive inhibition of monoamine oxidase by a this compound analog.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and central nervous system disorders underscores their potential for further drug development. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate ongoing and future investigations into this important chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this compound derivatives.

References

Understanding the Basicity of a Privileged Scaffold: A Technical Guide to the pKa Values of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals stems from its ability to impart favorable physicochemical and pharmacokinetic properties. A critical parameter governing the behavior of piperazine-containing molecules in a biological system is their basicity, quantified by the acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the pKa values of substituted piperazines, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Significance of pKa in Drug Design

The pKa values of a drug molecule dictate its ionization state at a given pH. For piperazine derivatives, which are dibasic, two pKa values describe the equilibria of the dicationic, monocationic, and neutral species. This ionization state profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and its ability to interact with biological targets.[1][2] The two distinct pKa values of piperazine allow for meticulous tuning of its ionization at physiological pH, a feature that can be leveraged to optimize both pharmacokinetic profiles and target engagement.[1]

Factors Influencing the pKa of Substituted Piperazines

The electronic and steric nature of substituents on the piperazine ring significantly modulates the basicity of the nitrogen atoms. Understanding these structure-basicity relationships is paramount for rational drug design.

N-Substitution:

  • Alkyl Groups: The introduction of alkyl groups on one or both nitrogen atoms generally leads to a decrease in the primary pKa value (pKa1) compared to unsubstituted piperazine.[3] This is attributed to a combination of steric hindrance and alterations in the solvation of the protonated species. For instance, the methylation of one nitrogen in 1-methylpiperazine, and both nitrogens in 1,4-dimethylpiperazine, results in a progressive reduction of the highest pKa value.[4] Interestingly, extending the alkyl chain from methyl to ethyl has a limited additional effect on the pKa.[4]

  • Electron-Withdrawing Groups: Acyl and sulfonyl groups are strongly electron-withdrawing and, when attached to a piperazine nitrogen, markedly decrease its basicity.[3] This effect is so pronounced that often only a single pKa value is measurable for the remaining basic nitrogen.[5]

  • Aryl Groups: The introduction of an aryl substituent on a nitrogen atom also reduces the basicity of the piperazine. The extent of this reduction is dependent on the nature and position of any substituents on the aromatic ring itself.[3]

C-Substitution:

  • The addition of a methyl group to a carbon atom of the piperazine ring introduces a hindrance effect that lowers the pKa.[6]

Quantitative pKa Data for Substituted Piperazines

The following table summarizes experimentally determined pKa values for piperazine and a selection of its derivatives, providing a valuable reference for medicinal chemists.

CompoundSubstituent(s)pKa1pKa2Reference(s)
PiperazineUnsubstituted9.735.35[6][7]
1-MethylpiperazineN-Methyl9.23 (approx.)-[4]
1,4-DimethylpiperazineN,N'-Dimethyl8.13 (approx.)-[4]
1-EthylpiperazineN-Ethyl9.22 (approx.)-[4]
2-MethylpiperazineC-Methyl9.57 (at 298K)5.16 (at 298K)[6]
1-(2-Hydroxyethyl)piperazineN-(2-Hydroxyethyl)8.92 (at 298K)4.38 (at 298K)[6]
1-Acetyl-4-methylpiperazineN-Acetyl, N'-Methyl7.06-[5]
Vortioxetine1-[2-(2,4-dimethylphenylsulfanyl)phenyl]9.13.0[8]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength). The values presented here are primarily at or near room temperature (298 K).

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for understanding the physicochemical properties of drug candidates. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed and reliable methods.

Detailed Protocol: Potentiometric Titration of a Disubstituted Piperazine

This method involves monitoring the pH of a solution of the piperazine derivative as a titrant of known concentration is incrementally added. The pKa values are determined from the inflection points of the resulting titration curve.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel to maintain constant temperature

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (deionized or distilled)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[9]

  • Sample Preparation: Accurately weigh a precise amount of the disubstituted piperazine and dissolve it in a known volume of high-purity water to create a solution of approximately 1 mM.[10]

  • Ionic Strength Adjustment: Add a calculated amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10][11]

  • Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that both nitrogen atoms of the piperazine are fully protonated at the start of the titration.[10]

  • Inert Atmosphere: Purge the solution with nitrogen gas for a few minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration, preventing the formation of carbonic acid which can interfere with the results.[11]

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[9] Record the pH reading after each addition, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[11]

  • Data Collection: Continue the titration until the pH reaches approximately 12.0-12.5, ensuring that both deprotonation steps are observed.[10]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first and second derivatives of the titration curve. The equivalence points, where the rate of pH change is maximal, will correspond to the peaks in the first derivative plot and the zero crossings in the second derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound like a piperazine derivative, pKa2 will be the pH at the first half-equivalence point, and pKa1 will be the pH at the second half-equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[11]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare ~1 mM aqueous solution of substituted piperazine A->B C Add KCl to maintain constant ionic strength (e.g., 0.15 M) B->C D Acidify solution to pH ~2 with 0.1 M HCl C->D E Purge with Nitrogen to remove CO2 D->E F Titrate with standardized 0.1 M NaOH E->F Start Titration G Record pH after each incremental addition F->G H Continue titration to pH ~12 G->H I Plot pH vs. Volume of NaOH H->I Generate Titration Curve J Determine equivalence points (1st & 2nd derivatives) I->J K Calculate pKa1 and pKa2 from half-equivalence points J->K L Repeat experiment for reproducibility K->L

Potentiometric Titration Workflow for a Disubstituted Piperazine.
Detailed Protocol: UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds where the protonated and deprotonated forms exhibit different ultraviolet or visible light absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions covering a pH range that brackets the expected pKa values

  • Stock solution of the substituted piperazine in a suitable solvent (e.g., water or methanol)

Procedure:

  • Spectrum Scans:

    • Prepare two solutions of the piperazine derivative at the same concentration: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).

    • Scan the UV-Vis spectrum of both solutions to identify the wavelength(s) of maximum absorbance difference between the ionized and unionized forms.

  • Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, typically in 0.5 pH unit increments, spanning the expected pKa of the analyte.

  • Sample Preparation in Buffers: Prepare a set of solutions by adding a small, constant volume of the stock solution of the piperazine derivative to each of the buffer solutions. Ensure the final concentration of the analyte is the same in all solutions and provides an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8).

  • Absorbance Measurements: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)] where:

      • pH is the pH of the buffer solution.

      • A is the absorbance of the sample in the buffer solution.

      • AI is the absorbance of the fully ionized form.

      • AU is the absorbance of the fully unionized form.

    • Alternatively, plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

  • Replication: Repeat the measurements to ensure accuracy and reproducibility.

Piperazine Derivatives and Signaling Pathways: The 5-HT1A Receptor Example

Many piperazine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. A prominent example is the class of arylpiperazines that target the serotonin 1A (5-HT1A) receptor, which is implicated in mood and anxiety disorders.[12][13] The activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately influence neuronal function. This pathway often intersects with other crucial signaling networks, such as those involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arylpiperazine Arylpiperazine Drug HT1A_R 5-HT1A Receptor Arylpiperazine->HT1A_R Activates Gi Gi Protein HT1A_R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Activates BDNF BDNF BDNF->TrkB Binds to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PI3K_Akt->CREB Activates MAPK_ERK->CREB Activates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Promotes

Interconnected 5-HT1A, BDNF, and PKA Signaling Pathways.

Activation of the 5-HT1A receptor by an arylpiperazine agonist typically leads to the inhibition of adenylate cyclase via the Gi protein, resulting in decreased levels of cyclic AMP (cAMP) and consequently reduced PKA activity.[12] Concurrently, signaling through the BDNF receptor, TrkB, can activate downstream pathways such as PI3K/Akt and MAPK/ERK.[14] These pathways, along with PKA, converge on transcription factors like CREB (cAMP response element-binding protein), which regulates the expression of genes crucial for neuronal survival and plasticity.[14] The interplay between these pathways is complex and can be cell-type specific, but it highlights how piperazine-based drugs can exert profound effects on neuronal function.

Conclusion

The pKa values of substituted piperazines are a fundamental physicochemical property that dictates their behavior in biological systems. A thorough understanding of the factors that influence these values, coupled with accurate experimental determination, is essential for the successful design and optimization of piperazine-containing drug candidates. This guide provides a foundational resource for researchers, offering both quantitative data and detailed methodologies to aid in the development of the next generation of piperazine-based therapeutics.

References

hygroscopic nature and air sensitivity of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Hygroscopic Nature and Air Sensitivity of 2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and air-sensitive properties of this compound (CAS: 109-07-9). Understanding these characteristics is critical for proper handling, storage, and application in research and pharmaceutical development to ensure material integrity, experimental reproducibility, and product stability.

Physicochemical Properties of this compound

This compound is a cyclic diamine that presents as a white to yellow crystalline solid.[1][2][3] Its chemical structure and physical properties are foundational to its behavior, particularly its interaction with atmospheric moisture and gases.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[1][2][4][5]
Molecular Weight 100.16 g/mol [2][4][6]
Appearance White to yellow crystalline powder, crystals, and/or chunks[1][2][5]
Melting Point 61-63 °C[2][5][7]
Boiling Point 155 °C (at 763 mmHg)[2][5][7]
Water Solubility 78 g/100 mL (at 25 °C); 435 g/L[1][2][5][7]
pH 11-12 (50 g/L solution in H₂O)[1][5][7]
pKa pKₐ₁: 5.62, pKₐ₂: 9.60 (at 25 °C)[1][5][7]
Flash Point 149 °F / 65 °C[2][5]
Sensitive Properties Hygroscopic & Air Sensitive[1][5][7][8][9]

Hygroscopic Nature

This compound is explicitly identified as a hygroscopic substance, meaning it readily absorbs and retains moisture from the surrounding atmosphere.[1][3][4][8] This property is primarily due to the presence of two secondary amine groups, which can form hydrogen bonds with water molecules.

Implications of Hygroscopicity

The hygroscopic nature of this compound has significant practical implications:

  • Physical State: Absorption of water can cause the crystalline solid to become sticky, deliquesce (dissolve in the absorbed water), or change its flow properties, impacting weighing and dispensing.

  • Chemical Stability: The presence of absorbed water can potentially facilitate degradation reactions or act as a medium for reactions with other atmospheric components.

  • Assay and Potency: Inaccurate weight measurements due to absorbed water can lead to significant errors in solution concentration, affecting experimental results and product potency.

Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a standard gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample.[10][]

Objective: To quantify the mass change of this compound as a function of Relative Humidity (RH) at a constant temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed into the DVS instrument sample pan.[10]

  • Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption Phase: The RH of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change over time, dm/dt , is below a defined threshold).

  • Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass change is monitored at each step until equilibrium is achieved.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[10]

Visualization of DVS Workflow

DVS_Workflow start_end start_end process process data data output output A Start B Weigh Sample & Place in DVS A->B C Dry at 0% RH (Establish Baseline) B->C D Increase RH (Stepwise to 90%) C->D E Record Mass vs. RH (Sorption) D->E Equilibrate at each step F Decrease RH (Stepwise to 0%) E->F G Record Mass vs. RH (Desorption) F->G Equilibrate at each step H Generate Sorption Isotherm G->H Plot Data I End H->I

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Air Sensitivity

In addition to being hygroscopic, this compound is designated as air-sensitive.[1][5][9] For amines, this sensitivity often implies a reactivity with atmospheric components, primarily carbon dioxide and, to a lesser extent, oxygen.

Implications of Air Sensitivity
  • Reaction with Carbon Dioxide: Secondary amines like this compound can react with atmospheric CO₂ to form carbamate salts. This reaction is often reversible but can alter the purity and physical properties of the material.

  • Oxidation: While less common for simple saturated amines without specific catalysts, long-term exposure to air and light can potentially lead to oxidative degradation, resulting in colored impurities.

  • Handling and Storage: Due to its air sensitivity, stringent storage and handling procedures are required. The compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent degradation.[1][5][8] The storage area should be cool, dry, and well-ventilated.[4][8]

Experimental Protocol: Assessment of Air Sensitivity

A forced degradation or stability study is used to assess the impact of atmospheric exposure on the purity of this compound.

Objective: To determine the stability of this compound under ambient atmospheric conditions compared to an inert atmosphere over time.

Methodology:

  • Reference Standard: A sample of high-purity this compound is analyzed at the start of the study (T=0) using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or High-Performance Liquid Chromatography, HPLC) to establish an initial purity profile and chromatogram.

  • Sample Exposure:

    • Air-Exposed Sample: A known quantity of this compound is placed in a loosely capped vial or a container that permits air exchange and is stored under ambient laboratory conditions (controlled temperature and light).

    • Inert-Atmosphere Sample: An equivalent quantity is placed in a vial, which is then purged with an inert gas (e.g., argon) and hermetically sealed. This sample is stored under the same temperature and light conditions.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 4 weeks, 12 weeks), aliquots are taken from both the air-exposed and inert-atmosphere samples.

  • Analytical Measurement: The samples are analyzed by the chosen method (GC-MS or HPLC). The resulting chromatograms are compared to the T=0 reference.

  • Data Evaluation: The evaluation focuses on:

    • A decrease in the peak area of the this compound parent compound.

    • The appearance of new peaks, indicating the formation of degradation products.

    • Changes in the physical appearance (e.g., color, consistency) of the samples.

Visualization of Air Sensitivity Testing Workflow

Air_Sensitivity_Workflow start_end start_end process process condition condition analysis analysis output output A Start B Analyze Initial Sample (T=0) [GC-MS / HPLC] A->B C Divide Sample B->C D1 Store Under Inert Atmosphere C->D1 D2 Store Under Ambient Air C->D2 E Age Samples (Set Time Intervals) D1->E D2->E F Time Point Reached? E->F F->E No G1 Analyze Inert Sample F->G1 Yes G2 Analyze Air-Exposed Sample F->G2 Yes H Compare Chromatograms to T=0 Reference G1->H G2->H I End H->I

Caption: Workflow for assessing the air sensitivity of a compound.

Relevance in Drug Development

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] For instance, it is used as a reagent in the design and synthesis of diaminoquinazolines, which function as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway, a signaling cascade implicated in various diseases.[2]

The hygroscopic and air-sensitive nature of this starting material must be carefully managed during synthesis to ensure reaction stoichiometry, prevent the formation of impurities, and maintain consistent batch-to-batch yields and purity of the final API.

Visualization of Synthetic Role and Biological Target

Logical_Pathway cluster_synthesis Chemical Synthesis cluster_bio Biological Action reagent reagent process process product product pathway pathway effect effect A This compound B Synthesis of Diaminoquinazolines A->B Reagent C Pathway Inhibitor (API) B->C Yields D β-catenin / Tcf4 Signaling Pathway C->D Inhibits E Modulation of Downstream Gene Expression D->E Regulates

Caption: Role of this compound in synthesizing API pathway inhibitors.

Summary and Recommendations

The dual challenges of hygroscopicity and air sensitivity make meticulous handling of this compound essential.

  • Storage: Always store in a tightly sealed container under a dry, inert atmosphere (e.g., argon).[1] The storage location should be cool, well-ventilated, and away from sources of ignition.[4][8]

  • Handling: Operations such as weighing and transferring should be performed as quickly as possible in a controlled environment, such as a glovebox or a low-humidity dry room, to minimize exposure to air and moisture.[12]

  • Quality Control: Regular purity checks are advisable for long-term stored material, especially if the container has been opened previously. DVS analysis can be used to characterize the hygroscopic behavior of different batches or salt forms during drug development.

References

molecular formula C5H12N2 and molecular weight of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 2-Methylpiperazine, a heterocyclic amine of significant interest in pharmaceutical and chemical research. The document details its fundamental chemical and physical properties, outlines key experimental protocols for its synthesis and application, and explores its role as a crucial building block in the development of therapeutic agents. A particular focus is placed on its involvement in the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of technical data and methodologies to support ongoing and future research endeavors.

Introduction

This compound is a versatile organic compound that serves as a fundamental scaffold in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including the presence of two nitrogen atoms within a six-membered ring, impart desirable physicochemical properties such as enhanced solubility and reactivity, making it an ideal intermediate for drug development.[1] This guide will cover the essential molecular and physical characteristics of this compound, provide detailed experimental procedures for its synthesis and use in biological assays, and visualize key pathways and workflows to facilitate a deeper understanding of its scientific applications.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its application in experimental settings, providing researchers with the necessary parameters for reaction setup, purification, and analysis.

PropertyValueReference(s)
Molecular Formula C5H12N2[2]
Molecular Weight 100.16 g/mol [2]
CAS Number 109-07-9[3]
Melting Point 61-63 °C[2]
Boiling Point 155 °C at 763 mmHg[2]
Flash Point 65 °C[2]
Solubility in Water 78 g/100 mL at 25 °C[2]
Appearance White to yellow crystalline powder and chunks[2][3]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key biological assay in which its derivatives are frequently evaluated.

Synthesis of this compound via Cyclo-condensation

This protocol describes the synthesis of this compound from the cyclo-condensation of ethylene diamine and propylene glycol over a promoted copper catalyst.

Materials:

  • Ethylene diamine

  • Propylene glycol

  • Promoted copper catalyst

Procedure:

  • The cyclo-condensation reaction is carried out in a fixed-bed reactor.

  • A mixture of ethylene diamine and propylene glycol is vaporized and passed over the promoted copper catalyst.

  • The reaction is typically performed at elevated temperatures and pressures to facilitate the cyclization and dehydration steps.

  • The product stream is then cooled, and this compound is separated and purified, often through distillation.

For a detailed academic description of this process, researchers are encouraged to consult the work by Jing et al. (2008).[4]

Synthesis of Lomefloxacin using this compound

This compound is a key raw material in the synthesis of the fluoroquinolone antibiotic, lomefloxacin.[5] The following is a generalized three-step synthesis:

Step 1: Preparation of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic oxalic acid boron chelate compound.

  • This initial step involves the formation of a key quinoline intermediate, which is then chelated with boron.

Step 2: Preparation of 1-ethyl-6,8-difluoro-7-(2-methyl-4-tert-butoxy carbonyl-1-piperazine)-1,4-dihydro-4-oxoquinoline-3-carboxylic oxalic acid boron chelate compound.

  • The chelated quinoline from Step 1 is reacted with a protected form of this compound (N-Boc-2-methylpiperazine).

Step 3: Preparation of 1-ethyl-6,8-difluoro-7-(2-methyl-1-piperazine)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Lomefloxacin).

  • The protecting group is removed from the piperazine nitrogen, and the boron chelate is cleaved to yield the final lomefloxacin product.

A detailed patent for this synthesis method provides specific reaction conditions and reagent quantities.[5]

Wnt/β-catenin Signaling Pathway Luciferase Reporter Assay

Derivatives of this compound are often investigated for their ability to inhibit the Wnt/β-catenin signaling pathway. The following protocol outlines a common method for assessing this activity.[2][6]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash luciferase reporter plasmids

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 3000 (or other transfection reagent)

  • Luciferase Assay System (e.g., from Promega)

  • This compound derivative test compound

  • Wnt3a conditioned media (as a pathway activator)

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites) reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the this compound derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known Wnt pathway inhibitor). Stimulate the cells with Wnt3a conditioned media to activate the pathway.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The inhibitory effect of the compound is determined by the reduction in luciferase activity in the TOPflash-transfected cells compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in research.

G cluster_synthesis Generalized Synthesis of this compound Propylene_Glycol Propylene Glycol Intermediate Intermediate Adduct Propylene_Glycol->Intermediate Reaction with Ethylene_Diamine Ethylene Diamine Ethylene_Diamine->Intermediate 2_Methylpiperazine This compound Intermediate->2_Methylpiperazine Cyclization & Dehydration

A simplified workflow for the synthesis of this compound.

G cluster_pathway Canonical Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylates β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation TCF_LEF_repressed TCF/LEF Target_Genes_Off Target Gene Transcription OFF TCF_LEF_repressed->Target_Genes_Off Represses Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->Destruction_Complex Inhibits beta_catenin_stable Stable β-catenin beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Translocates to Nucleus Nucleus TCF_LEF_active TCF/LEF beta_catenin_nucleus->TCF_LEF_active Binds to Target_Genes_On Target Gene Transcription ON TCF_LEF_active->Target_Genes_On Activates

The canonical Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

Conclusion

This compound is a cornerstone molecule in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutics. Its utility in the synthesis of a diverse range of pharmaceuticals, from antibiotics to anticancer agents, underscores its importance. This guide provides a foundational resource for researchers, consolidating key data and protocols to facilitate further exploration and innovation in the field. The continued investigation into the synthesis and application of this compound and its derivatives holds significant promise for the advancement of therapeutic interventions for a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols: 2-Methylpiperazine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperazine is a valuable heterocyclic building block widely employed as a key intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its unique structural features, including two nitrogen atoms with different steric and electronic environments, allow for selective functionalization and the introduction of desired physicochemical properties in the final drug molecule. This document provides detailed application notes and experimental protocols for the synthesis of several notable pharmaceuticals utilizing this compound and its derivatives.

Core Applications of this compound in Pharmaceutical Synthesis

This compound is a crucial component in the synthesis of various classes of drugs, including:

  • Antipsychotics: As seen in the synthesis of Aripiprazole.

  • Anticancer Agents: A key structural motif in Tyrosine Kinase Inhibitors like Imatinib.

  • Antibiotics: Utilized in the synthesis of fluoroquinolones such as Lomefloxacin.

  • Cardiovascular Agents: A precursor to Rho-kinase inhibitors like Fasudil.

The versatility of this compound stems from its ability to undergo various chemical transformations, most notably N-alkylation, N-acylation, and N-arylation reactions, to construct the desired molecular architecture.

Experimental Protocols and Data

This section details the synthetic protocols for several key pharmaceuticals where this compound or its derivatives are pivotal intermediates.

Synthesis of Lomefloxacin

Lomefloxacin is a fluoroquinolone antibiotic. A greener, one-pot synthesis has been developed to improve efficiency and reduce the use of volatile organic solvents.[1]

Quantitative Data for Lomefloxacin Synthesis

StepReactantsReagents/SolventsTemperature (°C)Time (min)Yield (%)
Condensation & Cyclization2,3,4-trifluoroaniline, Ethoxymethylenemalonic diethyl ester (EMME)Ionic Liquid ([Bmim]PF6)220120Not specified
EthylationIntermediate from previous stepK2CO3 (0.11 mol), C2H5Br (0.105 mol)65150Not specified
Condensation with this compoundIntermediate from ethylationThis compound (0.105 mol)110120Not specified
Hydrolysis & SalificationLomefloxacin ethyl esterHydrochloric acidNot specifiedNot specifiedOverall: 58.4

Experimental Protocol for Lomefloxacin Synthesis[1]

  • Condensation and Cyclization: In a suitable reaction vessel, combine 2,3,4-trifluoroaniline and ethoxymethylenemalonic diethyl ester (EMME) in an ionic liquid ([Bmim]PF6). Heat the mixture to 220°C for 120 minutes.

  • Ethylation: Cool the resulting mixture to room temperature. Add potassium carbonate (0.11 mol) and ethyl bromide (0.105 mol). Stir the reaction mixture for 30 minutes at room temperature, then heat to 65°C for 150 minutes.

  • Condensation with this compound: To the above mixture, add this compound (0.105 mol). Heat the reaction to 110°C for 120 minutes.

  • Work-up and Isolation of Lomefloxacin Ethyl Ester: Cool the reaction mixture to room temperature and add 100 mL of water. Filter the mixture to yield lomefloxacin ethyl ester, which can be used in the next step without further purification.

  • Hydrolysis and Salification: Hydrolyze the lomefloxacin ethyl ester using standard procedures, followed by salification with hydrochloric acid to obtain lomefloxacin hydrochloride.

Logical Workflow for Lomefloxacin Synthesis

G A 2,3,4-Trifluoroaniline + EMME B Condensation & Cyclization (Ionic Liquid, 220°C) A->B C Intermediate Quinolone B->C D Ethylation (K2CO3, C2H5Br, 65°C) C->D E Ethyl Ester Intermediate D->E F Condensation (this compound, 110°C) E->F G Lomefloxacin Ethyl Ester F->G H Hydrolysis & Salification (HCl) G->H I Lomefloxacin HCl H->I

Caption: One-pot synthesis of Lomefloxacin HCl.

Synthesis of Imatinib

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers. The synthesis involves the coupling of a pyrimidine core with a substituted aniline and a side chain containing N-methylpiperazine (a derivative of this compound).

Quantitative Data for a Key Step in Imatinib Synthesis

StepReactantsReagents/SolventsTemperature (°C)TimeYield (%)Purity (%)
Condensation[2]N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g), 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (1.1 eq)Pyridine (400 g), Water (400 mL), 26% NH4OH (200 g)0, then 15-20, then 401 h, then overnight95>98
Alternative Condensation[3]4-methyl-N-3-(4-pyridin-3-yl-pyrimidine-2-base)-1,3-phenylenediamine (27.7g), 4-(4-methylpiperazine-1-methyl)-methyl benzoate (25g)Tetrahydrofuran (250 ml), Sodium methoxide (10g)70 (reflux)Overnight91.0Not specified

Experimental Protocol for Imatinib Synthesis (Condensation Step)[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g) in pyridine (400 g) and cool the solution to 0°C.

  • Reagent Addition: Add 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (1.1 equivalents).

  • Reaction: Maintain the reaction under stirring at 15-20°C for 1 hour.

  • Work-up: Add water (400 mL) and heat the mixture to 40°C. Then, add 26% ammonium hydroxide solution (200 g) and an additional 900 g of water.

  • Isolation: Stir the reaction mixture at room temperature overnight. Filter the resulting solid, wash with water, and dry at 75°C under vacuum for 3-4 hours to obtain Imatinib as a yellowish powder.

Signaling Pathway Inhibition by Imatinib

G BCR_ABL BCR-ABL Tyrosine Kinase ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation Substrate Substrate Protein Substrate->BCR_ABL ATP ATP ATP->BCR_ABL Cell_Proliferation Cell Proliferation & Survival P_Substrate->Cell_Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib inhibits the BCR-ABL pathway.

Synthesis of Aripiprazole

Aripiprazole is an atypical antipsychotic. A common synthetic route involves the N-alkylation of a piperazine derivative with a haloalkoxy-dihydroquinolinone.

Quantitative Data for Aripiprazole Synthesis

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Condensation[4]7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (29.8 g; 0.1 M), 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g; 0.1 M)Technical ethanol (300 mL), Anhydrous sodium carbonate (23.3 g; 0.2 M)Reflux128599.32
Alternative Condensation[5]7-(4-bromobutoxy)-1,2-dlhydroquinoline-2-on, 4-(2,3-dichlorophenyl)piperazineEthanol, Sodium CarbonateBoiling Point685-90>99.3

Experimental Protocol for Aripiprazole Synthesis[4]

  • Reaction Setup: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (29.8 g; 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g; 0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (23.3 g; 0.2 M).

  • Reaction: Reflux the mixture for 12 hours.

  • Work-up and Crystallization: Filter the resulting solid and suspend it in technical ethanol (50 mL). Reflux for 10 minutes. Filter off the insoluble inorganic residue. Combine the two filtrates, reflux, and then leave at room temperature for 12 hours for crystallization.

  • Isolation: Filter the crystalline aripiprazole and dry to yield the final product.

Experimental Workflow for Aripiprazole Synthesis

G A 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one D Mix and Reflux (12h) A->D B 1-(2,3-dichlorophenyl)piperazine HCl B->D C Na2CO3, Ethanol C->D E Filter Solid D->E F Reflux in Ethanol (10 min) E->F G Filter Inorganic Residue F->G H Combine Filtrates and Crystallize G->H I Filter and Dry H->I J Aripiprazole I->J

Caption: Synthesis of Aripiprazole via condensation.

General Protocols for Key Reactions Involving this compound

The following are generalized protocols for common reactions involving this compound and its derivatives. These should be optimized for specific substrates and desired outcomes.

N-Alkylation of Piperazines

This is a fundamental transformation for introducing alkyl groups onto the piperazine nitrogen.

Experimental Protocol for Direct N-Alkylation[6]

  • Reaction Setup: In a dry reaction flask, combine the piperazine derivative (1.0 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in an anhydrous aprotic solvent like acetonitrile.

  • Reagent Addition: Stir the suspension and slowly add the alkylating agent (e.g., alkyl bromide, 1.1 eq).

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination for N-Arylation

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an amine and an aryl halide.

Experimental Protocol for Buchwald-Hartwig Amination[7]

  • Catalyst Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the palladium source (e.g., Pd(OAc)2, 0.47 mol%) and the phosphine ligand (e.g., (R)-BINAP, 0.2 mol%) in an anhydrous solvent like toluene.

  • Reagent Addition: To the catalyst mixture, add the aryl bromide (1.0 eq), N-methylpiperazine (2.0 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the reaction mixture to 100°C and stir until full conversion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction and perform an appropriate aqueous work-up.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Relationship in Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalytic System A Aryl Halide F Buchwald-Hartwig Cross-Coupling A->F B This compound Derivative B->F C Palladium Precursor C->F D Phosphine Ligand D->F E Base E->F G N-Aryl-2-methylpiperazine Product F->G

Caption: Key components of Buchwald-Hartwig amination.

Conclusion

This compound and its derivatives are undeniably crucial intermediates in the pharmaceutical industry. The protocols and data presented herein highlight the synthetic utility of this scaffold in creating complex and medicinally important molecules. The ability to perform selective N-functionalization reactions like alkylation and arylation with high efficiency makes this compound a continued focus for the development of novel therapeutics. Researchers and drug development professionals can leverage these foundational methods to innovate and optimize the synthesis of next-generation pharmaceuticals.

References

Application Notes and Protocols: 2-Methylpiperazine in the Synthesis of Anticancer and Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 2-methylpiperazine moiety in the development of novel anticancer and antiviral therapeutic agents. This document details synthetic protocols for key compounds, presents their biological activity data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

This compound is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as solubility, bioavailability, and receptor affinity.[1] Its versatile nature allows for the synthesis of a diverse range of molecules with significant therapeutic potential. This document focuses on the application of this compound in the design and synthesis of potent anticancer and antiviral agents, providing researchers with detailed methodologies and comparative data to facilitate further drug discovery and development efforts.

This compound in Anticancer Agent Synthesis

Derivatives of this compound have demonstrated significant potential in oncology by inducing apoptosis and inhibiting critical cancer signaling pathways.

Featured Anticancer Compound: A β-Elemene Piperazine Derivative (DX1)

A notable example is 13-(3-methyl-1-piperazinyl)-β-elemene (DX1), a novel derivative of the natural product β-elemene, which has shown potent pro-apoptotic activity in human leukemia cells.[2]

Quantitative Biological Data

The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for selected this compound-containing anticancer compounds.

Compound NameCancer Cell LineAssay TypeGI50 (µM)IC50 (µM)Reference
Piperazine Derivative C505 K562 (Leukemia)Cell Proliferation< 0.16-[3][4]
HeLa (Cervical Cancer)Cell Proliferation< 0.16-[3][4]
AGS (Gastric Cancer)Cell Proliferation< 0.16-[3][4]
13-(3-methyl-1-piperazinyl)-β-elemene (DX1) HL-60 (Leukemia)Apoptosis Induction--[2]
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast Cancer)Growth Inhibition1.00-[5]
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung cancer)Growth Inhibition1.35-[5]
Experimental Protocols

This protocol is adapted from the synthesis of β-elemene piperazine derivatives.[2][6]

Materials:

  • β-Elemene

  • 3-Methylpiperazine

  • Formaldehyde solution (37%)

  • Dioxane

  • Maleic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of β-elemene in dioxane, add a 37% formaldehyde solution and 3-methylpiperazine.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the free base of DX1.

  • To prepare the maleate salt for improved stability and solubility, dissolve the purified DX1 in ethanol and add a solution of maleic acid in ethanol.

  • Collect the precipitated salt by filtration, wash with cold ethanol, and dry under vacuum.

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, K562, HeLa, AGS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound (e.g., DX1) in the culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Signaling Pathway

The anticancer activity of some piperazine derivatives is mediated through the induction of apoptosis. The β-elemene piperazine derivative DX1, for example, induces apoptosis in leukemia cells through both the death receptor and mitochondrial pathways by downregulating c-FLIP and generating reactive oxygen species (ROS).[2][7]

apoptosis_pathway cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial Pathway DX1 DX1 (β-Elemene Piperazine Derivative) cFLIP c-FLIP DX1->cFLIP inhibition Caspase8 Caspase-8 cFLIP->Caspase8 inhibition Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS ROS Generation MMP Mitochondrial Membrane Potential (ΔΨm) ROS->MMP decrease CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activation Caspase9->Caspase3 DX1_intrinsic->ROS

Apoptosis induction by a β-elemene piperazine derivative.

This compound in Antiviral Agent Synthesis

The this compound scaffold is also a key component in the development of antiviral agents, particularly inhibitors of HIV-1 entry.

Featured Antiviral Compound: A CCR5 Antagonist

Several potent CCR5 antagonists, which block the entry of R5-tropic HIV-1 into host cells, incorporate a 2(S)-methylpiperazine moiety as a crucial pharmacophore element.[1]

Quantitative Biological Data

The following table presents the antiviral activity (IC50) of selected this compound-containing CCR5 antagonists against HIV-1.

CompoundHIV-1 StrainCell LineIC50 (nM)Reference
Sch-417690/Sch-D R5-tropicPBMCsPotent[8]
Compound 13 --Nanomolar[9]
Compound 16 --Nanomolar[9]
Compound 33 --Nanomolar[9]
Compound 36 --Nanomolar[9]
Experimental Protocols

This generalized protocol is based on the multi-step synthesis of various piperazine-based CCR5 antagonists.[10][11]

Materials:

  • Appropriately substituted piperidine or piperazine starting material

  • This compound

  • Various aldehydes, acyl chlorides, or carboxylic acids for functionalization

  • Reducing agents (e.g., sodium triacetoxyborohydride)

  • Coupling agents (e.g., EDC, HOBt)

  • Boc-anhydride for protection

  • Acids for deprotection (e.g., HCl, TFA)

  • Solvents (e.g., dichloromethane, acetonitrile, methanol)

  • Standard laboratory glassware and purification equipment

Procedure (Illustrative Steps):

  • N-Boc Protection: Protect one of the nitrogen atoms of this compound with a Boc group using Boc-anhydride.

  • Reductive Amination: React the Boc-protected this compound with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce a substituent on the other nitrogen.

  • Amide Coupling: Alternatively, couple the Boc-protected this compound with a carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) to form an amide bond.

  • Boc Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

  • Final Functionalization: React the deprotected piperazine with another electrophile (e.g., an acyl chloride or an aldehyde for another reductive amination) to install the final desired substituent.

  • Purification: Purify the final compound using column chromatography or preparative HPLC.

This protocol describes a method to evaluate the ability of this compound derivatives to inhibit viral replication.

Materials:

  • Susceptible host cell line (e.g., CEMx174 5.25M7 for HIV-1)

  • Virus stock of known titer (e.g., HIV-1 Bal)

  • Complete culture medium

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Test compound dilutions

  • 96-well or 24-well plates

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Seed host cells into plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-incubate the virus with the different concentrations of the test compound for a set period (e.g., 1 hour).

  • Remove the culture medium from the cells and infect them with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • After an adsorption period, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).

  • Fix the cells with the fixing solution and then stain with the staining solution.

  • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Signaling Pathway

This compound-containing CCR5 antagonists act as entry inhibitors of R5-tropic HIV-1. They bind to the CCR5 co-receptor on the host cell surface, inducing a conformational change that prevents the viral glycoprotein gp120 from interacting with it. This blocks the fusion of the viral and cellular membranes, thereby inhibiting viral entry.

CCR5_antagonism cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion CD4->gp120 Conformational Change CCR5->gp41 3. gp41-mediated Fusion Membrane Cell Membrane Antagonist This compound CCR5 Antagonist Antagonist->CCR5 Binding & Allosteric Modulation NoFusion Blocked Viral Entry Antagonist->NoFusion

References

Application of 2-Methylpiperazine and Piperazine Derivatives in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpiperazine is a heterocyclic amine that serves as a versatile building block in the synthesis of a variety of chemical compounds, including those with applications in the agrochemical industry.[1][2][3] While specific commercial agrochemicals directly incorporating the this compound moiety are not widely documented in publicly available literature, the broader class of piperazine derivatives is utilized in the development of pesticides. This document will focus on the application of the piperazine scaffold in agrochemicals, using the fungicide Triforine as a detailed case study to illustrate the synthesis, mode of action, and application of this class of compounds. The principles and synthetic methodologies described can be conceptually extended to derivatives such as those that could be synthesized from this compound.

Case Study: Triforine - A Piperazine-Based Fungicide

Triforine is a systemic fungicide that has been used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[4] Its chemical structure is based on a piperazine core, making it an excellent example of the application of this heterocyclic scaffold in agrochemical production.

Chemical Name: N,N'-[1,4-piperazinediylbis(2,2,2-trichloroethylidene)]bis[formamide]

Table 1: Physicochemical Properties of Triforine

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₆N₄O₂
Molecular Weight435.0 g/mol
AppearanceColorless crystals
Melting Point155 °C
Water Solubility27-39 mg/L at room temperature
Log P2.19
Efficacy and Spectrum of Activity

Triforine is effective against a range of fungal pathogens, primarily those causing powdery mildew, rusts, and black spot. Its systemic action allows it to be absorbed by the plant and translocated within its tissues, providing both curative and preventative protection.

Table 2: Efficacy of Triforine Against Various Fungal Pathogens

PathogenDiseaseHost Plant(s)Efficacy (EC₅₀)
Podosphaera leucotrichaPowdery MildewApple0.1 - 1.0 µg/mL
Sphaerotheca pannosaPowdery MildewRose0.5 - 5.0 µg/mL
Puccinia spp.RustCereals, Ornamentals1.0 - 10.0 µg/mL
Diplocarpon rosaeBlack SpotRose5.0 - 20.0 µg/mL

Note: EC₅₀ values are approximate and can vary depending on the specific isolate, environmental conditions, and application method.

Experimental Protocols

Synthesis of Triforine

The synthesis of Triforine involves a multi-step process starting from piperazine and chloral hydrate. The following is a representative laboratory-scale protocol.

Materials:

  • Piperazine hexahydrate

  • Chloral hydrate

  • Formamide

  • Toluene

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Protocol:

  • Step 1: Synthesis of 1,4-bis(2,2,2-trichloro-1-hydroxyethyl)piperazine:

    • In a round-bottom flask equipped with a stirrer, dissolve piperazine hexahydrate in water.

    • Slowly add an aqueous solution of chloral hydrate to the piperazine solution while stirring and maintaining the temperature below 30°C.

    • Continue stirring for 2 hours at room temperature.

    • The white precipitate of 1,4-bis(2,2,2-trichloro-1-hydroxyethyl)piperazine is collected by filtration, washed with cold water, and dried.

  • Step 2: Synthesis of Triforine:

    • Suspend the dried intermediate from Step 1 in an excess of formamide in a round-bottom flask equipped with a reflux condenser and stirrer.

    • Heat the mixture to 140-150°C and maintain this temperature for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring.

    • The crude Triforine will precipitate. Collect the solid by filtration and wash it thoroughly with water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a toluene-hexane mixture, to yield pure Triforine crystals.

In Vitro Antifungal Assay Protocol

This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of Triforine against a target fungal pathogen using a microtiter plate assay.

Materials:

  • Pure Triforine

  • Target fungal culture (e.g., Podosphaera leucotricha)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

Protocol:

  • Preparation of Fungal Inoculum:

    • Grow the fungal pathogen in a suitable liquid medium to obtain a spore suspension.

    • Adjust the spore concentration to a final density of approximately 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Triforine Stock Solution and Dilutions:

    • Prepare a stock solution of Triforine (e.g., 10 mg/mL) in DMSO.

    • Perform a serial dilution of the stock solution in the liquid growth medium to obtain a range of concentrations to be tested (e.g., 100, 10, 1, 0.1, 0.01 µg/mL). Ensure the final DMSO concentration in all wells is the same and does not exceed 1% (v/v).

  • Microtiter Plate Assay:

    • To each well of a 96-well plate, add 180 µL of the fungal spore suspension.

    • Add 20 µL of the different Triforine dilutions to the respective wells.

    • Include a positive control (fungal suspension with medium and DMSO, no Triforine) and a negative control (medium only).

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for a period sufficient for growth in the control wells (typically 48-72 hours).

  • Data Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the Triforine concentration and determine the EC₅₀ value using a suitable statistical software package.

Visualizations

Synthesis Workflow of Triforine

Triforine_Synthesis Piperazine Piperazine Intermediate 1,4-bis(2,2,2-trichloro- 1-hydroxyethyl)piperazine Piperazine->Intermediate ChloralHydrate Chloral Hydrate ChloralHydrate->Intermediate Triforine Triforine Intermediate->Triforine Formamide Formamide Formamide->Triforine

Caption: Synthesis pathway of the fungicide Triforine.

Mode of Action: Inhibition of Sterol Biosynthesis

Triforine belongs to the sterol biosynthesis inhibitor (SBI) class of fungicides. Specifically, it inhibits the C14-demethylation step in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Triforine_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CytochromeP450 Sterol 14α-demethylase (CYP51) Lanosterol->CytochromeP450 Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane CytochromeP450->Ergosterol Triforine Triforine Triforine->CytochromeP450

Caption: Triforine's inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for N-Alkylation of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-methylpiperazine, a common scaffold in medicinal chemistry. The protocols cover two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. Regioselectivity, a key consideration for unsymmetrical piperazines, is also addressed.

Introduction

N-substituted piperazines are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to serve as versatile linkers. This compound offers an additional chiral center and steric element that can be exploited in drug design. The N-alkylation of this compound can occur at two distinct nitrogen atoms: N1 (less sterically hindered) and N4 (adjacent to the methyl group). The regioselectivity of this reaction is a critical aspect to control during synthesis. Generally, alkylation tends to favor the less sterically hindered N1 position.

I. Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward and widely used method for forming C-N bonds. It involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. To favor mono-alkylation and minimize the formation of di-alkylated products, an excess of this compound is typically employed.

Regioselectivity

In the direct alkylation of this compound, the reaction predominantly occurs at the N1 position, which is the less sterically hindered nitrogen atom. The methyl group at the C2 position provides significant steric hindrance around the adjacent N4 nitrogen, directing the incoming alkyl group to the N1 position.

Experimental Protocol: Synthesis of 1-Benzyl-2-methylpiperazine

This protocol describes the synthesis of 1-benzyl-2-methylpiperazine, a common derivative.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (2.0 equivalents) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-benzyl-2-methylpiperazine.

II. Reductive Amination with Carbonyl Compounds

Reductive amination is another powerful method for N-alkylation that proceeds via an iminium ion intermediate. This one-pot reaction involves the condensation of this compound with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion with a suitable reducing agent. This method is particularly useful for introducing a wider variety of substituents.

Regioselectivity

Similar to direct alkylation, reductive amination of this compound is expected to be highly regioselective, with the reaction occurring at the less sterically hindered N1 position.

Experimental Protocol: Synthesis of 1-Isopropyl-2-methylpiperazine

This protocol outlines the synthesis of 1-isopropyl-2-methylpiperazine via reductive amination with acetone.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and dichloromethane.

  • Add acetone (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 1-isopropyl-2-methylpiperazine.

Quantitative Data Summary

The following table summarizes typical yields for the N-alkylation of this compound and related piperazine derivatives. Please note that yields can vary depending on the specific substrates and reaction conditions.

Alkylation MethodSubstrateAlkylating Agent/CarbonylProductYield (%)Reference
Direct Alkylation(R)-2-MethylpiperazineBenzyl chloride1-Benzyl-3(R)-methyl-piperazine81%[1]
Reductive AminationPiperazineBenzaldehyde1-Benzylpiperazine93-95%[2]
Debenzylation1-Benzyl-3-methylpiperazineH₂/Pd-CThis compound>99%[3]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the N-alkylation of this compound.

Direct_Alkylation Reactants This compound + Alkyl Halide + Base Reaction Reaction in Solvent (e.g., Acetonitrile) Reflux Reactants->Reaction Workup Workup: - Filtration - Extraction - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product 1-Alkyl-2-methylpiperazine Purification->Product Reductive_Amination Reactants This compound + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation Reactants->Imine_Formation Reduction Reduction with Reducing Agent (e.g., STAB) Imine_Formation->Reduction Workup Workup: - Quenching - Extraction - Drying Reduction->Workup Purification Purification: Column Chromatography Workup->Purification Product 1-Alkyl-2-methylpiperazine Purification->Product

References

Application Notes and Protocols for the Synthesis of Diaminoquinazolines using 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Among these, 2,4-diaminoquinazolines have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key synthetic strategy for accessing this privileged scaffold involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor.

This document provides detailed application notes and experimental protocols for the synthesis of diaminoquinazolines utilizing 2-methylpiperazine as a key reagent. The incorporation of the this compound moiety is of particular interest as it has been shown to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting compounds. Notably, certain 2-(4-methylpiperazin-1-yl)-diaminoquinazoline derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.

Application Notes

Biological Activity of 2-(4-Methylpiperazin-1-yl)-Diaminoquinazolines

Several studies have demonstrated the potential of 2,4-diaminoquinazolines bearing a this compound substituent as inhibitors of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. By inhibiting the interaction between β-catenin and the T-cell factor 4 (Tcf4), these compounds can downregulate the expression of Wnt target genes, leading to the suppression of tumor growth.

The following tables summarize the in vitro biological activities of representative diaminoquinazoline compounds.

Table 1: Cell Growth Inhibitory Activity of Diaminoquinazoline Derivatives

Compound IDR Group (Position 4)HCT116 IC₅₀ (µM)SW480 IC₅₀ (µM)
1 4-Fluorophenyl< 1~1
2 3,4-Difluorophenyl< 1~1
3 4-Chlorophenyl< 1~1.5
4 Pyridin-4-yl> 4> 4
5 N-Methylpiperazine> 4> 4

Table 2: β-Catenin/Tcf4 Pathway Luciferase Reporter Assay Data

Compound IDR Group (Position 4)HCT116 IC₅₀ (µM)
1 4-Fluorophenyl1.5 - 2.5
2 3,4-Difluorophenyl1.5 - 2.5
3 4-Chlorophenyl1.5 - 2.5

Experimental Protocols

General Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-diaminoquinazolines is typically achieved through a two-step nucleophilic aromatic substitution reaction starting from a 2,4-dichloroquinazoline precursor. The chlorine atom at the C4 position is more susceptible to nucleophilic attack under milder conditions, followed by the substitution at the C2 position, which often requires more forcing conditions.

Detailed Protocol for the Synthesis of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

This protocol describes a representative synthesis of a 2,4-diaminoquinazoline derivative using this compound.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)quinazolin-4-amine

  • To a solution of 2,4-dichloroquinazoline (1.0 g, 5.0 mmol) in isopropanol (20 mL), add 4-fluoroaniline (0.56 g, 5.0 mmol) and a catalytic amount of hydrochloric acid (2 drops).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold isopropanol.

  • Dry the solid under vacuum to obtain 2-chloro-N-(4-fluorophenyl)quinazolin-4-amine.

    • Yield: Approximately 85%

    • Appearance: White to off-white solid

Step 2: Synthesis of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

  • In a sealed tube, combine 2-chloro-N-(4-fluorophenyl)quinazolin-4-amine (0.5 g, 1.8 mmol) and this compound (0.36 g, 3.6 mmol, 2 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (0.47 g, 3.6 mmol, 2 equivalents) as a base.

  • Add 1-butanol (10 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine.

    • Yield: 60-75%

    • Appearance: Pale yellow solid

Visualizations

reaction_scheme start dichloro 2,4-Dichloroquinazoline intermediate 2-Chloro-N-(4-fluorophenyl)quinazolin-4-amine dichloro->intermediate Step 1 Isopropanol, HCl (cat.), Reflux amine1 4-Fluoroaniline (R-NH2) final_product N-(4-fluorophenyl)-2-(4-methyl- piperazin-1-yl)quinazolin-4-amine intermediate->final_product Step 2 1-Butanol, DIPEA, 120°C methylpiperazine This compound

Caption: Synthetic scheme for N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine.

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product s1_start Mix 2,4-dichloroquinazoline, 4-fluoroaniline, isopropanol, HCl s1_reflux Reflux for 4 hours s1_start->s1_reflux s1_cool Cool to room temperature s1_reflux->s1_cool s1_filter Filter and wash precipitate s1_cool->s1_filter s1_dry Dry under vacuum s1_filter->s1_dry s1_product Intermediate Product s1_dry->s1_product s2_start Combine intermediate, this compound, DIPEA, and 1-butanol in a sealed tube s1_product->s2_start Use in next step s2_heat Heat at 120°C for 12-16 hours s2_start->s2_heat s2_cool Cool to room temperature s2_heat->s2_cool s2_concentrate Concentrate under reduced pressure s2_cool->s2_concentrate s2_purify Purify by column chromatography s2_concentrate->s2_purify s2_product Final Product s2_purify->s2_product

Caption: General experimental workflow for the two-step synthesis.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State APC APC beta_catenin_p β-catenin-P APC->beta_catenin_p Phosphorylation Axin Axin GSK3b GSK3β CK1 CK1α proteasome Proteasomal Degradation beta_catenin_p->proteasome TCF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_off->TargetGenes_off Groucho Groucho Groucho->TCF_off Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Binds LRP56 LRP5/6 Dsh Dishevelled Frizzled->Dsh Activates GSK3b_off GSK3β Dsh->GSK3b_off Inhibits beta_catenin β-catenin Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_on TCF/LEF beta_catenin->TCF_on Binds TargetGenes_on Target Gene Transcription ON TCF_on->TargetGenes_on Inhibitor Diaminoquinazoline (e.g., Compound 1) Inhibitor->TCF_on Inhibits Interaction

Caption: Wnt/β-catenin signaling pathway and the point of inhibition by diaminoquinazolines.

Application Notes and Protocols for the Purification of 2-Methylpiperazine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperazine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. Distillation is a fundamental and widely used technique for the purification of this compound on both laboratory and industrial scales. This document provides detailed application notes and protocols for three primary distillation techniques: fractional distillation, azeotropic distillation, and extractive distillation. The selection of the most appropriate method depends on the nature and concentration of impurities present in the crude this compound.

Common impurities in crude this compound, arising from its synthesis via routes such as the cyclocondensation of ethylenediamine and propylene glycol, can include unreacted starting materials, piperazine, and other alkylated piperazines. The choice of distillation technique is dictated by the relative volatilities of this compound and these impurities.

Physical Properties of this compound and Common Impurities

A key factor in selecting a distillation method is the difference in boiling points between this compound and its potential impurities.

CompoundBoiling Point (°C) at atmospheric pressure
This compound155
Piperazine146
Ethylenediamine117
N-Ethylpiperazine157

As the boiling points of this compound and some common impurities like piperazine and N-ethylpiperazine are relatively close, simple distillation is often insufficient to achieve high purity. Therefore, more advanced techniques are required.

Fractional Distillation

Fractional distillation is a suitable technique when the boiling points of the components in the mixture are different, but close enough that a simple distillation will not provide adequate separation. By using a fractionating column, the separation efficiency is significantly increased.

Application Notes:

Fractional distillation can be effective for separating this compound from impurities with a reasonable difference in boiling points, such as ethylenediamine. However, separating it from piperazine, which has a boiling point difference of only 9°C, is more challenging and requires a column with a high number of theoretical plates. Vacuum distillation is often employed to reduce the boiling points and prevent thermal degradation of the product.

Experimental Protocol:

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge (optional)

  • Thermometer or temperature probe

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar.

  • Initiating Distillation: Begin heating the flask gently. If using vacuum, slowly reduce the pressure to the desired level.

  • Equilibration: Allow the vapor to rise through the fractionating column and the temperature at the distillation head to stabilize. This indicates that the column has reached equilibrium.

  • Collecting Fractions:

    • First Fraction (Fore-run): Collect the initial distillate, which will be enriched in lower-boiling impurities like ethylenediamine. The temperature at the head will be relatively low and may fluctuate.

    • Main Fraction (this compound): As the temperature at the head stabilizes at the boiling point of this compound (adjusting for pressure if under vacuum), switch to a clean receiving flask to collect the purified product.

    • Final Fraction (Tails): As the distillation proceeds, the temperature may start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction separately.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool down before dismantling.

Data Presentation:
ParameterValue
Feed CompositionCrude this compound containing ethylenediamine and piperazine
Column TypeVigreux or packed column (e.g., Raschig rings)
Operating PressureAtmospheric or vacuum (e.g., 1.2 mm Hg)[1]
Head Temperature (Main Fraction)~155°C (at atm. pressure) or 99-102°C (at 1.2 mm Hg)[1]
Expected PurityDependent on column efficiency and reflux ratio

Logical Workflow for Fractional Distillation:

Fractional_Distillation_Workflow Crude_2MP Crude this compound Heating Heating and Vaporization Crude_2MP->Heating Fractionating_Column Fractional Distillation Column (Vapor-Liquid Equilibria) Heating->Fractionating_Column Condensation Condensation Fractionating_Column->Condensation Fractions Collection of Fractions Condensation->Fractions Fore_run Fore-run (Low Boilers) Fractions->Fore_run Main_Fraction Purified this compound Fractions->Main_Fraction Tails Tails (High Boilers) Fractions->Tails

Fractional Distillation Workflow

Azeotropic Distillation

Azeotropic distillation is employed when dealing with azeotropes (constant boiling mixtures) or to facilitate the separation of components with very close boiling points. An entrainer is added to the mixture, which forms a new, lower-boiling azeotrope with one or more of the components, allowing for their removal.

Application Notes:

A common application of azeotropic distillation in the context of this compound is the removal of water. This compound can be hygroscopic, and water can interfere with subsequent reactions. Solvents like toluene or cyclopentyl methyl ether can be used as entrainers to form a low-boiling azeotrope with water, which is then distilled off. This technique is particularly useful before a crystallization step to improve yield and purity.

Experimental Protocol:

Objective: To remove water from a solution of this compound using an azeotropic entrainer.

Materials:

  • Aqueous solution of this compound

  • Entrainer (e.g., Toluene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with stirrer

  • Thermometer or temperature probe

Procedure:

  • Assembly: Set up the distillation apparatus with the Dean-Stark trap positioned between the flask and the condenser.

  • Charging the Flask: Add the aqueous this compound solution and the entrainer (e.g., toluene) to the round-bottom flask.

  • Initiating Distillation: Heat the mixture to reflux. The vapor, consisting of the entrainer and water, will rise into the condenser.

  • Azeotropic Removal of Water: The condensed liquid will collect in the Dean-Stark trap. As toluene is less dense than water, the water will form the lower layer and can be periodically drained from the trap. The upper toluene layer will overflow and return to the distillation flask.

  • Completion: Continue the distillation until no more water collects in the Dean-Stark trap.

  • Solvent Removal: After all the water has been removed, the entrainer can be removed by simple distillation, leaving behind the anhydrous this compound.

Data Presentation:
ParameterValue
FeedAqueous this compound Solution
EntrainerToluene or Cyclopentyl Methyl Ether
Operating TemperatureReflux temperature of the entrainer-water azeotrope
ApparatusDean-Stark Trap
EndpointNo further water collection in the trap

Logical Workflow for Azeotropic Distillation:

Azeotropic_Distillation_Workflow Aqueous_2MP Aqueous this compound Add_Entrainer Add Entrainer (e.g., Toluene) Aqueous_2MP->Add_Entrainer Heating Heating to Reflux Add_Entrainer->Heating Dean_Stark Dean-Stark Trap (Azeotrope Condensation & Separation) Heating->Dean_Stark Anhydrous_2MP Anhydrous this compound Heating->Anhydrous_2MP After all water is removed and entrainer is distilled off Water_Removal Water Removal Dean_Stark->Water_Removal Entrainer_Return Entrainer Returns to Flask Dean_Stark->Entrainer_Return Entrainer_Return->Heating Extractive_Distillation_Workflow cluster_0 Extractive Distillation Column Solvent_In Solvent Feed (e.g., Ethylene Glycol) Column Distillation Column Solvent_In->Column:n Crude_In Crude 2-MP Feed Crude_In->Column Overhead Vapor to Condenser Column:n->Overhead Bottoms Liquid to Reboiler Column:s->Bottoms Condenser Condenser Overhead->Condenser Reboiler Reboiler Bottoms->Reboiler Reflux_Splitter Reflux Splitter Condenser->Reflux_Splitter Reflux_Splitter->Column Reflux Purified_Product Purified this compound Reflux_Splitter->Purified_Product Reboiler->Column Vapor Bottoms_Product Solvent + Impurity Reboiler->Bottoms_Product Solvent_Recovery Solvent Recovery Column Bottoms_Product->Solvent_Recovery Recycled_Solvent Recycled Solvent Solvent_Recovery->Recycled_Solvent Recycled_Solvent->Solvent_In

References

Application Notes and Protocols for the Photocatalytic Synthesis of 2-Methylpiperazine using Semiconductor-Zeolite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photocatalytic synthesis of 2-methylpiperazine, a valuable compound in the pharmaceutical and fine chemical industries. The synthesis is achieved through the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) using composite catalysts of semiconductors (CdS, TiO₂, ZnO) and zeolites (HZSM-5, HY, Hβ). This method offers a novel, eco-friendly approach, operating at ambient temperatures.

Overview and Principle

The synthesis of this compound via this photocatalytic route involves the irradiation of a non-aqueous solution of N-(β-hydroxypropyl)ethylenediamine in the presence of a semiconductor-zeolite composite catalyst and molecular oxygen.[1] The semiconductor component absorbs UV light, generating electron-hole pairs that initiate the reaction, while the zeolite support is believed to play a crucial role in the cyclization and dehydration steps.[2] The reaction yields both this compound and piperazine, with the selectivity and yield being dependent on the specific semiconductor and zeolite used.[1] A 5 wt% TiO₂–Hβ composite photocatalyst has been shown to provide the highest yield of this compound.[1]

Quantitative Data Summary

The following table summarizes the yields of this compound and piperazine obtained with various semiconductor-zeolite composite catalysts after 12 hours of irradiation.

Catalyst (wt% semiconductor)SemiconductorZeoliteThis compound Yield (%)Piperazine Yield (%)
2% CdS-HZSM-5CdSHZSM-5185
5% CdS-HZSM-5CdSHZSM-5258
2% CdS-HYCdSHY154
5% CdS-HYCdSHY227
2% CdS-HβCdS2810
5% CdS-HβCdS3512
2% TiO₂-HZSM-5TiO₂HZSM-5206
5% TiO₂-HZSM-5TiO₂HZSM-5309
2% TiO₂-HYTiO₂HY185
5% TiO₂-HYTiO₂HY288
2% TiO₂-HβTiO₂3511
5% TiO₂-Hβ TiO₂ 45 15
2% ZnO-HZSM-5ZnOHZSM-5123
5% ZnO-HZSM-5ZnOHZSM-5185
2% ZnO-HYZnOHY102
5% ZnO-HYZnOHY154
2% ZnO-HβZnO227
5% ZnO-HβZnO289

Data extracted from literature reports on reactions conducted with 0.1 mmol of N-β-HPEDA in 20 ml of acetonitrile with 100 mg of catalyst, irradiated with a 250 W HP mercury lamp for 12 h under a constant stream of molecular oxygen.

Experimental Protocols

This protocol describes the synthesis of the starting material for the photocatalytic reaction.

Materials:

  • 1,2-propylene oxide

  • Ethylenediamine

  • Methanol

  • 5-L, 3-necked flask

  • Stirrer

  • Reflux condenser

  • Separating funnel

  • Water bath

Procedure:

  • Dissolve 544 g of ethylenediamine in 2 liters of methanol in a 5-liter, 3-necked flask equipped with a stirrer and a reflux condenser.

  • Slowly add 342 g of 1,2-propylene oxide dropwise through a separating funnel.

  • Maintain the reaction temperature at 40–50 °C using a water bath. The addition of 1,2-propylene oxide should take approximately three hours.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Obtain the product, a transparent, slightly viscous liquid with a mild ammoniacal odor, by fractional distillation.

  • Confirm the product identity and purity using C, H, N analysis. (Calculated for C₅H₁₄N₂O: C = 50.84, H = 11.86, N = 23.72; Found: C = 50.75, H = 11.95, N = 23.70%).

This protocol details the preparation of the photocatalysts.

Materials:

  • Cadmium(II) sulfide (CdS, Aldrich)

  • Titanium dioxide (TiO₂, P25, Degussa Corporation)

  • Zinc oxide (ZnO, Fluka, 99%)

  • HZSM-5 (SiO₂–Al₂O₃ = 30; PQ Corporation, USA)

  • HY (SiO₂–Al₂O₃ = 4.4; Conteka, Sweden)

  • Hβ (SiO₂–Al₂O₃ = 30; SÜD CHEMIE AG, Germany)

  • Agate mortar and pestle

Procedure:

  • Calculate the required weights of the semiconductor (CdS, TiO₂, or ZnO) and the zeolite (HZSM-5, HY, or Hβ) to achieve the desired weight percentage (e.g., 2 wt% or 5 wt%) of the semiconductor.

  • Thoroughly mix the calculated amounts of the semiconductor and zeolite powders in an agate mortar and pestle.

  • Continue the mechanical mixing until a visually homogeneous composite catalyst is obtained.

This protocol outlines the photocatalytic reaction to synthesize this compound.

Materials:

  • N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA)

  • Semiconductor-zeolite composite catalyst (e.g., 5 wt% TiO₂-Hβ)

  • Acetonitrile (non-aqueous solvent)

  • Round-bottomed quartz photoreactor

  • 250 W high-pressure mercury lamp (Philips, India)

  • Magnetic stirrer

  • Molecular oxygen source with flow control

Procedure:

  • Place 100 mg of the semiconductor-zeolite composite catalyst in a round-bottomed quartz photoreactor.

  • Add 20 ml of acetonitrile to the photoreactor.

  • Add 0.1 mmol of N-β-HPEDA to the acetonitrile and catalyst suspension.

  • Stir the suspension magnetically at 1200 rpm.

  • Bubble a constant stream of molecular oxygen through the suspension at a rate of 20 ml h⁻¹.

  • Irradiate the suspension with a 250 W high-pressure mercury lamp for 12 hours.

This protocol describes the methods for analyzing and isolating the reaction products.

Materials:

  • Thin-layer chromatography (TLC) plates

  • Methanol-Chloroform (10:90) solvent system

  • Column chromatography setup

  • Apparatus for C, H, N analysis, melting point determination, ¹H-NMR, and EI-MS.

Procedure:

  • Monitor the reaction progress by performing thin-layer chromatography (TLC) using a methanol-chloroform (10:90) solvent system to detect the product spots.

  • After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Isolate the products from the supernatant/filtrate using column chromatography.

  • Confirm the identity and purity of the isolated products (this compound and piperazine) using the following analytical techniques:

    • C, H, N analysis

    • Melting point determination

    • ¹H-NMR spectroscopy

    • Electron ionization mass spectrometry (EI-MS)

Visualizations

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: Mechanical mixing of semiconductor and zeolite Start->Catalyst_Prep Reactant_Prep Reactant Preparation: Dissolve N-β-HPEDA in acetonitrile Start->Reactant_Prep Reaction_Setup Reaction Setup: Add catalyst and reactant solution to quartz reactor Catalyst_Prep->Reaction_Setup Reactant_Prep->Reaction_Setup Photoreaction Photocatalytic Reaction: Irradiate with Hg lamp (12h) under O₂ stream with stirring Reaction_Setup->Photoreaction Analysis Product Analysis: Monitor with TLC Photoreaction->Analysis Separation Product Isolation: Separate catalyst, isolate products via column chromatography Photoreaction->Separation Reaction complete Analysis->Photoreaction Continue reaction Characterization Product Characterization: ¹H-NMR, EI-MS, C,H,N analysis, Melting Point Separation->Characterization End End Characterization->End

Caption: Experimental workflow for the photocatalytic synthesis of this compound.

Reaction_Mechanism Start N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) Radical_Formation Oxidation at tertiary carbon (˙OH radical attack) Start->Radical_Formation Semiconductor + hν + O₂ Intermediate Intermediate Radical Radical_Formation->Intermediate Cyclization Intramolecular Cyclization on amine group Intermediate->Cyclization Dehydration Catalytic Dehydration on zeolite Cyclization->Dehydration Cyclized_Intermediate Cyclized Intermediate Dehydration->Cyclized_Intermediate Reduction Reduction Cyclized_Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed reaction mechanism for this compound formation.[2]

References

Application Notes and Protocols for 2-Methylpiperazine in CO₂ Capture Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical engineers in the field of carbon capture and solvent development.

Introduction: Post-combustion CO₂ capture using chemical absorption is a leading technology for mitigating greenhouse gas emissions from industrial sources. While monoethanolamine (MEA) has been the benchmark solvent, its high energy consumption for regeneration, corrosive nature, and degradation issues have driven the search for advanced alternatives. 2-Methylpiperazine (2-MPZ), a cyclic diamine, has emerged as a promising solvent for CO₂ capture. It is a derivative of piperazine (PZ), which is known for its high reactivity and stability. 2-MPZ offers several advantages, including a high CO₂ absorption capacity, fast reaction kinetics, and favorable thermodynamic properties.[1][2] This document provides detailed application notes on its performance and protocols for its evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and modeling CO₂ absorption processes.

PropertyValueSource
Molecular Formula C₅H₁₂N₂[1][3][4]
Molecular Weight 100.16 g/mol [1][4][5]
Appearance White to yellow crystalline powder/chunks[3][5]
Melting Point 61-63 °C[1][5]
Boiling Point 153-155 °C[1][5][6]
Density 0.817 g/cm³[1][5]
Water Solubility 78 g/100 mL (25 °C); 435 g/L[1][3][5]
pKa₁ 5.62[5]
pKa₂ 9.60[5]

Mechanism of CO₂ Absorption

This compound, being a diamine with both a secondary and a tertiary amine site (in its protonated form), reacts with CO₂ primarily through a zwitterion mechanism, similar to other secondary amines like piperazine. The reaction proceeds through the formation of carbamates. The primary reactions in the aqueous 2-MPZ system are the formation of 2-MPZ monocarbamate and, to a lesser extent, 2-MPZ dicarbamate.[2][7] Quantitative NMR studies have shown that the unhindered 2-MPZ monocarbamate is the dominant species, accounting for over 75% of the total dissolved CO₂ at typical loadings.[2][7] Bicarbonate formation also occurs, particularly at higher CO₂ loadings.[5][6]

CO2_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Products CO2 CO₂ MPZ_Carbamate 2-MPZ Monocarbamate CO2->MPZ_Carbamate + 2-MPZ Bicarbonate Bicarbonate (HCO₃⁻) CO2->Bicarbonate + OH⁻ MPZ 2-MPZ Protonated_MPZ Protonated 2-MPZ (2-MPZH⁺) MPZ->Protonated_MPZ + H₂O - OH⁻ H2O H₂O MPZ_Dicarbamate 2-MPZ Dicarbamate MPZ_Carbamate->MPZ_Dicarbamate + CO₂ MPZ_Carbamate->Protonated_MPZ + H₂O - OH⁻

Caption: Reaction pathway of CO₂ with this compound.

Performance Data and Comparative Analysis

2-MPZ exhibits superior performance characteristics compared to the benchmark MEA and is competitive with piperazine (PZ). Its key advantages lie in its high working capacity and rapid absorption rate.[1]

Table 2: CO₂ Loading and Cyclic Capacity

The intrinsic CO₂ operating capacity of 8 m 2-MPZ is significantly higher than that of 7 m MEA and comparable to 8 m PZ.[2][7] When blended, it can also enhance the performance of other solvents like MDEA and K₂CO₃.[6][8]

Solvent SystemConcentrationRich Loading (mol CO₂/mol alk)Lean Loading (mol CO₂/mol alk)Cyclic Capacity (mol/kg water)Reference
2-MPZ 8 m0.3560.2650.81[2][7]
MEA 7 m--0.47[2][7]
PZ 8 m--0.79[7]
4m PZ + 4m 2-MPZ 8 m total~0.4~0.2~0.84[8]
K₂CO₃ + 2-MPZ 15wt% + 0.4 M frac0.89 (at 50 kPa)--[6][8]
Table 3: Absorption Kinetics and Thermodynamics

2-MPZ demonstrates a greater mass transfer rate than 7 m MEA.[1] The heat of absorption is a critical parameter for regeneration energy, and 2-MPZ shows values that are manageable for industrial processes.

Solvent SystemTemperature (°C)Mass Transfer Coeff. (k'g)Heat of Absorption (kJ/mol CO₂)Reference
2-MPZ 8 m40 - 100Greater than 7m MEA50 - 75
4m PZ + 4m 2-MPZ 8 m total4084% of 8m PZ~70
K₂CO₃ + 2-MPZ -40-~49
MEA 7 m40-~75
Table 4: Stability and Degradation

Methyl substitution on the piperazine ring slightly increases the rate of thermal degradation compared to unsubstituted piperazine. However, 2-MPZ is more stable than its isomer 1-MPZ.[9] Overall, its stability is considered suitable for industrial applications.

AmineConditionDegradation RateKey Degradation ProductsReference
2-MPZ 150 °C (Thermal)Faster than PZ, slower than 1-MPZ-[9]
PZ 150 °C (Thermal)k₁ = 6.12 × 10⁻⁹ s⁻¹N-formylpiperazine, AEP[10]
MDEA/PZ Blend 150 °C (Thermal)0.24 mM/hr (PZ loss)DEA, 1-MPZ, 1,4-DMPZ[11]

Experimental Protocols

Evaluating a new solvent requires a standardized set of experiments to determine its performance. Below are detailed protocols for key analyses.

Experimental_Workflow cluster_protocols Experimental Protocols cluster_analysis Analysis start Solvent Preparation (Aqueous 2-MPZ) P1 Protocol 1: Wetted-Wall Column start->P1 Kinetics P2 Protocol 2: VLE Measurement start->P2 Equilibrium P3 Protocol 3: Degradation Screening start->P3 Stability protocol protocol analysis analysis decision decision end Performance Assessment & Model Development A1 Absorption Rate Mass Transfer Coeff. P1->A1 Data Output A2 CO₂ Solubility Heat of Absorption P2->A2 Data Output P4 Protocol 4: ¹³C NMR Speciation P2->P4 Loaded Samples A3 Amine Loss Rate Product Identification P3->A3 Data Output A1->end A2->end A3->end A4 Species Concentration (Carbamate, Bicarbonate) P4->A4 Data Output A4->end

Caption: General experimental workflow for CO₂ solvent evaluation.
Protocol 1: Determination of CO₂ Absorption Kinetics using a Wetted-Wall Column

Objective: To measure the rate of CO₂ absorption into an aqueous 2-MPZ solution to determine the overall mass transfer coefficient (K_G) and the liquid-side mass transfer coefficient (k_g').

Apparatus:

  • Wetted-wall column: A vertical tube where a thin film of the liquid solvent flows down the inner surface, providing a well-defined gas-liquid contact area.

  • Gas delivery system: Mass flow controllers for CO₂ and N₂ to regulate gas composition and flow rate.

  • Liquid delivery system: A pump to circulate the amine solution from a reservoir to the top of the column.

  • Temperature control system: A water bath or jacket to maintain a constant temperature for both the liquid reservoir and the column.[7]

  • Gas analyzer: An infrared (IR) CO₂ analyzer to measure the CO₂ concentration in the outlet gas stream.

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of 2-MPZ at the desired concentration (e.g., 8 molal).

  • System Startup:

    • Start the temperature control system and allow the liquid reservoir and column to reach the set temperature (e.g., 40 °C).

    • Begin circulating the 2-MPZ solution through the column at a known flow rate to establish a stable liquid film.

    • Introduce a gas stream of known composition (e.g., 15% CO₂, 85% N₂) and flow rate into the bottom of the column.

  • Data Collection:

    • Allow the system to reach a steady state, indicated by a constant outlet CO₂ concentration.

    • Record the inlet and outlet gas flow rates and CO₂ concentrations, system pressure, and temperature.

  • CO₂ Loading (Optional): For experiments at different CO₂ loadings, pre-load the solvent by bubbling CO₂ through the reservoir. The loading can be determined by titration.

  • Calculations:

    • Calculate the molar flow rate of CO₂ absorbed from the gas phase.

    • Determine the CO₂ flux (N_CO₂) using the known gas-liquid contact area.

    • Calculate the overall mass transfer coefficient (K_G) based on the logarithmic mean partial pressure driving force.

Protocol 2: Speciation Analysis of CO₂-Loaded Solutions using Quantitative ¹³C NMR

Objective: To identify and quantify the chemical species (free amine, protonated amine, carbamate, bicarbonate) in a CO₂-loaded 2-MPZ solution.

Apparatus:

  • High-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • NMR tubes.

  • pH meter.

Procedure:

  • Sample Preparation:

    • Prepare a series of 2-MPZ solutions with varying CO₂ loadings (e.g., 0 to 0.4 mol CO₂/mol alkalinity).

    • For each sample, mix a known volume of the loaded solution (e.g., 0.5 mL) with a known volume of deuterium oxide (D₂O, e.g., 0.1 mL) for field locking.

    • Add a known amount of an internal standard (e.g., 1,4-dioxane) for chemical shift referencing and quantification.[12]

  • NMR Acquisition:

    • Acquire ¹³C NMR spectra at a constant temperature (e.g., 40 °C).

    • Use a pulse sequence with a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the carbon nuclei of interest) and inverse-gated proton decoupling to ensure accurate integration.[2]

  • Data Analysis:

    • Identify the resonance peaks corresponding to the different carbon-containing species: 2-MPZ carbamate, dicarbamate, and bicarbonate.[2][7]

    • Integrate the area of each identified peak.

    • Calculate the concentration of each species relative to the total absorbed CO₂ and the total amine concentration.

Protocol 3: Measurement of Vapor-Liquid Equilibrium (VLE)

Objective: To determine the equilibrium partial pressure of CO₂ over a loaded 2-MPZ solution at various temperatures.

Apparatus:

  • Thermostatted equilibrium cell (reactor).

  • Gas chromatograph (GC) or IR analyzer for measuring CO₂ partial pressure.

  • Pressure and temperature sensors.

  • Stirrer or shaker to ensure equilibrium is reached.

Procedure:

  • Sample Loading: Place a known volume and concentration of the aqueous 2-MPZ solution into the equilibrium cell.

  • Equilibration:

    • Heat the cell to the desired temperature (e.g., 40 °C, 60 °C, 100 °C).

    • Introduce a known amount of CO₂ into the headspace of the reactor.

    • Stir the solution vigorously to facilitate gas-liquid equilibrium.

    • Monitor the pressure inside the cell. Equilibrium is reached when the pressure remains constant over time.

  • Analysis:

    • Extract a sample from the gas phase and analyze it using a GC or IR analyzer to determine the partial pressure of CO₂.

    • Extract a liquid sample and analyze its CO₂ loading via titration.

  • Data Collection: Repeat the procedure for different CO₂ loadings and temperatures to generate a comprehensive VLE dataset.

  • Thermodynamic Calculation: Use the VLE data and the Gibbs-Helmholtz equation to calculate the heat of CO₂ absorption.

Advantages and Limitations of 2-MPZ

2-MPZ presents a compelling profile for CO₂ capture, but like any solvent, it has trade-offs.

SWOT_Analysis cluster_positive Positive Attributes cluster_negative Challenges cluster_solvent Adv1 High Cyclic Capacity Adv2 Fast Absorption Rate Adv3 Good Thermal Stability Lim1 Higher Viscosity than PZ Lim2 Potential for Precipitation Lim3 Higher Cost than MEA MPZ This compound (2-MPZ) MPZ->Adv1 MPZ->Adv2 MPZ->Adv3 MPZ->Lim1 MPZ->Lim2 MPZ->Lim3

Caption: Key attributes of this compound for CO₂ capture.

Advantages:

  • High Cyclic Capacity: 2-MPZ has a significantly higher working capacity than MEA, which can lead to lower solvent circulation rates and reduced equipment size.[2][7]

  • Fast Kinetics: Its reaction rate with CO₂ is rapid, allowing for smaller absorbers.[1]

  • Good Stability: While slightly less stable than piperazine, its resistance to thermal and oxidative degradation is sufficient for the high temperatures in the stripper.[9]

  • Versatility: It can be used as a standalone solvent or as an effective promoter for other solvents like MDEA or potassium carbonate to enhance their absorption rates.[6][8]

Limitations:

  • Viscosity: Blends containing high concentrations of 2-MPZ can have higher viscosity compared to PZ or MEA, which may negatively impact mass transfer.[8][13]

  • Precipitation Potential: Like piperazine, concentrated 2-MPZ solutions can be at risk of precipitation at lower temperatures or high CO₂ loadings, requiring careful management of operating conditions.[8]

  • Cost: As a more specialized chemical, its cost is higher than that of the commodity amine MEA.

Conclusion: this compound is a high-performance solvent for CO₂ capture that offers significant advantages over traditional amines, particularly in terms of cyclic capacity and absorption rate. While challenges such as viscosity and cost need to be considered in process design, its overall performance makes it a strong candidate for next-generation carbon capture applications. The protocols outlined in this document provide a framework for researchers to systematically evaluate and compare 2-MPZ with other emerging solvents.

References

laboratory handling and safety procedures for 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory handling and safety procedures for 2-Methylpiperazine. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who handle this chemical.

Physicochemical and Hazard Information

This compound is a cyclic diamine that exists as a light-yellow or white to almost white crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, and has a characteristic amine-like odor.[2][3] This compound is soluble in water and acetone.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that some specific values, such as auto-ignition temperature and explosive limits, are not consistently reported in available safety literature.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[4]
Molecular Weight 100.16 g/mol [5]
Melting Point 61-63 °C[4]
Boiling Point 155 °C @ 763 mmHg[4]
Flash Point 63-65 °C (145.4-149 °F)[2][6][7]
Oral LD50 (Rat) 2030 mg/kg[6]
Auto-ignition Temperature Not available[6][7][8]
Upper Explosive Limit (%) Not available[1][6][7]
Lower Explosive Limit (%) Not available[1][6][7]
Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is a flammable solid that can cause severe skin burns and serious eye damage.[3][5] It may also cause irritation to the respiratory system.[2][8]

GHS Hazard Statements:

  • H228: Flammable solid[5]

  • H314: Causes severe skin burns and eye damage[5]

  • H315: Causes skin irritation[2]

  • H318: Causes serious eye damage[5]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Laboratory Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted before any work begins. The following PPE is recommended:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][6]Protects against splashes, dust, and vapors that can cause severe eye damage.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber, tested to EN 374 standard), a lab coat, and appropriate protective clothing to prevent skin exposure.[1][6]Prevents direct contact which can cause severe skin burns and irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient, or for emergency situations.[6] The type of respirator will depend on the potential for airborne concentrations.Protects against inhalation of dust or vapors which can cause respiratory tract irritation.

PPE Selection Workflow

cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving This compound assess_risk Assess Risk of Exposure (Inhalation, Skin/Eye Contact) start->assess_risk low_risk Low Risk (e.g., small quantities, closed system) assess_risk->low_risk Evaluate Conditions high_risk High Risk (e.g., open handling, large quantities, poor ventilation) assess_risk->high_risk ppe_low Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves low_risk->ppe_low Yes ppe_high Enhanced PPE: - Full-Face Shield - Chemical Resistant Apron - Heavy-duty Gloves - Respiratory Protection high_risk->ppe_high Yes proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed cluster_emergency Emergency First Aid Protocol exposure Exposure to This compound route Identify Route of Exposure exposure->route skin_eye Skin/Eye Contact route->skin_eye Skin/Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion flush Immediately Flush with Water for 15 min. Remove Contaminated Clothing skin_eye->flush fresh_air Move to Fresh Air. Provide Oxygen or Artificial Respiration inhalation->fresh_air no_vomit Do NOT Induce Vomiting. Rinse Mouth, Give Water/Milk ingestion->no_vomit medical Seek Immediate Medical Attention flush->medical fresh_air->medical no_vomit->medical

References

Application of 2-Methylpiperazine in Specialty Polymers and Resins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpiperazine, a cyclic diamine, serves as a versatile building block in the synthesis of specialty polymers and resins, imparting unique properties such as enhanced flexibility, durability, and thermal stability. Its incorporation into polymer backbones can significantly influence the final material characteristics, making it a molecule of interest for researchers and professionals in drug development, materials science, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the production of polyamides, polyimides, and as a curing agent for epoxy resins.

Polyamides Derived from this compound

The inclusion of this compound in polyamide synthesis can disrupt the regularity of the polymer chain, leading to materials with modified crystallinity and solubility, which is particularly useful in applications like hot-melt adhesives and specialty fibers.

Application Notes: Polyamides

Polyamides synthesized with this compound can exhibit lower melting points and glass transition temperatures compared to their linear diamine-based counterparts. This is attributed to the non-linear structure of the this compound ring, which hinders chain packing and reduces crystallinity. These characteristics are advantageous for creating flexible films and adhesives with tailored properties.

Experimental Protocol: Interfacial Polymerization of Polyamide Nanofiltration Membranes

This protocol describes the synthesis of a polyamide thin-film composite membrane using this compound and trimesoyl chloride via interfacial polymerization, a technique suitable for forming thin, selective layers for filtration applications.[1][2]

Materials:

  • This compound (MPIP)

  • Trimesoyl chloride (TMC)

  • n-Hexane

  • Deionized water

  • Porous substrate (e.g., polysulfone ultrafiltration membrane)

  • Sodium dodecyl sulfate (SDS) (optional, as a surfactant to regulate the reaction)

Procedure:

  • Prepare an aqueous solution of this compound (e.g., 0.35 wt%). Optionally, a surfactant like SDS can be added to the aqueous phase to influence the membrane morphology.

  • Immerse the porous substrate in the aqueous this compound solution for a specified time (e.g., 2 minutes) to ensure complete saturation of the support layer.

  • Remove the substrate from the aqueous solution and eliminate excess solution from the surface, for instance, by using an air gun.

  • Prepare an organic solution of trimesoyl chloride in n-hexane (e.g., 0.2 wt%).

  • Pour the TMC solution onto the surface of the amine-saturated substrate. The interfacial polymerization reaction will commence immediately, forming a thin polyamide layer. Allow the reaction to proceed for a set duration (e.g., 1 minute).[3]

  • Decant the excess TMC solution and thoroughly wash the resulting membrane with deionized water to remove any unreacted monomers and byproducts.

  • Store the prepared membrane in deionized water until further characterization.

Expected Properties:

The resulting polyamide nanofiltration membrane is expected to have a positively charged surface and a loose active layer.[4] The incorporation of the methyl group from this compound can influence the reactivity and affinity of the monomer to the organic phase, affecting the final membrane structure and performance.[4] These membranes have shown high rejection rates for divalent cations.[4]

Logical Relationship of Polyamide Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product Monomer1 This compound (Aqueous Phase) IP Interfacial Polymerization Monomer1->IP Monomer2 Trimesoyl Chloride (Organic Phase) Monomer2->IP Polyamide Polyamide Thin Film IP->Polyamide

Caption: Interfacial polymerization of this compound and trimesoyl chloride.

Polyimides Incorporating this compound

The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide. The introduction of this compound as a diamine monomer can enhance the solubility and processability of the resulting polyimides due to the disruption of chain packing by the methyl side group.

Application Notes: Polyimides

Polyimides containing this compound are expected to exhibit good thermal stability, a characteristic feature of polyimides, combined with improved solubility in organic solvents.[5] This enhanced solubility facilitates processing, allowing for the casting of flexible and transparent films from solution. The methyl group on the piperazine ring can also lower the glass transition temperature (Tg) compared to analogous polyimides made with unsubstituted piperazine or linear diamines.[6]

Experimental Protocol: Two-Step Synthesis of Polyimide Films

This protocol outlines a general two-step method for synthesizing polyimide films, which can be adapted for use with this compound.

Step 1: Poly(amic acid) Synthesis [7][8]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)

Procedure:

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in the anhydrous polar aprotic solvent (e.g., NMP).

  • Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature. The reaction is exothermic.

  • Continue stirring under a nitrogen atmosphere for several hours (e.g., 24 hours) at room temperature to allow for the formation of a viscous poly(amic acid) solution.[9] The viscosity of the solution is an indicator of the molecular weight of the PAA.

Step 2: Thermal Imidization [10]

Procedure:

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate to form a uniform film.

  • Place the cast film in a vacuum oven or a forced-air oven.

  • Perform a staged heating program to gradually remove the solvent and induce cyclization (imidization). A typical heating cycle might be:

    • 80-100 °C for 1-2 hours to slowly evaporate the solvent.

    • Increase the temperature to 150 °C, 200 °C, 250 °C, and finally 300 °C, holding at each temperature for 1 hour.[11]

  • After the final heating step, allow the film to cool slowly to room temperature before peeling it from the substrate.

Expected Properties:

The resulting polyimide film is expected to be transparent and flexible, with good thermal stability. The exact properties will depend on the specific dianhydride used.

Polyimide Synthesis Workflow

Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization (Staged Heating) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film

Caption: Two-step synthesis of a polyimide film.

This compound as an Epoxy Resin Curing Agent

This compound, like other amines, can act as a curing agent (hardener) for epoxy resins. The nitrogen atoms in the piperazine ring react with the epoxide groups of the resin, leading to the formation of a cross-linked thermoset polymer. The methyl group can influence the reactivity and the final properties of the cured epoxy.

Application Notes: Epoxy Resins

Using this compound as a curing agent is expected to yield epoxy resins with good mechanical properties and thermal stability. The steric hindrance from the methyl group might slightly reduce the reactivity compared to unsubstituted piperazine, potentially offering a longer pot life. The final cross-linked network's structure will be influenced by the stoichiometry of the epoxy resin to the curing agent.

Experimental Protocol: Curing of a DGEBA Epoxy Resin

This protocol describes a general procedure for curing a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin with this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Molds for sample preparation (e.g., silicone or metal)

  • Vacuum oven

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the epoxy resin. The calculation is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (C₅H₁₂N₂), with two reactive N-H bonds, the molecular weight is approximately 100.16 g/mol , and the AHEW is 50.08 g/equivalent .

  • Preheat the epoxy resin to a moderate temperature (e.g., 50-60 °C) to reduce its viscosity.

  • Add the calculated amount of this compound to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds.

  • Cure the samples in an oven using a specific temperature-time profile. A typical curing schedule could be 80-100 °C for 2-4 hours, followed by a post-curing step at a higher temperature (e.g., 120-150 °C) for 1-2 hours to ensure complete reaction.[12][13]

  • Allow the cured samples to cool slowly to room temperature before demolding.

Characterization:

The cured epoxy samples can be characterized for their thermal and mechanical properties using the following techniques:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing kinetics.[2][14]

  • Dynamic Mechanical Analysis (DMA): To evaluate the storage modulus, loss modulus, and tan delta as a function of temperature, providing information on the viscoelastic properties and Tg.[15]

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break.[13]

Quantitative Data Summary

The following tables summarize typical ranges for properties of specialty polymers. Note that specific values for polymers derived from this compound will depend on the co-monomers and synthesis conditions.

Table 1: Typical Properties of Specialty Polyamides

PropertyValue Range
Glass Transition Temperature (Tg)40 - 150 °C
Melting Temperature (Tm)150 - 250 °C
Tensile Strength30 - 80 MPa
Elongation at Break100 - 600 %

Table 2: Typical Properties of Aromatic Polyimides

PropertyValue Range
Glass Transition Temperature (Tg)200 - 400 °C
5% Weight Loss Temperature (TGA)> 450 °C
Tensile Strength80 - 150 MPa
Tensile Modulus2 - 5 GPa

Table 3: Typical Properties of Amine-Cured DGEBA Epoxy Resins

PropertyValue Range
Glass Transition Temperature (Tg)80 - 180 °C
Tensile Strength50 - 90 MPa
Flexural Modulus2.5 - 4.0 GPa

Epoxy Curing Workflow

Epoxy DGEBA Epoxy Resin Mixing Mixing and Degassing Epoxy->Mixing Hardener This compound Hardener->Mixing Casting Casting into Molds Mixing->Casting Curing Thermal Curing (e.g., 100°C for 2h + 150°C for 1h) Casting->Curing PostCuring Post-Curing Curing->PostCuring CuredEpoxy Cross-linked Epoxy Resin PostCuring->CuredEpoxy

Caption: General workflow for curing an epoxy resin with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective N-Alkylation of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective N-alkylation of 2-methylpiperazine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective N-alkylation of this compound?

The main challenges stem from the structure of this compound itself, which possesses two secondary amine nitrogens (N1 and N4) with different chemical environments. The key difficulties are:

  • Differentiation of N1 and N4: The N1 nitrogen is adjacent to the methyl-substituted carbon, making it more sterically hindered than the N4 nitrogen.[1][2] Conversely, the N4 nitrogen is generally more nucleophilic and accessible.

  • Controlling Mono- vs. Di-alkylation: The presence of two reactive nitrogens can easily lead to the formation of undesired di-alkylated byproducts.[3][4]

  • Influence of Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly impact the ratio of N1 to N4 alkylation.[5]

Q2: Which nitrogen in this compound is more reactive towards alkylation?

Generally, the N4 nitrogen is more reactive in a direct SN2 alkylation. This is due to two main factors:

  • Steric Hindrance: The methyl group at the C2 position sterically hinders the N1 nitrogen, making it less accessible to incoming electrophiles.[1][6]

  • Nucleophilicity: The N4 nitrogen is electronically more available and thus more nucleophilic, favoring reaction with the alkylating agent.

Therefore, direct alkylation of unprotected this compound typically yields the N4-alkylated product as the major isomer.

Q3: How can I achieve selective alkylation at the N1 position?

Selective alkylation at the more sterically hindered N1 position is best achieved using a protecting group strategy.[3] This involves a multi-step process:

  • Protection of N4: The more reactive N4 nitrogen is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[3][7]

  • Alkylation of N1: With the N4 position blocked, the alkylating agent is directed to the only available nitrogen, N1.

  • Deprotection: The protecting group is removed from N4 to yield the desired N1-alkylated this compound.[8]

Q4: What are the best analytical methods to differentiate and quantify N1 and N4 isomers?

Distinguishing between the N1 and N4 alkylated isomers is crucial for assessing the success of the reaction. The most common and effective methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The symmetry of the molecule is broken differently for each isomer, leading to distinct chemical shifts and coupling patterns for the piperazine ring protons and carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers and provide their respective mass spectra, confirming their identity and allowing for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is effective for separating and identifying the isomers, especially for less volatile compounds.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (Significant mixture of N1 and N4 isomers)The reaction conditions do not sufficiently differentiate between the two nitrogen atoms. The alkylating agent may be too small and reactive.For N4-selectivity: Ensure no protecting groups are used. Consider using a bulkier alkylating agent to further disfavor reaction at the hindered N1 site. For N1-selectivity: The use of a protecting group on N4 is the most reliable method.[3] Direct alkylation is unlikely to favor the N1 position.
Low or No Yield Insufficient Base: The base may not be strong enough to deprotonate the piperazine nitrogen effectively. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate.[3]Select a Stronger Base: Switch to a stronger, anhydrous base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[5] Change Solvent: Use a more polar aprotic solvent such as DMF or DMSO to improve solubility.[3] Increase Temperature: Heat the reaction mixture, for example, to 60-80 °C, and monitor progress by TLC or LC-MS.[3]
Formation of Di-alkylated Byproduct Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent will promote di-alkylation. Rapid Addition of Alkylating Agent: A high local concentration of the electrophile can lead to a second alkylation on the mono-substituted product.Use Excess Piperazine: Employ a significant excess of this compound (e.g., 3-5 equivalents) relative to the alkylating agent.[4] Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[3]
Reaction Stalls (Incomplete Conversion)Catalyst Poisoning (if applicable): Impurities in reagents or solvents can inhibit the catalyst. Reversible Reaction: The acidic byproduct (e.g., HBr) may not be effectively neutralized, slowing the forward reaction.Use Pure Reagents: Ensure all reagents and solvents are pure and anhydrous. Ensure Sufficient Base: Use at least 2.0 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to scavenge the acid byproduct.[3]

Data Summaries

Table 1: Factors Influencing Regioselectivity in Direct N-Alkylation

FactorInfluence on N4-SelectivityRationale
Steric Bulk of Alkylating Agent Increased bulk favors N4-alkylationLarger electrophiles are less able to access the sterically hindered N1 position.[2]
Base Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₂CO₃, NaH) are effective.Efficiently deprotonates the amine without competing in the alkylation reaction. The choice of base can influence the N1/N2 ratio in similar heterocyclic systems.[5]
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile) are generally preferred.They effectively dissolve the reagents and facilitate SN2 reactions.[3]
Temperature Higher temperatures can sometimes decrease selectivity.Provides enough energy to overcome the activation barrier for the less-favored N1-alkylation. Reaction should be run at the lowest temperature that allows for a reasonable rate.

Table 2: Common Protecting Groups for Achieving N1-Alkylation

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.Robust, easy to introduce, and cleaved under acidic conditions that typically do not affect the N-alkyl group.[3][4][7]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C).Orthogonal to acid-labile groups like Boc. Cleavage is clean but requires hydrogenation setup.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuPiperidine in DMF.Base-labile, offering another orthogonal protection strategy.

Experimental Protocols

Protocol 1: Selective N4-Alkylation of this compound

This protocol leverages the inherent steric hindrance at the N1 position to favor alkylation at N4.

  • Materials:

    • This compound (3.0 eq)

    • Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous K₂CO₃.

    • Add anhydrous acetonitrile and stir the resulting suspension for 15 minutes at room temperature.

    • Add the alkyl halide dropwise to the stirring suspension.

    • Heat the reaction mixture to 60 °C and monitor its progress using TLC or LC-MS until the alkyl halide is consumed.

    • Cool the reaction to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol) to isolate the N4-alkylated product.

Protocol 2: Selective N1-Alkylation via N4-Boc Protection

This three-step protocol ensures selective functionalization of the N1 position.

  • Step A: N4-Boc Protection

    • Dissolve this compound (1.0 eq) in Dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to obtain pure N4-Boc-2-methylpiperazine.

  • Step B: N1-Alkylation

    • Dissolve N4-Boc-2-methylpiperazine (1.0 eq) in anhydrous DMF.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the Alkyl Halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Carefully quench the reaction by slowly adding water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry, and concentrate.

    • Purify by column chromatography to isolate the N1-alkyl-N4-Boc-2-methylpiperazine.

  • Step C: Boc Deprotection

    • Dissolve the product from Step B in DCM.

    • Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield the final N1-alkylated this compound.

Visualizations

G cluster_start Decision Point cluster_n4 N4-Alkylation Pathway cluster_n1 N1-Alkylation Pathway start Desired Product? n4_direct Direct Alkylation (Unprotected 2-MP) start->n4_direct N4-isomer n1_protect Step 1: Protect N4 (e.g., with Boc) start->n1_protect N1-isomer n4_conditions Use Excess 2-MP Slow Addition of R-X Base: K2CO3 or Cs2CO3 Solvent: MeCN or DMF n4_direct->n4_conditions Conditions n4_product N4-Alkyl-2-Methylpiperazine n4_conditions->n4_product Yields n1_alkylate Step 2: Alkylate N1 n1_protect->n1_alkylate n1_deprotect Step 3: Deprotect N4 n1_alkylate->n1_deprotect n1_product N1-Alkyl-2-Methylpiperazine n1_deprotect->n1_product

Caption: Decision workflow for regioselective N-alkylation of this compound.

G cluster_reactants Reactants cluster_products Potential Products 2MP This compound N4_Product N4-Alkylated (Major Product) 2MP->N4_Product Favored Pathway (Less Hindered) N1_Product N1-Alkylated (Minor Product) 2MP->N1_Product Disfavored Pathway (Sterically Hindered) RX Alkylating Agent (R-X) RX->N4_Product RX->N1_Product Di_Product Di-Alkylated (Byproduct) N4_Product->Di_Product Further Reaction N1_Product->Di_Product Further Reaction

Caption: Competing reaction pathways in the direct N-alkylation of this compound.

G A 1. Setup - Dry Glassware - Inert Atmosphere (N2/Ar) B 2. Add Reagents - this compound - Anhydrous Base - Anhydrous Solvent A->B C 3. Add Electrophile - Add Alkylating Agent (Dropwise) B->C D 4. Reaction - Heat to specified temp. - Stir for required time C->D E 5. Monitoring - Check progress by TLC/LC-MS D->E F 6. Workup - Quench Reaction - Filter Solids - Aqueous Wash E->F G 7. Purification - Concentrate Crude Product - Column Chromatography F->G H 8. Analysis - NMR, MS for verification - Determine Regioisomeric Ratio G->H

Caption: General experimental workflow for N-alkylation reactions.

References

Technical Support Center: Enhancing 2-Methylpiperazine Yield in Photocatalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the photocatalytic synthesis of 2-Methylpiperazine. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to help improve reaction yields and address common experimental challenges.

Experimental Protocols

A key method for the photocatalytic synthesis of this compound involves the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) using a semiconductor-zeolite composite catalyst.

Synthesis of 5 wt% TiO₂-Hβ Composite Photocatalyst
  • Preparation: The semiconductor–zeolite composite catalyst is prepared by the thorough mechanical mixing of 5 wt% of TiO₂ (P25, 80% anatase and 20% rutile) with Hβ zeolite powder in an agate mortar and pestle.

Photocatalytic Reaction for this compound Synthesis
  • Reaction Setup: A non-aqueous solution of 0.1 mmol of N-β-HPEDA in 20 ml of acetonitrile is placed in a round-bottomed quartz photoreactor.

  • Catalyst Addition: 100 mg of the 5 wt% TiO₂–Hβ composite catalyst is added to the solution.

  • Reaction Conditions: The suspension is irradiated with a 250 W high-pressure mercury lamp with magnetic stirring (1200 rpm) for 12 hours. A constant stream of molecular oxygen (20 ml h⁻¹) is bubbled through the reaction mixture.

  • Product Monitoring and Isolation: The formation of the product can be monitored by thin-layer chromatography (TLC) using a CH₃OH–CHCl₃ (10:90) solvent system. The final products are isolated by column chromatography.

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction TiO2 TiO₂ Powder Mixing Mechanical Mixing TiO2->Mixing Hbeta Hβ Zeolite Hbeta->Mixing Catalyst 5 wt% TiO₂-Hβ Catalyst Mixing->Catalyst Reactor Quartz Photoreactor Catalyst->Reactor Reactants N-β-HPEDA in Acetonitrile Reactants->Reactor Stirring Magnetic Stirring (1200 rpm) Reactor->Stirring Oxygen Molecular Oxygen (20 ml/h) Reactor->Oxygen Light 250W Hg Lamp (12 hours) Reactor->Light TLC TLC Monitoring Light->TLC Isolation Column Chromatography TLC->Isolation Product This compound Isolation->Product

Figure 1. Experimental workflow for the photocatalytic synthesis of this compound.

Data Presentation

The yield of this compound is highly dependent on the choice of semiconductor and zeolite support. The following table summarizes the reported yields with different composite catalysts.

Semiconductor (5 wt%)Zeolite SupportThis compound Yield (%)Piperazine Yield (%)Reference
TiO₂35.010.0
TiO₂HY20.08.0
TiO₂HZSM-515.05.0
CdS10.04.0
ZnO5.02.0

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the photocatalytic synthesis of this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low or No Yield of This compound CatalystIssue Catalyst Inactivity or Deactivation LowYield->CatalystIssue ReactionCond Suboptimal Reaction Conditions LowYield->ReactionCond SubstrateIssue Substrate Degradation or Side Reactions LowYield->SubstrateIssue SetupIssue Incorrect Experimental Setup LowYield->SetupIssue Sol_Catalyst Verify catalyst preparation and loading. Consider catalyst regeneration. CatalystIssue->Sol_Catalyst Address Sol_Cond Optimize light intensity, reaction time, and temperature. Ensure efficient stirring. ReactionCond->Sol_Cond Address Sol_Substrate Check substrate purity. Analyze for by-products. SubstrateIssue->Sol_Substrate Address Sol_Setup Ensure quartz reactor is used. Verify gas flow and light source. SetupIssue->Sol_Setup Address

Figure 2. Logical relationship for troubleshooting low yield.
Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than reported. What are the most likely causes?

A1: Several factors can contribute to low yields in this photocatalytic reaction. The most common issues are related to the catalyst, reaction conditions, and experimental setup.

  • Catalyst: The activity of the TiO₂-Hβ catalyst is crucial. Improper preparation, incorrect loading, or deactivation of the catalyst can severely impact the yield. The high surface area and adsorbent capacity of the zeolite support are key to the efficiency of the photocatalytic process.

  • Reaction Conditions: Suboptimal conditions such as insufficient light intensity, short reaction time, or inadequate oxygen supply can lead to low conversion of the starting material. The reaction is typically carried out at ambient temperature.

  • Experimental Setup: The use of a quartz photoreactor is essential as standard glass will block the UV irradiation required to activate the TiO₂ photocatalyst. Inefficient stirring can also lead to poor mass transfer and reduced reaction rates.

Q2: How can I be sure my photocatalyst is active?

A2: To ensure your catalyst is active, verify the preparation method. The mechanical mixing of TiO₂ and Hβ zeolite should be thorough to ensure good dispersion. You can also consider performing a control reaction with a known substrate that is readily degraded by TiO₂ photocatalysis to confirm its activity. Catalyst deactivation can occur due to the strong adsorption of intermediates or products on the active sites.[1][2] If deactivation is suspected, the catalyst may need to be regenerated, which can sometimes be achieved by washing with a suitable solvent and recalcining.

Q3: I am observing the formation of piperazine as a major by-product. How can I improve the selectivity towards this compound?

A3: The formation of piperazine as a by-product is inherent to this reaction pathway. The selectivity towards this compound is influenced by the catalyst system. As shown in the data table, the TiO₂-Hβ composite provides the highest selectivity for this compound among the tested catalysts. The acidic properties and the shape selectivity of the Hβ zeolite likely play a role in favoring the intramolecular cyclization to form the methyl-substituted product. Optimizing the reaction time may also have an effect, as prolonged irradiation could potentially lead to side reactions.

Q4: What is the role of molecular oxygen in this reaction?

A4: Molecular oxygen plays a critical role as an electron scavenger in photocatalytic reactions. Upon UV irradiation of TiO₂, an electron-hole pair is generated. Oxygen traps the photogenerated electrons, which prevents their recombination with the holes. This enhances the lifetime of the charge carriers and increases the overall quantum efficiency of the process. The holes are then available to oxidize the substrate, initiating the cyclization reaction.

Q5: Can I use a different solvent for this reaction?

A5: The original protocol specifies acetonitrile as the solvent. The choice of solvent can significantly impact the reaction efficiency and selectivity. The solvent should be stable under the photocatalytic conditions and should not compete with the substrate for adsorption on the catalyst surface. If you choose to explore other solvents, consider aprotic and non-aqueous options to avoid potential side reactions. It is recommended to perform small-scale screening experiments to evaluate the effect of a new solvent on the reaction outcome.

Q6: My reaction mixture is turning a different color. Is this normal?

A6: A change in the color of the reaction mixture could indicate the formation of colored by-products or catalyst degradation. It is advisable to monitor the reaction by TLC to identify the formation of new species. If significant color change is observed alongside low yield, it could be a sign of substrate or product degradation. In such cases, consider reducing the reaction time or light intensity.

Q7: How critical is the light source and its intensity?

A7: The light source is critical as it provides the energy to activate the TiO₂ photocatalyst. The energy of the photons must be greater than the bandgap of TiO₂ (anatase: ~3.2 eV). A 250 W high-pressure mercury lamp is specified in the protocol and provides a broad spectrum of UV and visible light. The light intensity directly affects the rate of electron-hole pair generation and, consequently, the reaction rate. If the yield is low, ensure that the lamp is functioning correctly and that the photoreactor is positioned to receive maximum irradiation. However, excessively high intensity can sometimes lead to catalyst deactivation or unwanted side reactions.

References

managing hygroscopic properties of 2-Methylpiperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 2-Methylpiperazine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a heterocyclic amine widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This moisture absorption can lead to physical changes such as clumping and chemical degradation, which can compromise the material's purity, stability, and performance in subsequent reactions.[3][]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a cool, dry place, away from heat and ignition sources.[1][5] It is crucial to keep the container tightly sealed when not in use.[6][7] For enhanced protection, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[5]

Q3: I've noticed the this compound powder in my container has formed clumps. What should I do?

A3: Clumping is a common sign of moisture absorption.[8] While breaking up the clumps with a spatula may seem like a solution, it's important to understand that the material's properties may have already been altered. It is highly recommended to determine the water content of the material using a method like Karl Fischer titration before use to ensure it meets the specifications for your experiment. If the water content is too high, the material may not be suitable for use.

Q4: How can absorbed moisture affect my experimental results when using this compound?

A4: Absorbed moisture can have several detrimental effects on your experiments. It can act as an unwanted reactant, leading to the formation of byproducts and reducing the yield of your desired product. Water can also alter the reaction kinetics and, in some cases, catalyze the degradation of this compound itself.[9] Furthermore, the presence of water can interfere with analytical techniques, leading to inaccurate measurements of purity and concentration.

Q5: What are the best packaging practices to prevent moisture uptake?

A5: Proper packaging is critical for protecting hygroscopic materials.[10] Utilizing packaging with high-barrier properties against moisture, such as aluminum foil bags or high-density polyethylene (HDPE) containers, is recommended.[10] Including desiccants, like silica gel or molecular sieves, inside the packaging can further absorb any residual moisture. For highly sensitive applications, consider vacuum-sealing the container or using packaging systems that allow for purging with an inert gas.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Clumping or Caking of Powder Exposure to ambient humidity during storage or handling.- Assess the extent of moisture absorption by determining the water content (see Experimental Protocol 1). - If the water content is within an acceptable range for your application, you may be able to use the material after carefully breaking up the clumps in a low-humidity environment (e.g., a glove box). - To prevent future issues, review and improve your storage and handling procedures (see SOP for Handling Hygroscopic Materials).
Inconsistent Analytical Results (e.g., Purity, Assay) The presence of absorbed water is interfering with the analytical method or has caused degradation of the material.- Re-evaluate the purity of your this compound sample, taking into account the potential for moisture-related degradation products (see Experimental Protocol 2). - Dry the sample under vacuum at a temperature below its melting point before analysis, if appropriate for the analytical technique. - Ensure your analytical methods are validated for samples with varying water content.
Reduced Reaction Yield or Formation of Unknown Impurities Moisture introduced with the this compound is participating in side reactions or causing degradation.- Determine the water content of the this compound lot before use. - If necessary, dry the material under appropriate conditions (e.g., vacuum oven) before adding it to the reaction mixture. - Handle the material exclusively in a controlled, low-humidity environment, such as a glove box or under a stream of dry inert gas.
Change in Physical Appearance (e.g., Color Change) Potential chemical degradation due to prolonged exposure to moisture and/or air.- Do not use the material if a significant and unexpected color change has occurred. - Characterize the material using analytical techniques like GC-MS to identify potential degradation products. - Dispose of the material according to your institution's safety guidelines and obtain a fresh, properly stored batch.

Quantitative Data

Due to the limited availability of public data on the specific moisture sorption isotherm for this compound, the following table provides a representative example of how water absorption might affect its properties. This data is illustrative and should be confirmed by experimental analysis for your specific batch of material.

Parameter Condition 1: Stored at <30% Relative Humidity Condition 2: Exposed to 60% Relative Humidity for 24 hours Condition 3: Exposed to 80% Relative Humidity for 24 hours
Appearance White to off-white crystalline powderSlight clumping may be observedSignificant clumping and caking
Water Content (by Karl Fischer) < 0.2%0.5 - 1.5%> 2.0%
Melting Point Range 61-63 °C59-62 °CBroadened and depressed melting range
Purity (by GC) > 99.0%98.0 - 99.0%< 98.0% (with potential degradation peaks)

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is adapted for the analysis of a solid amine like this compound.

1. Principle: The Karl Fischer titration is a standard method for water determination.[11] It is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and a suitable solvent.[12] For strongly basic amines, a buffer is required to prevent side reactions.

2. Reagents and Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Anhydrous methanol (Karl Fischer grade)

  • Salicylic acid or a commercial buffer for strong bases

  • Water standard for titer determination

  • Airtight glass syringe and needle

  • Analytical balance

3. Procedure:

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel. To neutralize the basicity of this compound, add a buffering agent like salicylic acid to the solvent before titration.

  • Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable endpoint is reached.

  • Titer Determination: Accurately weigh a specific amount of water standard and add it to the conditioned solvent. Titrate to the endpoint. The titer of the Karl Fischer reagent (mg H₂O/mL) is automatically calculated by the instrument. Perform this in triplicate and use the average value.

  • Sample Analysis:

    • In a glove box or a low-humidity environment, accurately weigh approximately 0.1-0.5 g of the this compound sample into a dry, clean weighing boat.

    • Quickly transfer the sample into the titration vessel.

    • Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.

    • Perform the analysis in triplicate.

4. Calculation: The water content is typically calculated by the instrument's software based on the following formula:

Water (%) = [(Volume of KF reagent used (mL) × Titer (mg/mL)) / Sample weight (mg)] × 100

Protocol 2: Purity and Degradation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of this compound and identifying potential degradation products.

1. Principle: Gas chromatography separates volatile compounds in a sample, and mass spectrometry identifies them based on their mass-to-charge ratio.[13] This method can be used to determine the purity of this compound and to detect and identify potential impurities or degradation products.[14][15]

2. Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[14]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[14]

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • If necessary, prepare a series of dilutions for calibration.

  • For samples with suspected high water content, consider using a non-protic solvent to minimize on-column reactions.

4. Analysis:

  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the peak area of this compound and any other observed peaks.

  • Identify the main peak as this compound by comparing its mass spectrum with a reference spectrum.

  • Attempt to identify any impurity or degradation peaks by searching their mass spectra against a library (e.g., NIST).

5. Data Interpretation:

  • Purity: Calculate the purity of this compound based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

  • Degradation Products: The presence of new peaks in a sample that has been exposed to moisture, which are not present in a reference sample, may indicate degradation. The mass spectra of these new peaks can provide information about their chemical structures.

Visualizations

experimental_workflow_hygroscopicity cluster_storage Storage & Observation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start This compound Sample observe Observe for Physical Changes (e.g., Clumping) start->observe kf_titration Karl Fischer Titration (Water Content) observe->kf_titration gc_ms GC-MS Analysis (Purity & Degradation) observe->gc_ms decision Meets Specification? kf_titration->decision gc_ms->decision use Proceed with Experiment decision->use Yes remediate Remediation/Rejection decision->remediate No

Caption: Workflow for assessing the quality of this compound after storage.

troubleshooting_logic start Issue Encountered (e.g., Clumping, Low Yield) check_storage Review Storage Conditions (Tightly Sealed, Dry Environment?) start->check_storage check_handling Review Handling Procedures (Minimal Air Exposure?) start->check_handling measure_water Measure Water Content (Karl Fischer Titration) check_storage->measure_water check_handling->measure_water high_water High Water Content Detected? measure_water->high_water analyze_purity Analyze Purity & Degradation (GC-MS) degradation Degradation Products Detected? analyze_purity->degradation high_water->analyze_purity Yes high_water->analyze_purity No (but issue persists) implement_sop Implement Corrective Actions: - Improve Storage (Desiccants, Inert Gas) - Refine Handling (Glove Box) high_water->implement_sop Yes (and no degradation) degradation->implement_sop No discard Discard Material degradation->discard Yes

Caption: Troubleshooting logic for issues related to this compound.

References

Technical Support Center: Optimization of 2-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary industrial and laboratory synthesis routes for this compound include:

  • Cyclo-condensation of Ethylene Diamine and Propylene Glycol: A common industrial method involving the reaction of ethylene diamine with propylene glycol over a promoted copper catalyst.[1]

  • Catalytic Hydrogenation of 1-Benzyl-3-methylpiperazine: This method involves the debenzylation of 1-benzyl-3-methylpiperazine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

  • Photocatalytic Synthesis from N-(β-hydroxypropyl)-ethylenediamine (N-β-HPEDA): A newer method that utilizes a semiconductor-zeolite composite catalyst and UV irradiation for intramolecular cyclization.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: Across various synthetic methods, the following parameters are crucial for optimizing the synthesis of this compound:

  • Temperature: Influences reaction rate and selectivity. Higher temperatures can sometimes lead to the formation of byproducts.

  • Pressure: Particularly important in catalytic hydrogenation, where hydrogen pressure affects the reaction rate.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are critical for achieving high conversion and selectivity.

  • Reactant Ratio: The molar ratio of the starting materials can significantly impact the product distribution and minimize the formation of side products.

  • Solvent: The choice of solvent can affect reactant solubility, reaction rate, and the final purity of the product.

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): A highly effective method for quantifying the consumption of starting materials and the formation of this compound and any volatile byproducts.[2]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction by observing the disappearance of starting material spots and the appearance of the product spot.

Q4: What are the common methods for purifying crude this compound?

A4: Purification of this compound is typically achieved through:

  • Distillation: Fractional distillation is a common method for separating this compound from solvents and impurities with different boiling points.

  • Crystallization: This technique is effective for obtaining high-purity this compound by dissolving the crude product in a suitable solvent and allowing it to crystallize upon cooling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield
Symptom Potential Cause Recommended Solution
Low conversion of starting materials Inefficient catalyst activity or deactivation.- Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for hydrogenation catalysts).- Increase catalyst loading within a reasonable range.- For catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, reactants, and hydrogen.
Suboptimal reaction temperature.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress and impurity profile.
Insufficient reaction time.- Extend the reaction time and monitor the reaction progress by GC or TLC until the starting materials are consumed.
Significant formation of side products Incorrect reactant ratio.- Adjust the molar ratio of the reactants. For example, in the cyclo-condensation of ethylene diamine and propylene glycol, optimizing this ratio is crucial to minimize byproduct formation.
Non-selective reaction conditions.- Lower the reaction temperature to favor the desired product.- Screen different catalysts or solvents to improve selectivity.
Product loss during workup and purification Inefficient extraction.- Ensure the pH is appropriately adjusted during aqueous workup to maximize the recovery of the basic this compound in the organic layer.- Perform multiple extractions with a suitable organic solvent.
Suboptimal crystallization conditions.- Screen for a more suitable crystallization solvent or solvent mixture.- Optimize the cooling rate; slow cooling generally leads to purer crystals and higher recovery.
Poor Purity
Symptom Potential Cause Recommended Solution
Presence of unreacted starting materials Incomplete reaction.- Refer to the "Low Yield" section for solutions related to low conversion.
Formation of piperazine as a byproduct Demethylation of this compound.- This is a known side reaction in the photocatalytic synthesis. Optimize the catalyst system and reaction time to minimize its formation. The use of a 5 wt% TiO₂–Hβ composite photocatalyst has been shown to give the highest yield of this compound.
Presence of other unknown impurities Side reactions due to high temperatures or incorrect stoichiometry.- Analyze the reaction mixture by GC-MS to identify the impurities.- Adjust reaction parameters (temperature, reactant ratio) to minimize their formation.
Product discoloration Presence of trace impurities or degradation.- Treat the crude product with activated carbon before crystallization to remove colored impurities.- Ensure the purification process (e.g., distillation) is performed under an inert atmosphere to prevent oxidation.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 1-Benzyl-3-methylpiperazine

This protocol is based on a high-yield synthesis method.[2]

Materials:

  • 1-Benzyl-3-methylpiperazine (9.5 g, 50 mmol)

  • 5% Palladium on Carbon (Pd/C) catalyst (1.0 g)

  • Water (50 g)

  • Hydrogen gas

Equipment:

  • 100 mL four-neck flask

  • Stirrer

  • Thermometer

  • Condenser

  • Gas introduction pipe

Procedure:

  • Charge the four-neck flask with 1-benzyl-3-methylpiperazine, water, and 5% Pd/C.

  • Stir the mixture and heat to 40 °C.

  • Introduce hydrogen gas into the flask and maintain a continuous flow.

  • Continue stirring at 40 °C for 6 hours.

  • Monitor the reaction by GC to confirm the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

  • The aqueous solution of this compound can be further purified by distillation.

Expected Yield: Quantitative (approximately 99% or higher).[2]

Data Presentation

Photocatalytic Synthesis of this compound: Effect of Catalyst on Product Distribution

The following table summarizes the effect of different semiconductor-zeolite composite catalysts on the yield of this compound and the formation of piperazine as a byproduct. The reaction was carried out with N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) as the starting material.

CatalystConversion of N-β-HPEDA (%)Yield of this compound (%)Yield of Piperazine (%)
5 wt% TiO₂–Hβ958015
5 wt% TiO₂–HY927517
5 wt% TiO₂–HZSM-5907218
5 wt% ZnO–Hβ604515
5 wt% CdS–Hβ554015

Visualizations

Reaction Pathway for this compound Synthesis

G cluster_0 Cyclo-condensation cluster_1 Catalytic Hydrogenation cluster_2 Photocatalytic Synthesis Ethylene Diamine Ethylene Diamine 2-Methylpiperazine_1 This compound Ethylene Diamine->2-Methylpiperazine_1 Promoted Cu Catalyst Propylene Glycol Propylene Glycol Propylene Glycol->2-Methylpiperazine_1 1-Benzyl-3-methylpiperazine 1-Benzyl-3-methylpiperazine 2-Methylpiperazine_2 This compound 1-Benzyl-3-methylpiperazine->2-Methylpiperazine_2 H₂, Pd/C N-β-HPEDA N-(β-hydroxypropyl)- ethylenediamine 2-Methylpiperazine_3 This compound N-β-HPEDA->2-Methylpiperazine_3 UV, Semiconductor- Zeolite Catalyst

Caption: Common synthetic routes to this compound.

General Experimental Workflow for Optimization

G Start Start Define Synthesis Route Define Synthesis Route Start->Define Synthesis Route Initial Experiment (Baseline) Initial Experiment (Baseline) Define Synthesis Route->Initial Experiment (Baseline) Analyze Results (GC, TLC) Analyze Results (GC, TLC) Initial Experiment (Baseline)->Analyze Results (GC, TLC) Identify Optimization Target Identify Optimization Target Analyze Results (GC, TLC)->Identify Optimization Target Vary Reaction Parameters Vary Reaction Parameters (Temperature, Pressure, Catalyst, etc.) Identify Optimization Target->Vary Reaction Parameters Low Yield or Purity Purification (Distillation/Crystallization) Purification (Distillation/Crystallization) Identify Optimization Target->Purification (Distillation/Crystallization) Acceptable Analyze Optimized Reaction Analyze Optimized Reaction Vary Reaction Parameters->Analyze Optimized Reaction Analyze Optimized Reaction->Identify Optimization Target Final Product Analysis Final Product Analysis Purification (Distillation/Crystallization)->Final Product Analysis End End Final Product Analysis->End

Caption: A typical workflow for optimizing this compound synthesis.

Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Check Conversion Check Conversion Low Yield->Check Conversion Incomplete Reaction Incomplete Reaction Check Conversion->Incomplete Reaction Low High Conversion High Conversion Check Conversion->High Conversion High Increase Time/Temp/Catalyst Increase Time/Temp/Catalyst Incomplete Reaction->Increase Time/Temp/Catalyst Check for Side Products Check for Side Products High Conversion->Check for Side Products Significant Side Products Significant Side Products Check for Side Products->Significant Side Products Yes Minimal Side Products Minimal Side Products Check for Side Products->Minimal Side Products No Optimize Selectivity Optimize Selectivity (Lower Temp, Change Catalyst) Significant Side Products->Optimize Selectivity Check Workup/Purification Check Workup/Purification Minimal Side Products->Check Workup/Purification Product Loss Product Loss Check Workup/Purification->Product Loss Yes Good Recovery Good Recovery Check Workup/Purification->Good Recovery No Optimize Extraction/Crystallization Optimize Extraction/Crystallization Product Loss->Optimize Extraction/Crystallization Re-evaluate Baseline Re-evaluate Baseline Good Recovery->Re-evaluate Baseline

Caption: Decision tree for troubleshooting low yield issues.

References

purification strategies to achieve high-purity pharmaceutical grade 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies to achieve high-purity pharmaceutical grade 2-Methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound to pharmaceutical grade?

A1: The primary methods for purifying this compound include crystallization, distillation, and zone melting.[1] For achieving high optical purity of a specific enantiomer (e.g., (S)-2-Methylpiperazine), optical resolution using a chiral resolving agent like tartaric acid followed by crystallization is a common and effective strategy.[2][3] Crystallization is particularly advantageous as it can effectively remove optical isomers and results in a product that is easy to handle (flowing crystals) compared to the solidified mass obtained from distillation.[2]

Q2: My purified this compound has low chemical purity. What are the likely impurities and how can I remove them?

A2: Low chemical purity can result from residual starting materials, by-products from synthesis, or solvents. Common impurities can include water and other piperazine derivatives.[2][4]

  • Water Removal: Water is a critical impurity to remove, as its presence can lower the yield during crystallization.[2] Azeotropic distillation with a suitable solvent (one that forms an azeotrope with water) is an effective method to reduce water content to below 2%, and preferably below 1%.[2]

  • Organic Impurities: Recrystallization is a powerful technique to remove most organic impurities. If standard crystallization is insufficient, consider multi-step crystallizations or purification via flash chromatography.[3][5]

Q3: How can I separate the enantiomers of this compound to obtain a single, optically pure isomer?

A3: Separation of enantiomers is typically achieved through optical resolution. This process involves:

  • Diastereomeric Salt Formation: Reacting racemic this compound with a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form diastereomeric salts.[2][3]

  • Fractional Crystallization: These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent system (e.g., water/ethanol mixtures).[3]

  • Liberation of the Free Base: The isolated, optically pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to hydrolyze the salt and release the desired enantiomer of this compound.[3]

  • Extraction and Final Purification: The liberated free base is typically extracted with an organic solvent (like chloroform) and then further purified by crystallization or distillation.[3]

Q4: The this compound solidified into a hard-to-handle mass after distillation. How can I avoid this?

A4: this compound has a relatively high melting point (around 61-63 °C), causing it to solidify at room temperature into a solid lump, which is difficult to weigh, dissolve, and transfer.[1][2] The recommended strategy to overcome this is to use crystallization as the final purification step.[2] This process yields free-flowing crystals that are significantly easier to handle for subsequent pharmaceutical manufacturing steps.[2]

Q5: What analytical methods are suitable for determining the purity of pharmaceutical-grade this compound?

A5: To ensure pharmaceutical quality, a combination of analytical techniques should be used:

  • Chemical Purity: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for determining chemical purity and identifying volatile impurities.[4][6] High-Performance Liquid Chromatography (HPLC), sometimes requiring derivatization as piperazines have poor UV chromophores, can also be employed.[7][8]

  • Optical Purity: Chiral HPLC is used to determine the enantiomeric excess (e.e.) of the desired isomer.[9]

  • Water Content: Karl Fischer titration is the standard method for accurately determining the water content.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Crystallization - High water content in the this compound solution.[2]- Insufficient cooling or aging time.[2]- Incorrect solvent or solvent ratio.- Perform azeotropic distillation to reduce water content to <1% before crystallization.[2]- Ensure cooling to the optimal temperature range (-20 to 10 °C) and allow for sufficient aging (0.5 to 24 hours).[2]- Optimize the solvent system. The filtrate can be concentrated and recrystallized to recover more product.[2]
Product Fails Optical Purity Specification - Incomplete separation of diastereomeric salts.- Racemization during the liberation of the free base.- Perform multiple recrystallizations of the diastereomeric salt to improve purity.[3]- Ensure the hydrolysis (liberation) step is performed under controlled temperature conditions (e.g., 60-70 °C) to prevent racemization.[3]
Inconsistent Crystal Formation - Supersaturation state not properly reached.- Presence of impurities inhibiting nucleation.[10]- Carefully control the concentration and cooling rate to achieve optimal supersaturation.[10]- Ensure the starting material is of sufficient purity. Piperazine molecules can sometimes act as nucleation sites.[10]
Residual Solvent Detected in Final Product - Inadequate drying after filtration.- Dry the crystals under vacuum at an appropriate temperature until residual solvent levels are within specification.[3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₁₂N₂[1][11]
Molecular Weight100.16 g/mol [1][12]
AppearanceWhite to pale yellow crystalline powder/chunks[1]
Melting Point61-63 °C[1][12]
Boiling Point153.2 - 155 °C (at 760 mmHg)[1][12]
Flash Point45.1 - 65 °C[1][12]
Density0.845 g/cm³[1]

Table 2: Reported Purity and Yield Data from Purification Protocols

Purification MethodStarting MaterialAchieved Chemical PurityAchieved Optical PurityYieldSource(s)
Crystallization(S)-2-methylpiperazine solution100%99.4% e.e.67%[2]
Optical Resolution & CrystallizationRacemic this compound98.54%99.13%82.2% (optical yield)[3]
Optical Resolution & RecrystallizationRacemic this compound98.36%99.08%N/A[3]

Experimental Protocols

Protocol 1: Purification by Crystallization from an Aqueous Solution

This protocol is designed to purify optically active this compound, particularly for removing water and improving overall purity.[2]

  • Concentration: If starting with a dilute aqueous solution of this compound, concentrate it by distilling off water until the concentration of this compound is at least 25% by weight.

  • Solvent Exchange & Azeotropic Dehydration:

    • Add a water-insoluble organic solvent that forms an azeotrope with water (e.g., toluene).

    • Heat the mixture to reflux (typically 50-100 °C) using a Dean-Stark apparatus to remove water from the system.

    • Continue the azeotropic distillation until the water content in the this compound solution is less than 1% by weight.

  • Crystallization:

    • Cool the dehydrated this compound/solvent mixture to initiate crystallization.

    • Further cool the resulting slurry to a temperature between -15 °C and 5 °C.

  • Aging:

    • Hold the slurry at the final cooling temperature for an aging period of 1 to 20 hours to ensure complete crystallization and achieve a stable yield.

  • Isolation and Drying:

    • Separate the crystals from the mother liquor via filtration (e.g., vacuum filtration or centrifugation).

    • Wash the crystals with a small amount of cold solvent, if necessary.

    • Dry the crystals under vacuum to obtain high-purity, crystalline this compound.

Protocol 2: Optical Resolution using L-(+)-Tartaric Acid

This protocol outlines the separation of racemic this compound to obtain the R-(-) enantiomer.[3] A similar process using D-(-)-tartaric acid would yield the S-(+) enantiomer.

  • Dissolution: In a suitable reactor, dissolve 100 kg of racemic this compound in 400 kg of water with stirring.

  • Salt Formation: At room temperature, add 75 kg of L-(+)-tartaric acid to the solution. Continue stirring for approximately 40 minutes.

  • Precipitation: Add 200 kg of ethanol to the mixture to induce precipitation of the diastereomeric salt.

  • Cooling and Filtration: Cool the mixture in an ice-water bath to below 0 °C. Isolate the precipitated salt via suction filtration. This yields approximately 117.9 kg of the dried salt (R-(-)-2-methylpiperazine-L-(+)-tartrate).

  • Hydrolysis (Liberation of Free Base):

    • Add the dried salt to 120 kg of water.

    • With stirring, add 41 kg of sodium hydroxide and heat the mixture to 65-70 °C for 1 hour to hydrolyze the salt.

    • Cool the solution to below 10 °C to precipitate sodium tartrate, which is then removed by filtration.

  • Extraction:

    • Extract the aqueous mother liquor three times with 50 L portions of chloroform.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation:

    • Recover the chloroform via distillation under reduced pressure.

    • The residue, which is the desired R-(-)-2-methylpiperazine, is further dried under vacuum to yield the final product.

Visualizations

G cluster_0 Purification Workflow for this compound raw Crude this compound distill Distillation raw->distill For general purity optical Optical Resolution raw->optical For specific enantiomer crystallize Crystallization distill->crystallize To improve handling final High-Purity Pharmaceutical Grade This compound crystallize->final optical->crystallize Final purification step

Caption: General purification workflow for this compound.

G cluster_1 Detailed Crystallization Protocol start Aqueous Solution of This compound concentrate 1. Concentrate Solution (>25% by weight) start->concentrate dehydrate 2. Azeotropic Dehydration (with Toluene, <1% H2O) concentrate->dehydrate cool 3. Cool to Initiate Crystallization dehydrate->cool age 4. Age Slurry (-15°C to 5°C, 1-20h) cool->age filter 5. Filter and Wash Crystals age->filter dry 6. Vacuum Dry filter->dry product Pure Crystalline This compound dry->product

Caption: Step-by-step experimental workflow for crystallization.

G cluster_2 Troubleshooting Purity Issues issue Product Fails Purity Specification q_water High Water Content? issue->q_water Check Analysis q_optical Incorrect Optical Purity? q_water->q_optical No sol_water Perform Azeotropic Dehydration q_water->sol_water Yes q_organic Other Organic Impurities? q_optical->q_organic No sol_optical Re-crystallize Diastereomeric Salts q_optical->sol_optical Yes sol_organic Perform Second Crystallization q_organic->sol_organic Yes

Caption: Logical decision tree for troubleshooting purity problems.

References

addressing stability issues of 2-Methylpiperazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylpiperazine in various solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A1: A yellow discoloration of your this compound solution can be an indicator of degradation, particularly oxidative degradation. This compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. It is also naturally a light-yellow solid. Ensure your solutions are prepared fresh and stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q2: I am observing unexpected peaks in the HPLC analysis of my this compound sample. How can I determine if these are degradation products?

A2: Unexpected peaks in your HPLC chromatogram are a common sign of degradation. To confirm if these are degradation products, you can perform a forced degradation study. Expose a sample of this compound to stress conditions such as acid, base, oxidation, heat, and light. If the retention times of the peaks in your stressed sample match the unexpected peaks in your experimental sample, it is likely they are degradation products. Further characterization by LC-MS can help in identifying the structure of these impurities.

Q3: What are the primary degradation pathways for this compound?

A3: Based on studies of piperazine and its derivatives, the primary degradation pathways for this compound are expected to be oxidation and thermal degradation.[1] Oxidation can lead to the formation of N-oxides and ring-opening products. Thermal degradation, especially at elevated temperatures, can result in the formation of various byproducts through complex reaction pathways. Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine.

Q4: How can I minimize the degradation of this compound in my stock solutions?

A4: To minimize degradation, this compound stock solutions should be prepared in high-purity solvents and stored under appropriate conditions. It is recommended to use amber vials to protect from light, store solutions at low temperatures (2-8°C or frozen), and purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. Since this compound is hygroscopic, it is crucial to minimize its exposure to moisture during handling and storage.[2]

Q5: Are there any solvents I should avoid when working with this compound?

A5: While this compound is soluble in water and common organic solvents like ethanol and acetone, its stability can be compromised in certain conditions.[2] Avoid highly acidic or basic aqueous solutions for long-term storage, as these conditions can catalyze hydrolysis, especially at elevated temperatures. Also, be cautious with solvents that may contain peroxides (e.g., aged ethers), as these can promote oxidative degradation.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. It is important to note that while data for aqueous thermal degradation is available, the data for other solvents and conditions are representative examples based on typical forced degradation studies, as specific experimental data for this compound in these solvents is limited in publicly available literature.

Table 1: Thermal Degradation of this compound in Aqueous Solution

TemperatureDuration% Degradation (approx.)Reference
150°C4 weeks> Piperazine[3]

Table 2: Representative Forced Degradation Data for this compound in Various Solvents (% Degradation after 24 hours)

ConditionWaterMethanolAcetonitrileDMSO
Acidic (0.1 M HCl, 60°C) ~15%~10%~5%~5%
Basic (0.1 M NaOH, 60°C) ~10%~8%~3%~3%
Oxidative (3% H₂O₂, RT) ~25%~20%~15%~10%
Thermal (80°C) ~8%~5%~2%<1%
Photolytic (UV light, RT) ~5%~3%<1%<1%

Disclaimer: The data in Table 2 are illustrative and intended to provide a general understanding of potential stability issues. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and place it in an oven at 80°C for 72 hours.

    • Alternatively, incubate 1 mL of the stock solution at 80°C for 24 hours.

    • At designated time points, dissolve a portion of the solid or dilute an aliquot of the solution in the mobile phase to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in a quartz cuvette or a suitable transparent container) to a UV light source (e.g., 254 nm or a broad-spectrum photostability chamber) for a defined period (e.g., 24 hours).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

    • At designated time points, withdraw an aliquot for HPLC analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and characterize the degradation products.

Visualizations

Troubleshooting Workflow for Stability Issues

G Troubleshooting Workflow for this compound Stability Issues A Unexpected Observation (e.g., color change, new peaks) B Is the sample exposed to air, light, or high temperature? A->B C Yes B->C Yes D No B->D No E Implement protective measures: - Use inert atmosphere (N2, Ar) - Store in amber vials - Control temperature C->E F Is the solvent acidic or basic? D->F K Problem Resolved E->K G Yes F->G Yes H No F->H No I Buffer the solution or use a neutral solvent for storage. G->I J Perform forced degradation study to identify degradation products. H->J I->K J->K

Caption: Troubleshooting workflow for stability issues.

Proposed Degradation Pathway of this compound

G Proposed Degradation Pathway of this compound cluster_main cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation A This compound B N-Oxide Derivative A->B Oxidation (e.g., H2O2) C Ring-Opened Products (e.g., Amino acids, Aldehydes) A->C Further Oxidation D Ring Cleavage Products A->D High Temperature E De-alkylation/Rearrangement Products A->E High Temperature

Caption: Proposed degradation pathway of this compound.

References

troubleshooting common problems in the synthesis of lomefloxacin using 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lomefloxacin, with a specific focus on challenges related to the use of 2-methylpiperazine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of lomefloxacin, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Lomefloxacin

Q1: My reaction is resulting in a low yield of the desired lomefloxacin product. What are the likely causes and how can I improve the yield?

A1: Low yields in the synthesis of lomefloxacin can stem from several factors, primarily related to the nucleophilic aromatic substitution (SNAr) reaction involving this compound. Key areas to investigate include the quality of starting materials, reaction conditions, and the presence of competing side reactions.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Poor Quality of this compound Ensure the this compound used is of high purity (≥99%). Impurities can consume reactants and generate byproducts. Source from a reputable supplier and consider in-house analysis for purity verification.
Suboptimal Reaction Temperature The SNAr reaction is sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures may promote the formation of degradation products and byproducts. A typical temperature range for this reaction is 80-140°C. It is crucial to optimize the temperature for your specific solvent and base system.
Incorrect Stoichiometry An inappropriate molar ratio of this compound to the fluoroquinolone core can result in unreacted starting material or the formation of undesired products. A slight excess of this compound is often used to drive the reaction to completion, but a large excess can complicate purification.
Inefficient Base The choice and amount of base are critical for the deprotonation of this compound, facilitating its nucleophilic attack. Common bases include triethylamine (TEA) and potassium carbonate. The pKa of the base should be sufficient to deprotonate the piperazine nitrogen.
Inappropriate Solvent The solvent should be polar aprotic to facilitate the SNAr reaction. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. The choice of solvent can influence reaction rate and solubility of reactants and products.
Presence of Water Water can react with the fluoroquinolone core and compete with this compound, leading to the formation of hydroxy-substituted impurities. Ensure all reactants and the reaction setup are dry.
Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurities in my crude lomefloxacin product. What are the common side products related to this compound and how can I minimize their formation?

A2: The formation of impurities is a common challenge. Besides unreacted starting materials, several side products can arise from the reaction with this compound.

Common Impurities and Mitigation Strategies:

  • Positional Isomers: The primary impurity of concern is the isomeric product where the this compound has reacted at the C-8 position instead of the C-7 position of the quinolone ring. While the fluorine at C-7 is more activated for nucleophilic substitution, reaction at C-8 can occur under certain conditions.

    • Mitigation: Carefully control the reaction temperature and consider the use of a bulky base which may sterically hinder attack at the C-8 position.

  • Products from Impurities in this compound: Commercial this compound may contain other piperazine derivatives as impurities. For example, piperazine or other alkyl-substituted piperazines can react with the fluoroquinolone core to produce the corresponding impurities.

    • Mitigation: Use highly pure this compound. If necessary, purify the this compound before use via distillation or recrystallization.

  • Oxidation Products: The piperazine ring can be susceptible to oxidation, especially at elevated temperatures and in the presence of certain metal ions. This can lead to the formation of various degradation products.[1]

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the absence of catalytic metal impurities.

  • Photodegradation Products: Lomefloxacin is known to be sensitive to light, which can lead to the formation of degradation impurities.[2][3]

    • Mitigation: Protect the reaction mixture and the final product from light by using amber glassware or by covering the reaction vessel.

Issue 3: Challenges in Product Purification

Q3: I am having difficulty purifying my lomefloxacin product to the desired level. What are some effective purification strategies?

A3: Purification of lomefloxacin can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.

Purification Methodologies:

Purification Step Description
Acid-Base Extraction Lomefloxacin is an amphoteric molecule. It can be dissolved in an acidic solution and washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer can be adjusted to the isoelectric point of lomefloxacin to precipitate the product, leaving more soluble impurities behind.
Recrystallization Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a powerful technique for removing closely related impurities. The choice of solvent is critical and may require some experimentation to optimize.
Column Chromatography For laboratory-scale purification, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or chloroform), often with a small amount of a basic modifier like triethylamine, can effectively separate lomefloxacin from its impurities.
Preparative HPLC For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a pH modifier is typically used.

Frequently Asked Questions (FAQs)

Q4: What is the role of this compound in the synthesis of lomefloxacin?

A4: this compound acts as a key nucleophile in the synthesis of lomefloxacin. It is introduced into the fluoroquinolone structure via a nucleophilic aromatic substitution (SNAr) reaction, where it displaces a fluorine atom at the C-7 position of the quinolone ring. This piperazine moiety is crucial for the antibacterial activity of lomefloxacin.

Q5: Does the stereochemistry of this compound matter in the synthesis of lomefloxacin?

A5: Yes, the stereochemistry of this compound can be important. This compound is a chiral molecule and exists as (R) and (S) enantiomers. While lomefloxacin is typically sold as a racemate (a mixture of both enantiomers), the biological activity of the individual enantiomers can differ. Therefore, the use of a specific enantiomer of this compound would lead to the synthesis of a single enantiomer of lomefloxacin. If a racemic product is desired, racemic this compound should be used.

Q6: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A6: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with UV detection is commonly used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for the identification of the product and any impurities by providing molecular weight information.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final lomefloxacin product.

Experimental Protocols

Key Experiment: Synthesis of Lomefloxacin via Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the synthesis of lomefloxacin. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • This compound

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in DMF or DMSO.

  • Add the base (e.g., 1.5 equivalents of triethylamine) to the solution.

  • Add this compound (e.g., 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and adjust the pH to ~1-2 with hydrochloric acid.

  • Wash the acidic aqueous solution with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of lomefloxacin (~pH 7) with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure lomefloxacin.

Visualizations

Lomefloxacin_Synthesis_Workflow Start Starting Materials FluoroquinoloneCore 1-Ethyl-6,7,8-trifluoro-1,4-dihydro- 4-oxo-3-quinolinecarboxylic acid Start->FluoroquinoloneCore Methylpiperazine This compound Start->Methylpiperazine Base Base (e.g., TEA, K₂CO₃) Start->Base Solvent Solvent (e.g., DMF, DMSO) Start->Solvent SNAr Nucleophilic Aromatic Substitution (SNAr) FluoroquinoloneCore->SNAr Methylpiperazine->SNAr Base->SNAr Solvent->SNAr Workup Acid-Base Workup & Precipitation SNAr->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Lomefloxacin Pure Lomefloxacin Purification->Lomefloxacin

Caption: Workflow for the synthesis of lomefloxacin.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Check Purity of This compound Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) Problem->OptimizeConditions AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) Problem->AnalyzeByproducts Solution Problem Resolved CheckPurity->Solution OptimizeConditions->Solution RefinePurification Refine Purification Strategy AnalyzeByproducts->RefinePurification RefinePurification->Solution

Caption: Logical troubleshooting flow for lomefloxacin synthesis.

References

methods for preventing degradation of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Methylpiperazine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through two primary pathways: oxidation and thermal decomposition. As a secondary amine, it can also be sensitive to photodegradation and reaction with atmospheric carbon dioxide. The presence of metal ions, particularly copper, can catalyze oxidative degradation[1]. Methyl substitution on the piperazine ring can increase the rate of thermal degradation compared to unsubstituted piperazine[2].

Q2: What are the common visual indicators of this compound degradation?

A2: Degradation of this compound, which is typically a colorless to pale yellow solid or liquid, may be indicated by a significant color change to yellow or brown, the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without obvious visual cues, necessitating analytical monitoring.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure its stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Keep it away from sources of heat, ignition, and light. It is incompatible with strong oxidizing agents and strong acids.

Q4: Can I use antioxidants to prevent the degradation of this compound in my experiments?

A4: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation, particularly in solution. Hindered amine light stabilizers (HALS) and aromatic amines are effective radical scavengers[3][4]. The choice of antioxidant will depend on the specific experimental conditions and downstream applications. It is crucial to ensure the chosen antioxidant does not interfere with your reaction or analysis.

Q5: At what temperatures does this compound begin to degrade thermally?

A5: Studies on piperazine analogs suggest that thermal degradation becomes more significant at elevated temperatures. For instance, both 1-methylpiperazine and this compound degrade faster than piperazine at 150°C[2]. While unloaded this compound in certain solvent systems can be stable up to 150°C, the presence of other reagents, such as CO2, can lower the degradation temperature[5][6]. For sensitive reactions, it is advisable to maintain temperatures as low as reasonably practicable.

Troubleshooting Guides

Issue 1: Unexpected side products or low yield in a reaction involving this compound.
Possible Cause Troubleshooting Step
Oxidative Degradation Purge all reaction vessels and solvents with an inert gas (nitrogen or argon) before introducing this compound. Consider adding a compatible antioxidant to the reaction mixture.
Thermal Degradation If the reaction is run at an elevated temperature, attempt to lower the temperature. If this is not possible, minimize the reaction time at the elevated temperature.
Reaction with Atmospheric CO₂ Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of air.
Contaminated Starting Material Verify the purity of your this compound stock using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: The color of the this compound solution darkens over time.
Possible Cause Troubleshooting Step
Oxidation This is a common sign of oxidation. Ensure the solution is stored under an inert atmosphere and protected from light. Prepare fresh solutions before use whenever possible.
Photodegradation Store solutions in amber or foil-wrapped vials to protect them from light.
Reaction with Solvent Ensure the solvent is of high purity and deoxygenated. Some solvents can contain impurities that promote degradation.

Quantitative Data on Degradation

The following table summarizes the thermal degradation rates of this compound in comparison to its parent compound, piperazine.

CompoundTemperature (°C)ConditionsDegradation RateReference
Piperazine (PZ)150Aqueous solutionSlower[2]
This compound (2-MPZ)150Aqueous solutionFaster than PZ[2]
1-Methylpiperazine (1-MPZ)150Aqueous solutionFaster than 2-MPZ[2]

Experimental Protocols

Protocol 1: Inert Atmosphere Technique for Handling this compound

This protocol describes the procedure for setting up a reaction under an inert atmosphere to prevent oxidative degradation.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Rubber septa

  • Nitrogen or argon gas source with a regulator

  • Needles and tubing

  • Syringes

  • Degassed solvents

  • This compound

Procedure:

  • Assemble the glassware and ensure all joints are well-sealed.

  • Flame-dry the glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.

  • Seal the flask with rubber septa.

  • Insert a needle connected to the inert gas source through a septum and another needle as an outlet.

  • Purge the flask with the inert gas for 5-10 minutes.

  • Remove the gas outlet needle and maintain a slight positive pressure of the inert gas.

  • Add degassed solvents to the flask using a cannula or a gas-tight syringe.

  • Dissolve the other reagents in the degassed solvent.

  • Add this compound to the reaction flask under a positive flow of the inert gas or as a solution in a degassed solvent using a syringe.

  • Maintain the inert atmosphere throughout the course of the reaction.

Protocol 2: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-624 (30 m x 0.53 mm x 3 µm) or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 230°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature of 130°C, hold for 15 minutes.

  • Injection Mode: Split.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., absolute ethanol) at a known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent and at the same concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions into the GC.

  • Analysis: Compare the chromatograms of the sample and the standard. The purity can be calculated using the peak area normalization method. The presence of additional peaks in the sample chromatogram may indicate the presence of impurities or degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation 2-MPZ This compound Oxidized_Intermediates Oxidized Intermediates 2-MPZ->Oxidized_Intermediates O₂ / Metal Ions Peroxide_Radical Peroxide Radical Peroxide_Radical->Oxidized_Intermediates Ring_Opened_Products Ring-Opened Products Oxidized_Intermediates->Ring_Opened_Products 2-MPZ_thermal This compound SN2_Products SN2 Substitution Products 2-MPZ_thermal->SN2_Products High Temperature

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start Experiment check_purity Check 2-MPZ Purity (GC/HPLC) start->check_purity prepare_inert Prepare Inert Atmosphere (N₂ or Ar Purge) check_purity->prepare_inert add_reagents Add Degassed Solvents and Reagents prepare_inert->add_reagents add_2mpz Add this compound add_reagents->add_2mpz run_reaction Run Reaction under Inert Atmosphere & Controlled Temp. add_2mpz->run_reaction monitor_reaction Monitor Reaction (TLC/LC-MS) run_reaction->monitor_reaction workup Work-up and Purification monitor_reaction->workup end Final Product workup->end

Caption: Recommended workflow for experiments using this compound.

References

scaling up the synthesis of 2-Methylpiperazine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Industrial Scale-Up of 2-Methylpiperazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for the large-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial routes for synthesizing this compound include:

  • Cyclo-condensation of Ethylenediamine and Propylene Glycol: This method involves the reaction of ethylenediamine and propylene glycol over a promoted copper catalyst.[1][2]

  • Catalytic Hydrogenation of 1-Benzyl-3-methylpiperazine: This process utilizes a palladium on carbon (Pd/C) catalyst to hydrogenate 1-benzyl-3-methylpiperazine, yielding this compound with high purity.[3]

  • Photocatalytic Synthesis from N-(β-hydroxypropyl)-ethylenediamine: This newer, greener approach employs a semiconductor-zeolite composite catalyst and UV irradiation to convert N-(β-hydroxypropyl)-ethylenediamine to this compound.

Q2: What are the key safety concerns when handling this compound?

A2: this compound is a corrosive and flammable solid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn at all times. The work area must be well-ventilated, and ignition sources should be eliminated.

Q3: How can the chiral purity of this compound be ensured for pharmaceutical applications?

A3: For chiral-specific applications, optically active this compound can be obtained through resolution of a racemic mixture using a chiral resolving agent, such as tartaric acid, or by employing a stereospecific synthesis route starting from a chiral precursor.[4]

Q4: What are the common methods for purifying crude this compound on an industrial scale?

A4: Common industrial purification methods include distillation and crystallization. The choice of method depends on the impurity profile and the desired final purity. Handling the solid product after distillation can be challenging due to its melting point.

Troubleshooting Guides

Cyclo-condensation of Ethylenediamine and Propylene Glycol
Issue Potential Cause Troubleshooting Action
Low Yield Catalyst deactivationRegenerate the catalyst or use a fresh batch. Ensure the catalyst bed temperature is uniform.
Suboptimal reaction temperatureOptimize the reaction temperature. Temperatures that are too high can lead to side reactions, while temperatures that are too low will result in incomplete conversion.
Incorrect reactant ratioEnsure the molar ratio of ethylenediamine to propylene glycol is optimized for the specific catalyst and reactor setup.
Poor Selectivity (High levels of byproducts) Presence of impurities in reactantsUse high-purity ethylenediamine and propylene glycol.
Catalyst poisoningIdentify and remove the source of catalyst poisons (e.g., sulfur compounds).
Non-uniform heat distributionImprove heat management in the reactor to prevent localized overheating, which can promote side reactions.
Catalyst Fouling Carbon deposition on the catalyst surfaceImplement a regular catalyst regeneration cycle. Optimize reaction conditions to minimize coke formation.
Catalytic Hydrogenation of 1-Benzyl-3-methylpiperazine
Issue Potential Cause Troubleshooting Action
Incomplete Reaction/Low Conversion Inactive catalystUse a fresh batch of Pd/C catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).
Insufficient hydrogen pressureIncrease the hydrogen pressure to the recommended level for the reaction.
Poor mixingEnsure vigorous stirring to facilitate efficient contact between the catalyst, substrate, and hydrogen.
Catalyst poisoningImpurities in the substrate or solvent (e.g., sulfur or nitrogen compounds) can poison the catalyst. Purify the starting material and use high-purity solvents.
Formation of Dechlorinated Byproducts (if applicable) Over-reductionMonitor the reaction closely and stop it once the starting material is consumed. Select a catalyst with higher selectivity.
Difficulty in Catalyst Filtration Fine catalyst particlesUse a filter aid like celite to improve filtration efficiency.
Photocatalytic Synthesis from N-(β-hydroxypropyl)-ethylenediamine
Issue Potential Cause Troubleshooting Action
Low Yield Inefficient light source or reactor designEnsure the UV lamp has the correct wavelength and intensity for the photocatalyst. Optimize the reactor geometry to maximize light penetration.
Suboptimal catalyst loadingDetermine the optimal catalyst concentration through experimentation. Too high a concentration can lead to light scattering and reduced efficiency.
Deactivation of photocatalystCatalyst fouling or poisoning can occur. Wash the catalyst or use a fresh batch. Ensure the absence of catalyst poisons in the reaction mixture.
Formation of Piperazine as a Byproduct Non-selective catalystThe choice of semiconductor and zeolite support is crucial for selectivity. A 5 wt% TiO₂–Hβ composite photocatalyst has shown the highest yield for this compound.
Reaction Stalls Insufficient oxygen supplyEnsure a constant and sufficient flow of oxygen, as it is a required reactant in this process.
Scalability Issues Light penetration limitationsFor large-scale reactors, ensure efficient light distribution throughout the reaction volume. Consider using multiple light sources or a reactor design with a high surface-area-to-volume ratio.[5]

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound

Parameter Cyclo-condensation Catalytic Hydrogenation Photocatalytic Synthesis
Starting Materials Ethylenediamine, Propylene Glycol1-Benzyl-3-methylpiperazine, HydrogenN-(β-hydroxypropyl)-ethylenediamine, Oxygen
Catalyst Promoted Copper Catalyst5% Palladium on Carbon (Pd/C)5 wt% TiO₂–Hβ composite
Reported Yield Varies with catalyst and conditions≥ 99%[3]Up to 45% (with 5 wt% TiO₂–Hβ)
Purity Good, requires purificationHigh (≥ 99%)[3]Good, requires purification
Key Advantages Readily available starting materialsHigh yield and purityGreen and sustainable method
Key Challenges Catalyst deactivation, byproduct formationCost of starting material and catalystScalability due to light penetration, lower reported yields

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 1-Benzyl-3-methylpiperazine[3]
  • Reactor Setup: A 100 ml four-neck flask is equipped with a stirrer, a thermometer, a condenser, and a gas introduction pipe.

  • Charging the Reactor: The flask is loaded with 9.5 g (50 mmol) of 1-benzyl-3-methylpiperazine, 50 g of water, and 1.0 g of 5% Pd/C catalyst (PE type, 55.27% water content).

  • Reaction Conditions: The mixture is stirred at 40°C for 6 hours under a constant stream of hydrogen gas.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the catalyst is filtered off. The filtrate is then processed to isolate the this compound.

  • Expected Yield: The yield is reported to be quantitative (≥ 99%).[3]

Protocol 2: Synthesis of this compound via Photocatalytic Reaction[4]
  • Reactor Setup: A round-bottomed quartz photoreactor is used, equipped with a magnetic stirrer and a gas inlet.

  • Reactant Mixture: A non-aqueous solution of 0.1 mmol of N-(β-hydroxypropyl)-ethylenediamine in 20 ml of acetonitrile is prepared. 100 mg of the semiconductor-zeolite composite catalyst (e.g., 5 wt% TiO₂–Hβ) is added to the solution.

  • Reaction Conditions: The suspension is irradiated with a 250 W high-pressure mercury lamp with magnetic stirring (1200 rpm) for 12 hours. A constant stream of molecular oxygen (20 ml/h) is bubbled through the mixture.

  • Reaction Monitoring: The formation of the product can be monitored by Thin Layer Chromatography (TLC) using a CH₃OH–CHCl₃ (10:90) solvent system.

  • Product Isolation: The product is isolated by column chromatography.

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reactants: 1-Benzyl-3-methylpiperazine, Water, 5% Pd/C Catalyst charge_reactor Charge Reactor prep_reagents->charge_reactor set_conditions Set Conditions: 40°C, H₂ Atmosphere charge_reactor->set_conditions run_reaction Stir for 6 hours set_conditions->run_reaction monitor Monitor by GC run_reaction->monitor filter_catalyst Filter Catalyst monitor->filter_catalyst isolate_product Isolate this compound filter_catalyst->isolate_product

Figure 1: Experimental workflow for the catalytic hydrogenation of 1-benzyl-3-methylpiperazine.

troubleshooting_low_yield cluster_hydrogenation Catalytic Hydrogenation cluster_photocatalysis Photocatalytic Synthesis cluster_cyclo Cyclo-condensation start Low Yield of This compound h_catalyst Inactive Catalyst? start->h_catalyst h_pressure Insufficient H₂ Pressure? start->h_pressure h_mixing Poor Mixing? start->h_mixing h_poison Catalyst Poisoning? start->h_poison p_light Inefficient Light Source? start->p_light p_catalyst Suboptimal Catalyst Loading? start->p_catalyst p_oxygen Insufficient O₂ Supply? start->p_oxygen c_catalyst Catalyst Deactivation? start->c_catalyst c_temp Suboptimal Temperature? start->c_temp c_ratio Incorrect Reactant Ratio? start->c_ratio sol_h_catalyst sol_h_catalyst h_catalyst->sol_h_catalyst Action: Use fresh/more active catalyst sol_h_pressure sol_h_pressure h_pressure->sol_h_pressure Action: Increase H₂ pressure sol_h_mixing sol_h_mixing h_mixing->sol_h_mixing Action: Increase stirring speed sol_h_poison sol_h_poison h_poison->sol_h_poison Action: Purify starting materials/solvents sol_p_light sol_p_light p_light->sol_p_light Action: Optimize lamp/reactor setup sol_p_catalyst sol_p_catalyst p_catalyst->sol_p_catalyst Action: Optimize catalyst loading sol_p_oxygen sol_p_oxygen p_oxygen->sol_p_oxygen Action: Ensure sufficient O₂ flow sol_c_catalyst sol_c_catalyst c_catalyst->sol_c_catalyst Action: Regenerate/replace catalyst sol_c_temp sol_c_temp c_temp->sol_c_temp Action: Optimize reaction temperature sol_c_ratio sol_c_ratio c_ratio->sol_c_ratio Action: Adjust reactant molar ratio

Figure 2: Troubleshooting logic for low yield in different this compound synthesis routes.

References

Validation & Comparative

A Comparative Guide to 2-Methylpiperazine and Piperazine in Drug Discovery: Efficacy, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperazine scaffold holds a privileged status, serving as a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its versatile structure allows for the modulation of physicochemical and pharmacological properties, making it a favored building block in drug discovery.[4][5][6] A common modification to this scaffold is the introduction of a methyl group at the 2-position, yielding 2-methylpiperazine. This guide provides a comparative analysis of the efficacy of this compound and its parent, piperazine, in drug discovery, supported by experimental data and detailed protocols for key assays.

The Impact of 2-Methyl Substitution: A Structural and Functional Perspective

The addition of a methyl group to the piperazine ring, while seemingly minor, can significantly influence a molecule's conformational preference, steric profile, and ultimately, its biological activity.

Conformational Effects: A study on 2-substituted piperazines revealed that the presence of a substituent at the 2-position can lead to a preferred axial conformation. This conformational locking can orient other pharmacophoric elements in a specific spatial arrangement, potentially enhancing binding affinity to the target receptor. For instance, in the case of α7 nicotinic acetylcholine receptor agonists, the axial orientation of the 2-substituent was found to mimic the spatial orientation of key nitrogen atoms in the potent agonist, epibatidine.[7]

Stereochemistry: The introduction of a methyl group at the 2-position creates a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is a critical consideration in modern drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Physicochemical Properties: Methylation can increase the lipophilicity of the piperazine moiety. This can impact a compound's solubility, permeability, and metabolic stability, thereby influencing its overall pharmacokinetic profile.

Comparative Efficacy: Insights from Experimental Data

Direct, head-to-head comparisons of the efficacy of this compound and piperazine derivatives across a wide range of targets are not extensively documented in single studies. However, by examining structure-activity relationship (SAR) studies of various compound series, we can glean insights into the differential effects of these two scaffolds.

It has been observed that in some cases, the incorporation of a methyl group on the piperazine ring can influence biological activity. For example, in a series of chalcone derivatives designed as dual MAO-B/AChE inhibitors, the introduction of a methyl group on the piperazine nitrogen (N-methylation) was found to decrease MAO-B inhibition to some extent while significantly improving AChE inhibitory potency.[8] While this is N-methylation rather than C2-methylation, it highlights how subtle changes to the piperazine ring can modulate activity.

In another instance, a study on anticancer compounds noted that piperazine and methylpiperazine substituted derivatives exhibited higher antiproliferative potency against the HepG2 cell line compared to morpholine and pyrrolidine substituted analogs.[9] This suggests that the piperazine core, with or without the methyl group, is beneficial for activity in this context.

A more direct comparison was found in a study of histamine H3 and sigma-1 receptor antagonists. When comparing two compounds that differed only by a piperazine versus a piperidine ring, the piperidine analog showed significantly higher affinity for the sigma-1 receptor, suggesting the nature of the heterocyclic ring is a key determinant of activity.[5] While not a direct comparison with this compound, this underscores the sensitivity of receptor binding to the structure of the heterocyclic core.

The following table summarizes hypothetical comparative data to illustrate how such information would be presented.

Table 1: Comparative in vitro Activity of Compound X Analogs

CompoundScaffoldTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
X-1 Piperazine5-HT1A15.245.8
X-2 This compound5-HT1A8.722.1

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison of this compound and piperazine-containing compounds, the following detailed experimental protocols for key in vitro assays are provided.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

Protocol:

  • Preparation of Cell Membranes: Prepare cell membranes from cells stably or transiently expressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (piperazine or this compound analog).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of Gs- or Gi-coupled G-protein coupled receptors (GPCRs) by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer. For Gi-coupled receptors, add forskolin (an adenylate cyclase activator) to all wells except the negative control. Add varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[12][13]

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Flux Assay

This assay is used to measure the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium concentrations.

Protocol:

  • Cell Culture: Seed cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate at 37°C for 30-60 minutes.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an appropriate excitation and emission wavelength.[2][3][4]

  • Data Analysis: Plot the change in fluorescence against the log of the test compound concentration to generate a dose-response curve and determine the EC50.

Signaling Pathway Diagrams

To provide a visual context for the targets of many piperazine and this compound derivatives, the following diagrams illustrate key signaling pathways.

G_protein_signaling_pathway cluster_serotonin Serotonin (5-HT) Signaling Serotonin Serotonin HTR1 5-HT1A/1B/1D/1E/1F (Gi/o-coupled) Serotonin->HTR1 HTR2 5-HT2A/2B/2C (Gq/11-coupled) Serotonin->HTR2 HTR4_6_7 5-HT4/6/7 (Gs-coupled) Serotonin->HTR4_6_7 AC_inhib Adenylyl Cyclase (Inhibited) HTR1->AC_inhib PLC PLC HTR2->PLC AC_act Adenylyl Cyclase (Activated) HTR4_6_7->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec Cellular_Response1 Cellular_Response1 PKA_dec->Cellular_Response1 Cellular Response IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Ca²⁺ IP3_DAG->Ca_inc PKC_act ↑ PKC IP3_DAG->PKC_act Cellular_Response2 Cellular_Response2 Ca_inc->Cellular_Response2 Cellular Response PKC_act->Cellular_Response2 cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act Cellular_Response3 Cellular_Response3 PKA_act->Cellular_Response3 Cellular Response

Serotonin Receptor Signaling Pathways

dopamine_signaling cluster_dopamine Dopamine Signaling Dopamine Dopamine D1_like D1-like (D1, D5) (Gs-coupled) Dopamine->D1_like D2_like D2-like (D2, D3, D4) (Gi/o-coupled) Dopamine->D2_like AC_act Adenylyl Cyclase (Activated) D1_like->AC_act AC_inhib Adenylyl Cyclase (Inhibited) D2_like->AC_inhib cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act DARPP32_P DARPP32_P PKA_act->DARPP32_P DARPP-32 Phosphorylation cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec Cellular_Response1 Cellular_Response1 PKA_dec->Cellular_Response1 Cellular Response PP1_inhib PP1_inhib DARPP32_P->PP1_inhib PP1 Inhibition Cellular_Response2 Cellular_Response2 PP1_inhib->Cellular_Response2 Cellular Response histamine_signaling cluster_histamine Histamine Signaling Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R H3R_H4R H3 & H4 Receptors (Gi/o-coupled) Histamine->H3R_H4R PLC PLC H1R->PLC AC_act Adenylyl Cyclase (Activated) H2R->AC_act AC_inhib Adenylyl Cyclase (Inhibited) H3R_H4R->AC_inhib IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Ca²⁺ IP3_DAG->Ca_inc PKC_act ↑ PKC IP3_DAG->PKC_act Cellular_Response1 Cellular_Response1 Ca_inc->Cellular_Response1 Cellular Response PKC_act->Cellular_Response1 cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act Cellular_Response2 Cellular_Response2 PKA_act->Cellular_Response2 Cellular Response cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec Cellular_Response3 Cellular_Response3 PKA_dec->Cellular_Response3 Cellular Response

References

Validating the Synthesis of 2-Methylpiperazine: A Comparative Guide to 1H-NMR and MS-EI Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Methylpiperazine, a crucial building block in medicinal chemistry. We delve into the validation of its synthesis through detailed analysis of Proton Nuclear Magnetic Resonance (¹H-NMR) and Electron Ionization Mass Spectrometry (MS-EI) data. This document serves as a practical resource for researchers seeking to synthesize and unequivocally identify this key heterocyclic compound.

Synthesis Methodologies: A Comparative Overview

Several synthetic strategies for this compound have been reported, each with distinct advantages and reaction parameters. Below is a comparative summary of prominent methods.

Synthesis Method Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield Reference
Photocatalytic Cyclization N-(β-hydroxypropyl)ethylenediamineTiO₂–Hβ composite photocatalyst, O₂Acetonitrile, UV irradiation (250 W Hg lamp), 12 hHigh (specific yield not quantified)
Debenzylation 1-Benzyl-3-methylpiperazine5% Pd/C, H₂Water, 40°C, 6 hQuantitative (~99%)[1]
Enantioselective Synthesis N-Boc-alanine, Ethyl N-benzylglycinateHCl, LiAlH₄, H₂/Pd-CMulti-step: Peptide coupling, cyclization, reduction, deprotectionExcellent overall yield[2]

Analytical Validation: ¹H-NMR and MS-EI Data

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. ¹H-NMR spectroscopy provides information about the chemical environment of protons, while MS-EI reveals the molecular weight and fragmentation pattern of the compound.

¹H-NMR Spectral Data

The following table summarizes the expected ¹H-NMR chemical shifts for this compound. Variations in solvent and instrument frequency can cause slight deviations.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Solvent Reference
-CH₃0.95Doublet6.9D₂O
-CH₃0.999CDCl₃[3]
Ring Protons2.25Triplet7.0D₂O
Ring Protons2.58Triplet7.0D₂O
Ring Protons2.65–2.75MultipletD₂O
Ring Protons2.80–2.85MultipletD₂O
Ring Protons2.49 - 3.07MultipletCDCl₃[3]
Mass Spectrometry (MS-EI) Data

Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak and characteristic fragment ions.

Ion Type m/z (Mass-to-Charge Ratio) Relative Intensity Reference
Molecular Ion [M]⁺100High[4]
Fragment85High[5]
Fragment44Highest[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and analysis.

Synthesis of this compound via Photocatalytic Cyclization

This protocol is adapted from the work of K. S. S. Rao et al..

  • Catalyst Preparation: A 5 wt% TiO₂–Hβ composite photocatalyst is prepared by mechanically mixing TiO₂ (P25) and Hβ zeolite.

  • Reaction Setup: In a quartz photoreactor, 100 mg of the catalyst is suspended in a 20 ml acetonitrile solution containing 0.1 mmol of N-(β-hydroxypropyl)ethylenediamine.

  • Irradiation: The mixture is stirred magnetically (1200 rpm) and irradiated with a 250 W high-pressure mercury lamp for 12 hours under a constant stream of molecular oxygen (20 ml h⁻¹).

  • Workup and Isolation: The reaction progress is monitored by TLC (10:90 CH₃OH–CHCl₃). The product is isolated by column chromatography.

Synthesis of this compound via Debenzylation

This protocol is based on a method described in ChemicalBook[1].

  • Reaction Setup: A 100 ml four-neck flask is equipped with a stirrer, thermometer, condenser, and gas introduction pipe.

  • Reagents: The flask is charged with 9.5 g (50 mmol) of 1-benzyl-3-methylpiperazine, 50 g of water, and 1.0 g of 5% Pd/C.

  • Hydrogenation: The mixture is stirred at 40°C for 6 hours under a hydrogen atmosphere.

  • Analysis: The reaction is monitored by gas chromatography (GC) to confirm the disappearance of the starting material.

¹H-NMR Analysis Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 200 MHz or 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

MS-EI Analysis Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the identity of the compound.

Visualizing the Workflow

The following diagrams illustrate the synthesis and validation workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_product Final Product Start Starting Materials (e.g., N-(β-hydroxypropyl)ethylenediamine) Reaction Chemical Transformation (e.g., Photocatalytic Cyclization) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure

Caption: Synthetic workflow for this compound.

Validation_Workflow cluster_analysis Analytical Validation cluster_data Data Interpretation cluster_confirmation Confirmation Product Synthesized this compound NMR 1H-NMR Analysis Product->NMR MS MS-EI Analysis Product->MS NMR_Data ¹H-NMR Spectrum: - Chemical Shifts - Multiplicities - Integration NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Confirm Structure Confirmed NMR_Data->Confirm MS_Data->Confirm

Caption: Analytical validation workflow.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-methylpiperazine, a crucial heterocyclic scaffold in medicinal chemistry and materials science, is achievable through various catalytic pathways. The efficiency, selectivity, and environmental impact of the synthesis are highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for this compound synthesis varies significantly based on the chosen synthetic route, such as photocatalytic cyclization, reductive amination, or hydrogenolysis. The following table summarizes the performance of several catalytic systems based on published experimental data.

Catalyst SystemPrecursor(s)Reaction TypeTemperature (°C)PressureTime (h)Yield (%)Selectivity (%)Reference
5 wt% TiO₂–HβN-(β-hydroxypropyl)ethylenediaminePhotocatalytic CyclizationAmbientAtmospheric1235N/A
5 wt% CdS–HβN-(β-hydroxypropyl)ethylenediaminePhotocatalytic CyclizationAmbientAtmospheric1224N/A
5 wt% ZnO–HβN-(β-hydroxypropyl)ethylenediaminePhotocatalytic CyclizationAmbientAtmospheric1219N/A
5% Pd/C1-Benzyl-3-methylpiperazineHydrogenolysis40Atmospheric (H₂)6≥99N/A[1]
Cu-Zn-Cr₃/Al₂O₃Ethylenediamine + Propylene GlycolCyclo-dehydrogenation380Atmospheric2N/A2.18[2][3]
Cu-Zn/Al₂O₃Ethylenediamine + Propylene GlycolCyclo-dehydrogenation380Atmospheric2N/A3.21[2]

Note on Cyclo-dehydrogenation: The primary product in this reaction is 2-methylpyrazine, with this compound being a reaction intermediate. The selectivity data reflects the amount of this intermediate observed under the specified conditions.[2]

Visualizing Synthetic Pathways and Workflows

To better understand the relationships between precursors, catalysts, and the final product, as well as the general process for evaluating catalyst performance, the following diagrams are provided.

cluster_0 Synthetic Routes to this compound P1 N-(β-hydroxypropyl)ethylenediamine Prod This compound P1->Prod Photocatalysis (e.g., TiO₂–Hβ, UV) P2 Ethylenediamine + Propylene Glycol P2->Prod Cyclo-dehydrogenation (e.g., Cu-Zn-Cr/Al₂O₃) P3 1-Benzyl-3-methylpiperazine P3->Prod Hydrogenolysis (e.g., 5% Pd/C, H₂)

Caption: Key synthetic routes for this compound production.

cluster_1 Comparative Catalyst Evaluation Workflow A Catalyst Preparation or Selection B Reaction Setup (Precursors, Solvent) A->B C Catalytic Synthesis (Controlled T, P, Time) B->C D Work-up & Product Isolation (Filtration, Distillation) C->D E Product Analysis (GC, NMR, MS) D->E F Performance Calculation (Yield, Selectivity, Conversion) E->F G Comparative Analysis F->G

Caption: General experimental workflow for comparing catalyst performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline the protocols for the catalytic systems discussed.

Photocatalytic Synthesis Using Semiconductor-Zeolite Catalysts[1]
  • Catalyst Preparation : Semiconductor-zeolite composite catalysts (e.g., 5 wt% TiO₂ on Hβ zeolite) are prepared by the mechanical mixing of the semiconductor powder (e.g., TiO₂, CdS, or ZnO) and the zeolite powder in an agate mortar and pestle.

  • Reaction Procedure :

    • A solution of N-(β-hydroxypropyl)ethylenediamine (0.1 mmol) in acetonitrile (20 ml) is placed in a round-bottomed quartz photoreactor.

    • The prepared catalyst (100 mg) is added to the solution.

    • The suspension is stirred magnetically (1200 rpm) and irradiated with a 250 W high-pressure mercury lamp for 12 hours.

    • A constant stream of molecular oxygen (20 ml/h) is bubbled through the mixture during irradiation.

    • Reaction progress and product formation are monitored using thin-layer chromatography (TLC).

    • Product yield is determined by gas chromatography (GC) analysis.

Hydrogenolysis of 1-Benzyl-3-methylpiperazine Using Pd/C[2]
  • Catalyst : 5% Palladium on charcoal (Pd/C).

  • Reaction Procedure :

    • A 100 ml four-neck flask is equipped with a stirrer, thermometer, condenser, and a gas introduction pipe.

    • The flask is charged with 1-benzyl-3-methylpiperazine (9.5 g, 50 mmol), water (50 g), and 5% Pd/C (1.0 g).

    • The mixture is stirred at 40°C for 6 hours under a continuous stream of hydrogen gas.

    • Upon reaction completion (monitored by GC, showing disappearance of the starting material), the catalyst is removed by filtration.

    • The filtrate contains the product, this compound, with a quantitative yield (≥99%).

Cyclo-dehydrogenation over Cr-promoted Copper Catalysts[3]
  • Catalyst Preparation (Impregnation Method) :

    • An appropriate amount of Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, and Cr(NO₃)₃·9H₂O are dissolved in deionized water to form an impregnating solution.

    • The solution is added drop-wise onto an alumina support.

    • The impregnated support is dried at 110°C and subsequently calcined at 450°C for 5 hours.

  • Reaction Procedure :

    • The reaction is performed in a continuous fixed-bed stainless steel reactor.

    • The prepared catalyst is loaded into the reactor and reduced in situ under a flow of H₂/N₂ gas at 380°C for 2 hours.

    • An aqueous solution of ethylene diamine and propylene glycol (1:1 molar ratio, 50 wt.% in water) is fed into the reactor.

    • The reaction is carried out at 380°C under atmospheric pressure with a liquid hourly space velocity (LHSV) of 1 h⁻¹.

    • The product stream is condensed and analyzed by GC to determine the selectivity towards this compound and other products.

General Preparation of Raney Nickel Catalyst[5]

Raney nickel is a common hydrogenation catalyst and can be prepared from a nickel-aluminum alloy.[4][5]

  • Activation Procedure :

    • In a flask, place 600 ml of distilled water and 160 g of sodium hydroxide pellets. Stir and cool the solution to 50°C in an ice bath.

    • Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

    • After the addition is complete, allow the mixture to digest for at least 50 minutes, maintaining the temperature.

    • After digestion, carefully decant the sodium aluminate solution and wash the nickel catalyst repeatedly with distilled water until the washings are neutral to litmus paper.

    • The activated catalyst is typically stored under water or a suitable solvent (like ethanol) to prevent pyrophoric activity.[4]

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 2-Methylpiperazine, a versatile building block in the pharmaceutical industry. The following sections detail the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the performance characteristics of GC and HPLC for the analysis of this compound and related piperazine derivatives.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
GC-FID Piperazine, 1-Methylpiperazine, 1-Ethylpiperazine> 0.9990.005 - 0.008%0.002 - 0.03%< 2.098.5 - 101.0%[1]
HPLC-UV Gatifloxacin & this compound> 0.9990.002 µg/mL0.008 µg/mL< 2.098.0 - 102.0%[2]
GC-MS Benzylpiperazine (BZP) & Trifluoromethylphenylpiperazine (TFMPP)> 0.99 (0-10 µg/mL)0.002 - 0.004 µg/mL0.008 - 0.016 µg/mLIntra-day: < 5%, Inter-day: < 10%76 - 108%[3][4][5]

Experimental Workflow for Purity Assessment

A logical workflow is essential for the systematic evaluation of this compound purity. This process typically involves initial qualitative identification, followed by quantitative analysis of the main component and any detected impurities.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Evaluation & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC_Analysis Gas Chromatography (GC-FID/MS) Dissolution->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV) Dissolution->HPLC_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_Analysis Purity_Calculation Purity Calculation (% Area, External Standard) GC_Analysis->Purity_Calculation Impurity_Identification Impurity Identification (MS, NMR) GC_Analysis->Impurity_Identification HPLC_Analysis->Purity_Calculation NMR_Analysis->Impurity_Identification Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

References

2-Methylpiperazine vs. Other Piperazine Derivatives in CO2 Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing urgency to mitigate climate change has intensified the search for efficient and cost-effective carbon dioxide (CO2) capture technologies. Among the most promising methods is absorption using amine-based solvents, with piperazine (PZ) and its derivatives emerging as a superior class of compounds due to their high reaction rates and thermal stability. This guide provides an objective comparison of 2-Methylpiperazine (2-MP) with other key piperazine derivatives, supported by experimental data, to aid researchers in selecting the optimal solvent for their CO2 capture applications.

Executive Summary

This compound (2-MP) presents a compelling profile for CO2 capture, offering a balance of high absorption capacity and favorable reaction kinetics. While piperazine (PZ) is a well-established benchmark, its derivatives, including 2-MP and 1-Methylpiperazine (1-MP), have been developed to address some of its limitations, such as precipitation at high concentrations. This guide demonstrates that while 1-MP may exhibit a slightly faster absorption rate, 2-MP offers a superior actual operating capacity for CO2 capture. The selection of a particular derivative will ultimately depend on the specific operating conditions and performance priorities of the application.

Performance Comparison of Piperazine Derivatives

The following tables summarize the key performance indicators for this compound and other relevant piperazine derivatives based on experimental data.

Table 1: CO2 Absorption Rate and Operating Capacity [1]

SolventConcentration (molality)CO2 Absorption Rate RankActual Operating Capacity Rank
1-Methylpiperazine (1-MPZ)8 m1 (tie with PZ)4
Piperazine (PZ)8 m1 (tie with 1-MPZ)5
This compound (2-MPZ) 8 m 3 2
4m 2-MPZ / 4m PZ Blend8 m23
N-(2-hydroxyethyl)piperazine (HEP)7.7 m46
1-(2-aminoethyl)piperazine (AEP)6 m6 (tie with 2-PE)7
2-piperidine ethanol (2-PE)8 m6 (tie with 2-PE)1
trans-2,5-dimethylpiperazine (2,5-DMPZ)2 mNot explicitly rankedNot explicitly ranked
Monoethanolamine (MEA)7 m58

Note: Ranks are from a comparative study using a wetted wall column, with 1 being the most favorable.[1]

Table 2: Enthalpy of CO2 Absorption [1]

SolventEnthalpy of Absorption (ΔHabs) (kJ/mol CO2)
Piperazine (PZ)~70
1-Methylpiperazine (1-MPZ)~70
This compound (2-MPZ) ~70
4m 2-MPZ / 4m PZ Blend~70
N-(2-hydroxyethyl)piperazine (HEP)~70
1-(2-aminoethyl)piperazine (AEP)~70
2-piperidine ethanol (2-PE)~70

The enthalpy of absorption is a critical parameter as it directly relates to the energy required for solvent regeneration. For the piperazine derivatives listed, the enthalpy of CO2 absorption is consistently around 70 kJ/mol CO2.[1]

Chemical Structures and Reaction Pathways

The structural differences between piperazine and its derivatives influence their reactivity and physical properties.

Chemical Structures of Piperazine Derivatives cluster_PZ Piperazine (PZ) cluster_2MP This compound (2-MP) cluster_1MP 1-Methylpiperazine (1-MP) PZ MP2 MP1

Caption: Molecular structures of key piperazine derivatives.

The reaction between piperazine derivatives and CO2 primarily involves the formation of carbamates. The presence of a methyl group in 2-MP and 1-MP can influence the basicity of the nitrogen atoms and the stability of the resulting carbamate, thereby affecting the absorption and desorption kinetics.

CO2_Capture_Process Amine-Based CO2 Capture and Regeneration Cycle FlueGas Flue Gas with CO2 Absorber Absorber FlueGas->Absorber Enters TreatedGas Treated Flue Gas Absorber->TreatedGas Exits RichAmine Rich Amine Absorber->RichAmine CO2 Loaded Stripper Stripper (Regenerator) LeanAmine Lean Amine Stripper->LeanAmine Regenerated CO2_Product Pure CO2 Stripper->CO2_Product Released Reboiler Reboiler Stripper->Reboiler Heated by Steam LeanAmine->Absorber Sprayed HeatExchanger Heat Exchanger LeanAmine->HeatExchanger Cooled RichAmine->HeatExchanger To Regeneration HeatExchanger->Stripper Pre-heated HeatExchanger->LeanAmine Reboiler->Stripper

Caption: Generalized workflow of a CO2 capture process.

Experimental Protocols

Accurate and reproducible experimental data are paramount for the reliable comparison of solvent performance. The following sections detail the methodologies for key experiments.

CO2 Absorption Capacity Measurement

The CO2 absorption capacity, or CO2 loading, is a measure of the amount of CO2 that can be absorbed by a given amount of solvent. A common method for its determination is the vapor-liquid equilibrium (VLE) experiment.[2]

Apparatus:

  • A temperature-controlled equilibrium cell or reactor.

  • Mass flow controllers for CO2 and an inert gas (e.g., N2).

  • Pressure and temperature sensors.

  • A gas analysis system (e.g., gas chromatograph or non-dispersive infrared (NDIR) analyzer).

Procedure:

  • A known volume and concentration of the amine solution are charged into the equilibrium cell.

  • The cell is heated to the desired absorption temperature (e.g., 40 °C).

  • A gas mixture with a known CO2 partial pressure is introduced into the cell.

  • The mixture is agitated until equilibrium is reached, indicated by stable pressure and temperature readings.

  • The CO2 concentration in the gas phase is measured.

  • The amount of CO2 absorbed by the solvent is calculated based on the change in the gas phase composition and pressure.

  • The CO2 loading is expressed as moles of CO2 per mole of amine.

CO2 Absorption Rate Measurement (Wetted-Wall Column)

The rate of CO2 absorption is a critical factor for the design of the absorber column. A wetted-wall column is a standard apparatus for measuring gas absorption rates under well-defined hydrodynamic conditions.[1][3]

Apparatus:

  • A vertical glass or stainless steel tube (the wetted-wall column).

  • A liquid distribution system to create a thin film of the solvent flowing down the inner wall of the tube.

  • Gas and liquid flow controllers.

  • Temperature control for both gas and liquid streams.

  • Gas sampling ports at the inlet and outlet of the column.

  • A CO2 analyzer.

Procedure:

  • The amine solution is pumped to the top of the column and distributed to form a stable, falling film on the inner wall.

  • A gas stream with a known CO2 concentration flows upward, counter-current to the liquid film.

  • The system is allowed to reach a steady state.

  • The CO2 concentration in the gas stream is measured at the inlet and outlet of the column.

  • The CO2 absorption rate is calculated from the change in CO2 concentration in the gas phase and the known gas flow rate and interfacial area.

WettedWallColumn Wetted-Wall Column Experimental Workflow SolventReservoir Amine Solvent Reservoir Pump Pump SolventReservoir->Pump Heater Liquid Heater Pump->Heater ColumnTop Top of Column Heater->ColumnTop WettedWall Wetted-Wall Section ColumnTop->WettedWall Forms film GasOutlet Gas Outlet to Analyzer WettedWall->GasOutlet LiquidOutlet Liquid Outlet WettedWall->LiquidOutlet GasInlet CO2/N2 Gas Inlet GasInlet->WettedWall Counter-current flow Analyzer CO2 Analyzer GasOutlet->Analyzer

Caption: Simplified workflow for a wetted-wall column experiment.

Thermal and Oxidative Degradation Assessment

Solvent degradation is a major operational concern, leading to solvent loss, corrosion, and the formation of undesirable byproducts.

Thermal Degradation:

  • Apparatus: High-pressure, high-temperature stainless steel cylinders or autoclaves.

  • Procedure:

    • The amine solution, loaded with a specific amount of CO2, is placed in the cylinder.

    • The cylinder is sealed and heated to a constant high temperature (e.g., 120-150 °C) for an extended period (days to weeks).

    • Samples are periodically taken and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent amine and identify degradation products.[4]

Oxidative Degradation:

  • Apparatus: A stirred-tank reactor with continuous gas flow.

  • Procedure:

    • The amine solution is placed in the reactor and heated to a relevant temperature (e.g., 55-70 °C).

    • A gas mixture containing CO2 and a known concentration of oxygen is bubbled through the solution.

    • Catalysts, such as iron ions, may be added to simulate industrial conditions.

    • Liquid samples are taken over time and analyzed to determine the rate of amine loss and the formation of degradation products.[5]

Conclusion

The selection of a piperazine derivative for CO2 capture requires a careful evaluation of multiple performance parameters. While 1-Methylpiperazine shows a slightly faster absorption rate, This compound demonstrates a higher practical CO2 operating capacity , making it a very attractive candidate for industrial applications.[1] Blends of 2-MP with PZ can also offer a compromise between absorption rate and capacity.[6] The similar enthalpy of absorption across these derivatives suggests that the primary differences in regeneration energy will be influenced by their cyclic capacity and thermal stability. Future research should continue to focus on long-term stability studies and pilot-scale testing to validate the promising laboratory results of these advanced amine solvents.

References

Unveiling 2-Methylpiperazine Derivatives as Dual-Target Inhibitors for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the concept of multi-target-directed ligands has gained significant traction. This guide provides a comprehensive evaluation of 2-methylpiperazine derivatives, specifically N-methyl-piperazine chalcones, as promising dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two pivotal enzymes implicated in the pathology of Alzheimer's disease. Through a comparative analysis with other dual-target agents and established drugs, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

The dual inhibition of MAO-B and AChE presents a multifaceted therapeutic strategy. By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine is prevented, thereby enhancing cholinergic neurotransmission and alleviating cognitive decline. Simultaneously, inhibition of MAO-B reduces the degradation of dopamine and decreases the production of reactive oxygen species, offering neuroprotective effects.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potencies (IC50 values) of various this compound derivatives against MAO-B and AChE, alongside a selection of alternative dual inhibitors and standard therapeutic agents for comparison.

Compound ClassCompoundMAO-B IC50 (µM)AChE IC50 (µM)Reference Compound(s)
N-Methyl-piperazine Chalcones Compound 2k0.718.10
Compound 2n1.114.32
Compound 2o1.19-3.871.19-3.87
Piperazine-Chalcone Derivatives Compound 4g0.1140.027Donepezil-based
Compound 4a0.2740.068Donepezil-based
Compound 4f0.1370.048Donepezil-based
PC100.6528.0
PC110.7126.3
Coumarin-Based Inhibitors Compound 188.130.163
Compound 196.310.068
Compound 330.00820.55
Compound 340.1010.114
Chalcone-Based Inhibitors Compound 10 (Phenolic Mannich base)0.437.15
Compound 11 (Chalcone-Mannich)1.210.44
Compound 12 (Chalcone oxime ether)0.0284.39
Standard Inhibitors Donepezil-0.0067 - 0.03[1][2]
Selegiline~0.0068-[3]

Note: IC50 values can vary based on experimental conditions and the source of the enzymes.

Signaling Pathway of Dual MAO-B/AChE Inhibition

The therapeutic rationale for dual MAO-B and AChE inhibition lies in its ability to address both symptomatic and neuroprotective aspects of neurodegenerative diseases.

Dual_Inhibition_Pathway cluster_Cholinergic Cholinergic Synapse cluster_Dopaminergic Dopaminergic Neuron ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis ACh_receptor Postsynaptic Receptor ACh->ACh_receptor Neurotransmission Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination ROS Reactive Oxygen Species MAOB->ROS Generates Inhibitor Dual MAO-B/AChE Inhibitor (e.g., this compound derivative) Inhibitor->AChE Inhibitor->MAOB

Dual MAO-B/AChE inhibition pathway.

Experimental Workflow

The evaluation of potential dual inhibitors follows a standardized in vitro screening process to determine their inhibitory potency against both target enzymes.

In vitro screening workflow for dual inhibitors.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine AChE activity.

Principle: Acetylthiocholine (ATCI), a substrate for AChE, is hydrolyzed to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 8.0).

    • AChE solution (e.g., from electric eel).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCI solution (14 mM in deionized water).

    • Test compound solutions at various concentrations.

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution (or solvent for control).

    • Pre-incubate the plate for 10-15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm using a microplate reader in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay is based on the detection of hydrogen peroxide (H2O2), a by-product of the MAO-B-catalyzed oxidation of its substrate.

Principle: MAO-B oxidizes its substrate (e.g., kynuramine or benzylamine), producing H2O2. In the presence of a developer and a fluorescent probe, the H2O2 is converted into a fluorescent product. The fluorescence intensity is directly proportional to the MAO-B activity.

Procedure:

  • Reagent Preparation:

    • MAO-B Assay Buffer.

    • Recombinant human MAO-B enzyme.

    • MAO-B Substrate.

    • Developer and Fluorescent Probe.

    • Test compound solutions at various concentrations.

    • Positive control inhibitor (e.g., Selegiline).

  • Assay in 96-well plate:

    • Add test compounds and the MAO-B enzyme solution to the wells.

    • Incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction and Measurement:

    • Add the MAO-B Substrate Solution (containing the substrate, developer, and fluorescent probe) to each well to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for at least 30-60 minutes at 37°C.

  • Data Analysis:

    • The rate of reaction is determined from the change in fluorescence over time.

    • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

    • IC50 values are determined from a dose-response curve.[3][4][5]

Conclusion

The data presented in this guide highlight the potential of this compound derivatives, particularly those incorporating a chalcone scaffold, as potent dual inhibitors of MAO-B and AChE. Several of these compounds exhibit balanced, sub-micromolar inhibitory activity against both enzymes, positioning them as strong candidates for further preclinical development. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel dual-target inhibitors in the critical effort to combat neurodegenerative diseases.

References

A Comparative Analysis of the Antiproliferative Activities of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the antiproliferative activities of various piperazine derivatives, with a focus on their efficacy against different cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview to aid in the design and development of novel anticancer agents.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of various piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented to facilitate a direct comparison of the cytotoxic potential of these compounds.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
3,6-Diunsaturated 2,5-Diketopiperazines
Compound 11A549 (Lung)1.2[1]
Hela (Cervical)0.7[1]
Compounds 8-11A549 (Lung)1.2 - 7.3[1]
Compounds 6, 8-12, 14Hela (Cervical)0.7 - 8.9[1]
Methyl Piperazine Phenyl Benzamide/Methanone
Compound A6 (2,5 di-CH3)A-549 (Lung)7.74[2]
Gefitinib (Standard)A-549 (Lung)16.56[2]
HCT-116 (Colon)10.51[2]
MIAPaCa-2 (Pancreatic)49.50[2]
Vindoline-Piperazine Conjugates
Compound 23MDA-MB-468 (Breast)1.00[3]
Compound 25HOP-92 (Lung, Non-small cell)1.35[3]
Compounds 23 & 25Various< 2[3]
4-Substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazoline
Compound 8fA549, MCF-7, HeLa, HT29, HCT-1161.58 - 2.27[4]
Compound 8mA549, MCF-7, HeLa, HT29, HCT-1161.84 - 3.27[4]
Compound 8qA549, MCF-7, HeLa, HT29, HCT-1161.47 - 4.68[4]
Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives
Compound 3eMDA-MB-231 (Breast)16.98[5]
Compound 6bMDA-MB-231 (Breast)17.33[5]
Pyranopyridine-Piperazine Derivatives
DO11-46DU145 (Prostate)< 10[6]
DO11-48DU145 (Prostate)< 10[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of the antiproliferative activities of piperazine derivatives.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, Hela, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.[2] The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are exposed to various concentrations of the test compounds (piperazine derivatives) and a positive control (e.g., Gefitinib) for a specified period, typically 48 hours.[2]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration.

  • Cell Fixation: After treatment, the cells are fixed with a cold solution of 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plates are washed five times with tap water to remove the TCA and air-dried.

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

  • Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

Signaling Pathway Visualization

Several piperazine derivatives exert their antiproliferative effects by modulating key signaling pathways involved in cell growth and survival. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for anticancer agents.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine Piperazine Derivatives Piperazine->PI3K inhibit Piperazine->Akt inhibit

Caption: PI3K/Akt signaling pathway and points of inhibition by piperazine derivatives.

This guide provides a snapshot of the current research on the antiproliferative activities of piperazine derivatives. The presented data and protocols can serve as a valuable resource for the rational design of more potent and selective anticancer agents based on the versatile piperazine scaffold. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the development of this important class of compounds.

References

A Comparative Guide to the Reaction Rates of 2-Methylpiperazine and Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, selecting the appropriate amine is crucial for optimizing reaction outcomes. This guide provides a comparative analysis of the reaction rates of 2-methylpiperazine against other commonly used cyclic secondary amines: piperazine, piperidine, and morpholine. The comparison focuses on nucleophilic reactions, such as N-arylation and acylation, which are fundamental in the synthesis of pharmaceutical compounds.

Theoretical Framework for Reactivity

The reactivity of these cyclic amines in nucleophilic substitution reactions is primarily governed by two key factors:

  • Nucleophilicity: This is intrinsically linked to the basicity of the amine. A more basic amine generally possesses a more available lone pair of electrons, rendering it a stronger nucleophile.

  • Steric Hindrance: The substitution pattern on the amine can significantly impact its ability to approach and react with an electrophile. Increased steric bulk around the nitrogen atom can impede the reaction, thereby lowering the reaction rate.

This compound presents an interesting case due to the presence of a methyl group on the carbon atom adjacent to one of the nitrogens. This methyl group introduces steric hindrance, which can influence its reactivity compared to the unsubstituted piperazine.

Piperazine has two secondary amine groups, making it capable of reacting at either nitrogen. Its symmetrical and relatively unhindered structure makes it a reactive nucleophile.

Piperidine is a simple cyclic secondary amine and is generally considered a strong base and a potent nucleophile due to the absence of electron-withdrawing groups and minimal steric hindrance.

Morpholine contains an oxygen atom in the ring, which has an electron-withdrawing inductive effect. This reduces the electron density on the nitrogen atom, making it less basic and consequently a weaker nucleophile compared to piperidine and piperazine.

Quantitative Comparison of Basicity

While direct comparative kinetic data for these amines in a single study is scarce, their basicity, as indicated by their pKb values, can serve as a useful proxy for their intrinsic nucleophilicity. A lower pKb value corresponds to a stronger base.

AminepKb
Piperazine4.27
This compound4.43
Piperidine2.88
Morpholine5.6

Note: pKb values can vary slightly depending on the measurement conditions.

From this data, the order of basicity is: Piperidine > Piperazine > this compound > Morpholine . This suggests that, in the absence of significant steric effects, piperidine would be the most reactive nucleophile, followed by piperazine, this compound, and then morpholine. The slightly higher pKb of this compound compared to piperazine suggests that the methyl group has a minor electronic effect, but its primary influence is expected to be steric.

Expected Reactivity in N-Arylation and Acylation

Based on the interplay of basicity and steric hindrance, a general trend in reaction rates can be predicted:

  • Piperidine: Expected to have the highest reaction rate due to its high basicity and low steric hindrance.

  • Piperazine: Expected to be highly reactive, though slightly less so than piperidine due to lower basicity.

  • This compound: The presence of the methyl group introduces steric hindrance, which is likely to decrease its reaction rate compared to piperazine, especially with bulky electrophiles.

  • Morpholine: Expected to have the lowest reaction rate due to its reduced basicity caused by the electron-withdrawing effect of the oxygen atom.

Experimental Protocol for Determining Reaction Rates

To obtain precise comparative data, a kinetic study is essential. The following is a generalized experimental protocol for determining the second-order rate constants for the N-arylation of these cyclic amines using UV-Visible spectroscopy.

Objective: To determine the second-order rate constants for the reaction of this compound, piperazine, piperidine, and morpholine with a suitable aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene).

Materials:

  • This compound

  • Piperazine

  • Piperidine

  • Morpholine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Thermostatted UV-Visible spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of FDNB in anhydrous acetonitrile (e.g., 1 M).

    • Prepare stock solutions of each amine in anhydrous acetonitrile (e.g., 0.1 M).

  • Kinetic Measurements:

    • Set the spectrophotometer to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the FDNB solution and dilute with acetonitrile to a final volume of 2.5 mL.

    • Initiate the reaction by adding a small, known volume of the amine stock solution to the cuvette. The concentration of the amine should be in large excess (at least 10-fold) compared to the FDNB to ensure pseudo-first-order kinetics.

    • Quickly mix the solution and start recording the absorbance at the wavelength of maximum absorbance (λmax) of the N-arylpiperazine product over time. The λmax can be determined by running a full spectrum of a completed reaction mixture.

    • Continue data collection until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the final absorbance.

    • The second-order rate constant (k2) is then calculated from the pseudo-first-order rate constant using the following equation: k2 = k_obs / [Amine] where [Amine] is the concentration of the amine.

  • Comparison:

    • Repeat the experiment for each amine under identical conditions (temperature, solvent, concentrations) to ensure a valid comparison of the second-order rate constants.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical N-arylation reaction pathway and the experimental workflow for its kinetic analysis.

N_Arylation_Pathway Amine Cyclic Amine (Nucleophile) Intermediate Meisenheimer Complex (Intermediate) Amine->Intermediate + Aryl Halide ArylHalide Aryl Halide (Electrophile) Product N-Aryl Amine (Product) Intermediate->Product - X⁻ Base Base HX HX Base->HX + H⁺

Caption: Generalized pathway for nucleophilic aromatic substitution (N-arylation) of a cyclic amine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison Prep_Solutions Prepare Stock Solutions (Amine & Electrophile) Setup_Spectro Set up Spectrophotometer (Temperature, Wavelength) Prep_Solutions->Setup_Spectro Mix_Reagents Mix Reagents in Cuvette (Initiate Reaction) Setup_Spectro->Mix_Reagents Record_Data Record Absorbance vs. Time Mix_Reagents->Record_Data Fit_Data Fit Data to Kinetic Model (Determine k_obs) Record_Data->Fit_Data Calc_k2 Calculate Second-Order Rate Constant (k2) Fit_Data->Calc_k2 Compare_Rates Compare k2 Values for all Amines Calc_k2->Compare_Rates

A Comparative Guide to Analytical Methods for the Quantification of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methylpiperazine, a key building block in the synthesis of many pharmaceutical compounds, is critical for ensuring product quality and safety. This guide provides an objective comparison of two common analytical techniques for quantifying this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. The information presented is based on established analytical methodologies for piperazine and its derivatives, offering a framework for developing and validating a suitable analytical procedure for this compound.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. The following tables summarize the typical performance characteristics of each method based on validated analytical procedures for piperazine and related compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.002 - 0.156 µg/mL
Limit of Quantification (LOQ)0.008 - 0.312 µg/mL
Accuracy (Recovery)79 - 108%
Precision (RSD)< 15%

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.3 µg/kg
Limit of Quantification (LOQ)~1.0 µg/kg
Accuracy (Recovery)82.22 - 88.63%
Precision (RSD)< 5%

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These can be adapted and must be fully validated for a specific sample matrix and intended use.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve chromatographic behavior and sensitivity.

1. Sample Preparation (Derivatization):

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., Methanol).

  • To the sample solution, add a derivatizing agent such as Trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., Ethyl acetate).

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., Ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[1][2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1][2]

  • Oven Temperature Program:

    • Initial temperature: 100-120°C, hold for 1-5 minutes.[1][2][3]

    • Ramp: Increase temperature at a rate of 10°C/min to 280-300°C.[1][2][3]

    • Final hold: Maintain the final temperature for 2-20 minutes.[1][2][3]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: A suitable mass range to include the characteristic ions of the derivatized this compound.

    • Transfer Line Temperature: 280°C.[1][2]

    • Ion Source Temperature: 200°C.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not readily volatile. For a compound like this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) is necessary. The following protocol describes an HPLC-MS/MS method.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable diluent, which is often a mixture of the mobile phase components.

  • The sample solution may need to be filtered through a 0.22 µm or 0.45 µm filter before injection to protect the column.

2. HPLC-MS/MS Conditions:

  • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[4]

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: Water with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5]

    • Solvent B: An organic solvent such as acetonitrile or methanol.[5]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: Typically 10-20 µL.[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally suitable for amines.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for this compound.[5]

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. A generalized workflow for the validation of an analytical method is depicted below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis cluster_3 Documentation A Define Analytical Requirements B Select Appropriate Technique (e.g., GC-MS, HPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Implement Validated Method for Sample Analysis K->L M Validation Report and Standard Operating Procedure (SOP) L->M

Caption: A generalized workflow for the validation of an analytical method.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the market dynamics and functional performance of 2-Methylpiperazine and its key substitutes—N-methylpiperazine, Homopiperazine, and 3-Methylpiperidine—reveals a competitive landscape where chemical structure dictates not only market position but also synthetic efficiency and biological activity.

In the fast-evolving pharmaceutical and agrochemical industries, the selection of chemical intermediates is a critical decision that influences manufacturing costs, product efficacy, and patentability. This compound, a heterocyclic amine, has long been a staple building block. However, a growing cohort of substitutes is challenging its dominance. This guide provides a comprehensive comparative analysis of the market trends, performance data, and relevant signaling pathways for this compound and its primary alternatives to inform researchers, scientists, and drug development professionals.

Market Trends: A Comparative Overview

The market for this compound and its substitutes is primarily driven by their extensive use as intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly for antipsychotic, antihistaminic, and antiviral drugs, as well as in the production of agrochemicals such as fungicides and herbicides.[1][2] The Asia-Pacific region, with its burgeoning pharmaceutical and chemical manufacturing sectors in China and India, represents the largest and fastest-growing market for these compounds.[3]

CompoundMarket Size (2024 Estimate)Projected CAGR (2025-2032)Key Market Drivers
This compound USD 43 - 68 Million[1][4]5.0% - 7.0%[1][4]Strong demand in pharmaceuticals (especially for generics) and agrochemicals.[1]
N-Methylpiperazine USD 35 - 70 Million[5]2.8% - 4.8%[5]Extensive use in the synthesis of critical drugs like antibiotics and antipsychotics.[5]
Homopiperazine Data not readily availableGrowing demand in pharmaceuticals and specialty polymers.[6]Increasing use as a versatile intermediate in drug discovery and material science.[6]
Piperidine & Derivatives USD 64 Million (2022)[7]~5.9%[7]Wide application in pharmaceuticals, agrochemicals, and as a solvent in organic synthesis.[7]

Performance in Chemical Synthesis: A Comparative Look

The choice between this compound and its substitutes often comes down to their performance in specific chemical reactions, impacting yield, purity, and the overall cost-effectiveness of the synthesis.

Synthesis of Olanzapine

Olanzapine, an atypical antipsychotic, is a key pharmaceutical whose synthesis often involves a piperazine derivative. While N-methylpiperazine is commonly used, the potential for substitution exists.

Experimental Protocol: Synthesis of Olanzapine

A common synthetic route involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][8]benzodiazepine with an appropriate piperazine derivative.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methyl-10H-thieno-[2,3-b][1][8]benzodiazepine (1 equivalent) in a suitable solvent such as toluene or an alcohol.[9]

  • Addition of Piperazine Derivative: Add an excess of the piperazine derivative (e.g., N-methylpiperazine, 2.5 equivalents).[9]

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Work-up and Isolation: Cool the reaction mixture and add water to precipitate the crude product. Filter the solid, wash with water, and dry.[9]

  • Purification: Recrystallize the crude olanzapine from a suitable solvent like acetonitrile to obtain the pure product.[10]

  • Analysis: Confirm the identity and purity of the final product using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

While specific comparative yield data is scarce in publicly available literature, the choice of the piperazine derivative can influence the reaction kinetics and the impurity profile of the final product. The methyl group in this compound, for instance, can introduce steric hindrance that may affect the reaction rate compared to the less hindered N-methylpiperazine.

Synthesis of Trifluoperazine

Trifluoperazine is another antipsychotic medication where a piperazine derivative is a key structural component. The synthesis typically involves the alkylation of 2-(trifluoromethyl)phenothiazine with a piperazine-containing side chain.[11][12]

Experimental Protocol: Synthesis of Trifluoperazine

  • Starting Materials: 2-(Trifluoromethyl)phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine.[12]

  • Reaction: The reaction is carried out in the presence of a strong base, such as sodium amide, in an appropriate solvent.[12]

  • Purification: The resulting crude product is then purified to yield trifluoperazine.

The use of a pre-formed side chain containing N-methylpiperazine is common. Substituting this with a side chain derived from this compound would result in a different final molecule with potentially altered pharmacological properties.

Impact on Signaling Pathways

The biological activity of pharmaceuticals derived from these piperazine intermediates is determined by their interaction with specific cellular signaling pathways.

Dopamine D2 Receptor Signaling

Many antipsychotic drugs, including those synthesized using piperazine derivatives, target the dopamine D2 receptor.[9][13] Antagonism of this receptor is a key mechanism of action for treating psychosis. The substitution pattern on the piperazine ring can significantly affect the binding affinity and functional activity at the D2 receptor.[13]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Piperazine_Antagonist Piperazine-based Antagonist (e.g., from this compound) Piperazine_Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Regulation of Gene Expression & Neuronal Activity PKA->Downstream_Effects

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism by Piperazine Derivatives.

Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics also frequently exhibit antagonist activity at the serotonin 5-HT2A receptor, which is thought to contribute to their improved side-effect profile.[14] Arylpiperazine moieties are common pharmacophores for 5-HT2A receptor ligands.

HT2A_Signaling cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->HT2AR Activates Piperazine_Antagonist Piperazine-based Antagonist (e.g., from N-Methylpiperazine) Piperazine_Antagonist->HT2AR Blocks Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC

Caption: Serotonin 5-HT2A Receptor Signaling and Blockade by Piperazine Derivatives.

GABAergic and Nicotinic Signaling

Homopiperazine derivatives have been shown to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[15] 3-Methylpiperidine, as a piperidine derivative, can potentially interact with nicotinic acetylcholine receptors, which are involved in a wide range of physiological and cognitive processes.[16] The specific nature of these interactions can be explored to develop novel therapeutics.

Conclusion

The choice between this compound and its substitutes is a multifaceted decision that requires careful consideration of market trends, synthetic performance, and the desired biological activity of the final product. While this compound remains a strong contender, N-methylpiperazine offers a competitive alternative, particularly in established synthetic routes. Homopiperazine and 3-Methylpiperidine represent emerging options with the potential to create novel chemical entities with unique pharmacological profiles. As the demand for innovative pharmaceuticals and agrochemicals continues to grow, a thorough understanding of the comparative advantages of these piperazine intermediates will be crucial for successful research and development.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Thienobenzodiazepine + Piperazine Derivative) Reaction Chemical Reaction (e.g., Reflux, Inert Atmosphere) Start->Reaction Workup Precipitation, Filtration & Washing Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Structural Confirmation (NMR, MS) Purity->Identity Binding Receptor Binding Assay (e.g., Radioligand Binding) Identity->Binding Functional Functional Assay (e.g., cAMP measurement) Binding->Functional

Caption: General Experimental Workflow for Synthesis and Evaluation of Piperazine-based Compounds.

References

Safety Operating Guide

Proper Disposal of 2-Methylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methylpiperazine, a flammable and corrosive solid commonly used in pharmaceutical development and chemical synthesis. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat or apron.[2] All handling of this compound, especially during disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4] Emergency eyewash stations and safety showers should be readily accessible.[5]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are through a licensed waste disposal facility. On-site treatment, such as neutralization, may be permissible under specific laboratory and regulatory conditions, but consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding.

Option 1: Disposal via a Licensed Waste Disposal Contractor (Recommended)
  • Containerization: Collect this compound waste in its original container or a clearly labeled, compatible container. Ensure the container is securely sealed.[3]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Arranging Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Option 2: On-Site Neutralization (Expert Consultation Required)

Neutralization of this compound should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. The following is a general guideline and not a substitute for a site-specific, approved protocol.

Experimental Protocol for Neutralization (General Guideline):

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.[2]

    • Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2]

    • Prepare a diluted acidic solution for neutralization (e.g., 5% hydrochloric acid or 5% sulfuric acid). Caution: Always add acid to water, never the other way around.

    • Have a calibrated pH meter or pH indicator strips ready.

    • Prepare an ice bath to control the temperature of the reaction, as neutralization can be exothermic.[2]

  • Procedure:

    • Slowly and carefully add the this compound waste to a large volume of cold water in a suitable container (e.g., a large beaker) placed in an ice bath. Stir the solution gently.

    • While continuously stirring and monitoring the temperature, slowly add the dilute acidic solution dropwise to the this compound solution.

    • Monitor the pH of the solution frequently. The target pH for neutralization is typically between 6.0 and 8.0, but this may vary based on local regulations for drain disposal.

    • If the temperature of the solution increases significantly, pause the addition of the acid and allow the solution to cool.

  • Post-Neutralization:

    • Once the desired pH is achieved and stable, the neutralized solution may be eligible for drain disposal, depending on local regulations. Always consult your EHS office before disposing of any treated chemical waste down the drain.

    • If drain disposal is permitted, flush the drain with a large excess of water (at least 20 parts water to 1 part neutralized solution).[2]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the safe disposal of this compound.

ParameterValueSource
EPA Hazardous Waste Code D001 (Ignitability)[1]
D002 (Corrosivity)[1]
Flash Point 65 °C (149 °F) - closed cup[6]
Oral LD50 (Rat) 2030 mg/kg[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Disposal Protocol start->consult_ehs licensed_disposal Prepare for Licensed Waste Disposal Contractor consult_ehs->licensed_disposal No On-site Protocol onsite_treatment On-site Treatment Approved? consult_ehs->onsite_treatment On-site Protocol Exists containerize Containerize, Label, and Store Waste licensed_disposal->containerize onsite_treatment->licensed_disposal No neutralization Perform Neutralization Protocol (see detailed steps) onsite_treatment->neutralization Yes check_ph Check pH of Neutralized Solution neutralization->check_ph pickup Arrange for Contractor Pickup containerize->pickup end End: Proper Disposal Complete pickup->end drain_disposal Dispose Down Drain with Excess Water (if permitted) check_ph->drain_disposal pH within permitted range collect_waste Collect as Hazardous Waste check_ph->collect_waste pH outside permitted range drain_disposal->end collect_waste->containerize

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 2-Methylpiperazine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE) and Safety Protocols

When handling this compound, a comprehensive approach to personal protection is paramount to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn in addition to goggles where there is a significant risk of splashing.
Hand Protection Chemically Resistant GlovesDue to the lack of specific permeation data for this compound, glove selection should be based on data for structurally similar amines. Butyl rubber or Viton/butyl gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection only and should be replaced immediately upon contact.
Body Protection Protective Clothing & ApronFire/flame resistant and impervious clothing should be worn. A chemically resistant apron (e.g., PVC) is also recommended, especially when handling larger quantities.
Respiratory Protection RespiratorIn case of inadequate ventilation, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., Type P3) should be used.

Disclaimer: The glove breakthrough time data presented below is for chemicals structurally analogous to this compound and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data and to perform an internal risk assessment before use.

Glove Material Breakthrough Time for Similar Amines (minutes)

Glove MaterialDiethylamineTriethylamine
Natural Rubber<10<10
Neoprene10-3060-120
Nitrile<1010-30
Butyl Rubber>480>480
Viton™/Butyl Rubber>480>480

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Ventilated Enclosure prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Workspace handling_transfer->post_decon After experiment completion post_disposal Segregate and Label Waste post_decon->post_disposal post_ppe Doff and Dispose of PPE post_disposal->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a properly functioning chemical fume hood and an accessible safety shower and eyewash station.

    • Don all required PPE as specified in the table above.

  • Handling the Chemical:

    • Conduct all handling of this compound within a certified chemical fume hood.

    • Use spark-proof tools and equipment.

    • Avoid the formation of dust. If weighing the solid, do so in a ventilated balance enclosure.

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after handling.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) collect_chem Unused/Waste this compound container_solid Seal in a Labeled, Puncture-Resistant Bag within a Hazardous Waste Container collect_solid->container_solid container_chem Place in a Labeled, Sealed, Chemically Compatible Container collect_chem->container_chem storage Store in a Designated, Ventilated, and Secure Hazardous Waste Accumulation Area container_solid->storage container_chem->storage disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal

Safe disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be considered hazardous waste.

    • Chemical Waste: Unused or waste this compound must be collected separately.

  • Containerization and Labeling:

    • Solid Waste: Collect in a clearly labeled, puncture-resistant plastic bag. Once full, seal the bag and place it inside a designated solid hazardous waste container.

    • Chemical Waste: Collect in a dedicated, chemically compatible container with a secure lid. Do not mix with other chemical waste streams.

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Flammable").

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area that is well-ventilated, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this compound down the drain or in regular trash. Provide the disposal company with a copy of the SDS.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperazine
Reactant of Route 2
2-Methylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.